5-BROMOHYDANTOIN
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromoimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFCTMWBPBVFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577302 | |
| Record name | 5-Bromoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-10-4 | |
| Record name | 5-Bromoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Brominated Hydantoins: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern organic synthesis, the development and application of efficient, selective, and safe reagents are paramount. Brominated hydantoins, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have emerged as exceptionally versatile compounds, carving out a significant role as powerful brominating agents and oxidants.[1][2] These stable, crystalline solids offer a safer and more manageable alternative to hazardous traditional reagents like liquid bromine, while also providing advantages in atom economy and byproduct management over other N-bromo compounds such as N-bromosuccinimide (NBS).[1][3][4]
This technical guide offers an in-depth exploration of the chemical properties, structure, synthesis, and multifaceted reactivity of brominated hydantoins, with a primary focus on the extensively studied and widely utilized 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an exemplary model. The principles discussed herein are foundational to understanding the broader class of N-halogenated reagents. We will delve into the dual mechanistic pathways—electrophilic and radical—that underpin its synthetic utility, supported by detailed experimental protocols and mechanistic diagrams. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this reagent class in their work.
Chemical Structure and Physicochemical Properties
The core of a brominated hydantoin's reactivity lies in its molecular architecture. The hydantoin ring, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups, acts as an electron-withdrawing scaffold. In DBDMH, bromine atoms are attached to these nitrogen atoms. This N-Br bond is polarized, rendering the bromine atoms electrophilic and susceptible to both heterolytic and homolytic cleavage.
Caption: Molecular structure of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Summary of Physical and Chemical Properties
The key properties of DBDMH are summarized in the table below, providing essential data for its application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | [5][6] |
| Synonyms | DBDMH, Dibromantin | [5][7] |
| CAS Number | 77-48-5 | [5][7] |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [5][6] |
| Molecular Weight | 285.92 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder with a slight bromine odor. | [3][4][5] |
| Melting Point | 197 to 203 °C (387 to 397 °F; 470 to 476 K) (decomposes) | [5] |
| Solubility in Water | Slightly soluble (0.15 g/100 mL at 25 °C) | [4][8] |
| Solubility (Organic) | Soluble in acetone, chloroform, ethanol, THF, and dioxane. | [3] |
| Density | 1.36 g/cm³ | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of DBDMH.
-
Infrared (IR) Spectroscopy: The IR spectrum of DBDMH is characterized by strong absorption bands corresponding to the two carbonyl (C=O) groups within the hydantoin ring. These peaks are typically observed in the region of 1700-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of DBDMH displays a single sharp singlet in the aliphatic region, corresponding to the six equivalent protons of the two methyl groups at the C5 position.[4]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary C5 carbon, and the methyl carbons, confirming the carbon framework of the molecule.
-
Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin
DBDMH is readily synthesized via the direct bromination of 5,5-dimethylhydantoin in an aqueous basic medium.[4][9] The reaction proceeds by deprotonation of the N-H bonds by a base (e.g., NaOH), followed by nucleophilic attack of the resulting hydantoin anion on molecular bromine. The pH is a critical parameter and is carefully controlled to facilitate the substitution.[10]
Caption: General workflow for the synthesis of DBDMH.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of DBDMH.
-
Preparation of Hydantoin Solution: In a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve 5,5-dimethylhydantoin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). The mixture should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Bromination: Slowly add liquid bromine (2.0 eq) dropwise to the cooled solution while stirring vigorously. The rate of addition should be controlled to keep the reaction temperature below 10 °C. The pH of the reaction mixture should be maintained between 6.5 and 7.5, adjusting with small additions of NaOH solution if necessary.[10]
-
Precipitation and Isolation: As the reaction proceeds, DBDMH will precipitate as a pale yellow solid. After the bromine addition is complete, continue stirring the slurry for an additional 30-60 minutes in the ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and byproducts.
-
Drying: Dry the purified product under vacuum to yield DBDMH as a crystalline solid. Purity can be assessed by melting point determination and standard iodide-thiosulfate titration.[11]
Core Mechanisms of Action and Reactivity
The synthetic power of DBDMH stems from its ability to serve as a source of both electrophilic bromine ("Br⁺") and bromine radicals (Br•), with the reaction pathway dictated by the substrate, solvent, and the presence of catalysts or initiators.[1][2]
Electrophilic Bromination
In polar solvents or in the presence of electron-rich substrates, the N-Br bond undergoes heterolytic cleavage. This pathway is fundamental to the bromination of alkenes and aromatic compounds.
-
Mechanism with Alkenes: DBDMH reacts with alkenes to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the hydantoin anion or another nucleophile present in the mixture occurs in an anti-fashion, leading to 1,2-dibrominated products with high diastereoselectivity.[1][12]
Caption: Electrophilic addition of bromine to an alkene via DBDMH.
-
Mechanism with Arenes: For electron-rich aromatic rings, DBDMH acts as the electrophile in electrophilic aromatic substitution (SᴇAr). The reaction is often facilitated by a Brønsted or Lewis acid catalyst, which protonates a carbonyl oxygen on the hydantoin ring, further increasing the electrophilicity of the bromine atom.[2][3]
Radical Bromination
In non-polar solvents and often initiated by light (hν) or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)), the N-Br bond undergoes homolytic cleavage to generate a bromine radical (Br•).[3][13]
-
Mechanism for Benzylic/Allylic Bromination: This pathway, analogous to the Wohl-Ziegler reaction with NBS, is highly selective for benzylic and allylic positions.
-
Initiation: The radical initiator or UV light generates the initial bromine radical from DBDMH.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic or allylic position to form HBr and a resonance-stabilized benzylic/allylic radical. This radical then reacts with another molecule of DBDMH to yield the brominated product and a new bromine radical, continuing the chain reaction.[3]
-
Caption: Radical chain mechanism for benzylic/allylic bromination.
Applications in Organic Synthesis
DBDMH is a reagent of broad utility, employed in a wide array of chemical transformations.
-
Bromination of Alkenes and Alkynes: Provides a reliable method for the stereoselective 1,2-dibromination of alkenes.[12]
-
Aromatic Bromination: Efficiently brominates electron-rich aromatic and heteroaromatic compounds.[14]
-
Benzylic and Allylic Bromination: Serves as a superior alternative to NBS for the selective bromination of positions adjacent to aromatic rings or double bonds.[3][13]
-
Oxidation Reactions: DBDMH can act as a mild and efficient oxidant for the conversion of alcohols to aldehydes and ketones, and thiols to disulfides.[12]
-
Catalysis: It has been reported as a catalyst or precatalyst for various reactions, including esterifications and aldol condensations.[15][16]
-
Biocidal Applications: Beyond organic synthesis, DBDMH is widely used as a disinfectant and biocide for water treatment in swimming pools, cooling towers, and industrial systems due to its slow release of hypobromous acid.[5][6][7]
Sample Experimental Protocol: Benzylic Bromination of Toluene
The following protocol illustrates the use of DBDMH for the selective bromination of a methylarene.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve toluene (1.0 mmol) in a suitable solvent like acetonitrile or carbon tetrachloride (10 mL).
-
Reagent Addition: Add DBDMH (0.5 mmol, 0.5 equivalents, as it contains two bromine atoms) and a catalytic amount of AIBN (e.g., 0.1 mmol).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench any remaining DBDMH by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the solution is colorless.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl bromide can be purified by flash column chromatography or distillation.
Safety and Handling
DBDMH is an oxidizing agent and requires careful handling to ensure laboratory safety.
-
General Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[18] If ventilation is insufficient, a suitable respirator must be used.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and combustible materials.[18] It is incompatible with strong reducing agents, strong alkalis, and moisture.[18]
-
Spill & Fire Response: In case of a spill, avoid generating dust and clean up using an inert, non-combustible absorbent material.[18] For fires, use flooding quantities of water; do not use dry chemical or CO₂ extinguishers as DBDMH is an oxidizer and can intensify fires.[17] Contact with acids can liberate toxic gas.[18]
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is a powerful and versatile reagent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, ease of handling, high bromine content, and dual reactivity profile make it a superior choice for a wide range of electrophilic and radical bromination reactions, as well as various oxidation processes. By understanding its fundamental chemical properties and reaction mechanisms as detailed in this guide, researchers can effectively and safely harness the synthetic potential of DBDMH to advance their work in chemical synthesis and drug discovery.
References
-
DBDMH. (n.d.). Wikipedia. Available from: [Link]
-
Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser Publishing. Available from: [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022). Chemia. Available from: [Link]
-
SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. (2009). Cleenol. Available from: [Link]
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BCDMH. (n.d.). Wikipedia. Available from: [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%. (n.d.). Exposome-Explorer. Available from: [Link]
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1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN. (n.d.). SD Fine-Chem. Available from: [Link]
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1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). PubChem. Available from: [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI. Available from: [Link]
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1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. (n.d.). ResearchGate. Available from: [Link]
-
How DBDMH is synthesized. (2023). Shaanxi Bloom Tech Co., Ltd. Available from: [Link]
-
(PDF) 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. (2009). ResearchGate. Available from: [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI. Available from: [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Available from: [Link]
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Solved Question 35 5 pts Spectroscopy Unknown. The spectra. (2021). Chegg. Available from: [Link]
- US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (n.d.). Google Patents.
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An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Abstract
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a highly stable and versatile organobromine compound that has garnered significant attention in synthetic organic chemistry and industrial applications.[1] Primarily recognized as a potent brominating agent and a broad-spectrum biocide, DBDMH offers a safer, more stable, and often more cost-effective alternative to traditional reagents like liquid bromine or N-bromosuccinimide (NBS).[1][2][3] This guide provides a comprehensive technical overview of its synthesis, focusing on the underlying chemical principles, a detailed and field-proven experimental protocol, purification methods, and critical safety considerations tailored for researchers, chemists, and professionals in process development.
Introduction and Physicochemical Profile
DBDMH is a white to pale yellow crystalline solid characterized by a faint, bromine-like odor.[1][4][5] Its utility stems from its high active bromine content and its controlled release of electrophilic bromine, making it an invaluable tool for a wide array of chemical transformations.[2][5] Beyond its role in synthesis, it is extensively used for water purification and disinfection in industrial and recreational settings.[4][5][6]
Quantitative Data Summary
The fundamental physical and spectral properties of DBDMH are consolidated below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [1] |
| Molecular Weight | 285.92 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1][4][5] |
| Melting Point | 197-203 °C (decomposes) | [1][5] |
| Density | ~1.36 g/cm³ | [1][5] |
| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [1][5] |
| CAS Number | 77-48-5 | [1][4] |
| Spectral Data | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR | A single sharp peak for the two equivalent methyl groups | [1][7] |
| IR Spectrum (KBr) | Strong characteristic peaks for the carbonyl (C=O) groups | [1][7] |
Core Synthesis: The Bromination of 5,5-Dimethylhydantoin
The most robust and industrially scalable method for producing DBDMH is the direct bromination of its precursor, 5,5-dimethylhydantoin (DMH).[1] The reaction is performed in an aqueous medium where precise control over pH is the cornerstone of achieving high yield and purity.
Underlying Principles and Mechanism
The synthesis hinges on the N-H protons of the hydantoin ring, which are acidic and can be removed by a base. The resulting hydantoin anion is a potent nucleophile that attacks an electrophilic bromine source.
Causality of Key Parameters:
-
Role of Base (e.g., NaOH): A stoichiometric amount of base is required to deprotonate the two nitrogen atoms on the 5,5-dimethylhydantoin ring. This deprotonation generates anionic nitrogen centers, which are highly nucleophilic and readily attack the brominating agent.
-
pH Control (5.5 - 8.5): This is the most critical parameter.[1][8] If the pH is too low (acidic), the hydantoin nitrogens remain protonated, shutting down their nucleophilicity and halting the reaction. If the pH is too high (strongly basic), it can promote the formation of hypobromite and other side products, potentially leading to decomposition of the desired product and reduced yield. The specified range represents an optimal balance for efficient N-bromination.[8]
-
Temperature: The reaction is exothermic. Maintaining a consistent temperature (e.g., 48-69°C) ensures a controlled reaction rate and prevents thermal degradation of the product.[8]
General Synthesis Workflow
The overall process can be visualized as a sequence of controlled steps from raw materials to the final, purified product.
Caption: General workflow for the synthesis of DBDMH.[1]
Detailed Experimental Protocol
This protocol is adapted from established and patented industrial methods, designed for high yield and purity.[8]
Materials:
-
5,5-Dimethylhydantoin (DMH): 141 g (1.1 mol)
-
Sodium Hydroxide (NaOH): 89 g (2.2 mol)
-
Bromine (Br₂): 352 g (2.2 mol)
-
Deionized Water: 676 g
-
Nitrogen gas supply
Apparatus:
-
1.5 L jacketed reaction flask equipped with a mechanical stirrer, temperature probe, and two separate subsurface feed lines.
-
Two precision pumps for reagent addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
pH meter.
-
Buchner funnel and vacuum flask for filtration.
-
Vacuum oven or drying chamber.
Procedure:
-
Prepare the Hydantoin Solution: In a separate beaker, dissolve 89 g of NaOH in 676 g of deionized water. Once the solution has cooled, add 141 g of 5,5-dimethylhydantoin to form an aqueous solution/slurry.
-
Set Reaction Conditions: Charge the reaction flask with a small amount of water to cover the probes. Begin stirring at approximately 400 rpm and use the circulator to bring the reactor temperature to 69°C.[1]
-
Concurrent Reagent Addition: Begin pumping the 5,5-dimethylhydantoin/NaOH solution and the liquid bromine into the reaction flask simultaneously and separately through the subsurface feed lines. The addition should be controlled over a period of 30-40 minutes.[1]
-
Maintain Critical Parameters: Throughout the addition, carefully monitor the pH and maintain it within the range of 6.5 to 7.5.[1] Adjust the feed rate of the NaOH/DMH solution if necessary. The reaction temperature should be maintained around 67-70°C.
-
Product Formation: As the reagents are added, a thick orange slurry of the DBDMH product will form.[1][8]
-
Isolation and Washing: Once the addition is complete, continue stirring for another 15-20 minutes. Discharge the slurry from the reactor and filter it while still warm (e.g., 45°C) using a Buchner funnel.[8] Wash the filter cake with two 500 mL portions of fresh water to remove residual salts.
-
Drying: Dry the resulting white to off-white solid product overnight in a vacuum oven at 50-60°C or under a steady stream of nitrogen.[8][9] The isolated yield should be in the range of 80-95%.
Purification and Quality Validation
Ensuring the purity of the synthesized DBDMH is crucial for its reliable performance in subsequent applications. This section outlines the self-validating system for purification and characterization.
Purification by Recrystallization
While the washing step in the core protocol removes most inorganic impurities, recrystallization can be performed for analytical-grade purity.[9]
General Recrystallization Protocol:
-
Select an appropriate solvent (e.g., diethyl ether, chloroform).[9]
-
Dissolve the crude DBDMH in a minimum amount of the hot solvent.
-
If any insoluble impurities are present, perform a hot filtration to remove them.[10]
-
Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization and Quality Control
-
Melting Point: A sharp melting point within the literature range of 197-203°C is a strong indicator of high purity.[1]
-
Iodometric Titration: This is the definitive method for quantifying the active bromine content. The theoretical value is approximately 55.8%. A result close to this confirms the identity and purity of the product.[8]
-
Spectroscopy: ¹H NMR and IR spectra should be recorded and compared against reference data to confirm the molecular structure and absence of significant organic impurities.[1][7]
Safety, Handling, and Storage
DBDMH is a potent chemical and requires strict adherence to safety protocols.
-
Hazards: DBDMH is an oxidizer, is toxic if swallowed, causes severe skin and eye damage, and is very toxic to aquatic life.[11][12][13]
-
Personal Protective Equipment (PPE): Always handle DBDMH in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Handling: Avoid creating dust.[4] Keep away from heat and combustible materials.[11][12] Do not eat, drink, or smoke when handling.[4][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Keep it segregated from incompatible materials such as strong acids, bases, reducing agents, and combustibles.[11]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12]
-
In all cases of exposure, seek immediate medical attention.[4][12]
-
Mechanistic Insight into Applications
Understanding how DBDMH functions provides the rationale for its selection in various chemical processes.
DBDMH as a Precatalyst in Esterification
In certain reactions, such as the esterification of carboxylic acids, DBDMH acts as a precatalyst. It decomposes in the presence of trace water or an alcohol to generate hypobromous acid (HOBr), which is the true catalytic species that activates the carbonyl group for nucleophilic attack.[15][16]
Caption: Proposed catalytic cycle for esterification using DBDMH.[16]
Conclusion
The synthesis of 1,3-dibromo-5,5-dimethylhydantoin via the controlled bromination of 5,5-dimethylhydantoin is a well-established, efficient, and scalable process. Success is fundamentally dependent on the rigorous control of reaction parameters, particularly pH and temperature. The resulting product is a stable, safe-to-handle, and highly effective reagent for a multitude of bromination reactions and disinfection applications, solidifying its role as a superior alternative to many traditional brominating agents.[1] This guide provides the foundational knowledge and practical protocol necessary for its safe and effective synthesis in a research and development setting.
References
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Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser World. Retrieved from [Link]
-
How DBDMH is synthesized. (2023, July 6). Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5. (n.d.). Connect Chemicals. Retrieved from [Link]
-
Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2619. Retrieved from [Link]
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. (2018). Organic & Biomolecular Chemistry, 16(34), 6296-6302. Retrieved from [Link]
-
Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177–3183. Retrieved from [Link]
- Moore, R. M., et al. (2003). U.S. Patent No. 6,508,954 B1. Washington, DC: U.S. Patent and Trademark Office.
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Abdollahi-Alibeik, M., & Zaghaghi, Z. (2008). 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Chemical Papers, 63, 212-216. Retrieved from [Link]
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G.M.P. van der Heiden, et al. (1995). New Aspects on the Preparation of 1,3-Dibromo-5,5-dimethylhydantoin. Organic Process Research & Development, 34(10), 2125-2128. Retrieved from [Link]
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Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2619. Retrieved from [Link]
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DBDMH. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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MSDS - 1,3-Dibromo-5,5-Dimethylhydantoin. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]
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The Application of Dibromohydantoin in Chemical Experiment Pedagogy. (n.d.). ResearchGate. Retrieved from [Link]
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Khazaei, A., Zolfigol, M. A., & Rostami, A. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Synthesis, 2004(18), 2959-2961. Retrieved from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin Soars to 392 million, witnessing a CAGR of XX during the forecast period 2025-2033. (n.d.). Archive Market Research. Retrieved from [Link]
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Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromohydantoin in Bromination
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the mechanistic pathways of 5-bromohydantoin and its derivatives as versatile brominating agents in organic synthesis. This document moves beyond a mere recitation of protocols to offer a deep dive into the causality of experimental choices, grounded in the dual reactivity of these reagents.
Introduction: The Versatility of 5-Bromohydantoin and its Analogs
5-Bromohydantoin, and more commonly its structurally related analog 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have become indispensable reagents in modern synthetic chemistry.[1][2] Their solid, crystalline nature makes them safer and easier to handle than liquid bromine, while their cost-effectiveness and high active bromine content present advantages over other N-bromo reagents like N-bromosuccinimide (NBS).[1][2][3]
The synthetic utility of these brominated hydantoins is rooted in their capacity to serve as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•).[1][4] This dual reactivity, dictated by the reaction conditions and substrate, allows for a broad spectrum of chemical transformations, from the functionalization of electron-rich aromatic systems to the selective bromination of allylic and benzylic positions.[1][3]
The Dichotomy of Reactivity: Electrophilic vs. Radical Bromination
The N-Br bond in 5-bromohydantoin is the lynchpin of its reactivity. The electron-withdrawing hydantoin core polarizes this bond, predisposing it to either heterolytic or homolytic cleavage, thus dictating the subsequent reaction pathway.
Electrophilic Bromination: The Ionic Pathway
In the presence of electron-rich substrates, such as alkenes and activated aromatic rings, or under acidic conditions, 5-bromohydantoin acts as a source of electrophilic bromine.[1][3] The bromine atom, bearing a partial positive charge, is readily attacked by nucleophiles.
The generally accepted mechanism for electrophilic bromination by N-bromo compounds involves the in situ generation of a potent electrophile. In aqueous or protic media, this is often hypobromous acid (HOBr).[5]
Br₂X + 2 H₂O → 2 HOBr + H₂X (where H₂X is the hydantoin)[5]
Hypobromous acid then serves as the primary source of "Br+".[5] Alternatively, direct reaction with the substrate can lead to the formation of a bromonium ion intermediate, particularly with alkenes.[1][6]
-
Alkene Bromination: The reaction with alkenes typically proceeds through a cyclic bromonium ion intermediate.[1][6][7] This intermediate is then opened by a nucleophilic attack. The nature of the nucleophile dictates the final product. In non-nucleophilic solvents, the bromide ion (Br⁻) attacks, leading to a vicinal dibromide with anti stereochemistry.[7] In the presence of water or alcohols, these act as nucleophiles, resulting in the formation of bromohydrins or bromoethers, respectively.[6][7]
-
Aromatic Bromination: Electron-rich aromatic compounds can be efficiently brominated using 5-bromohydantoin derivatives.[8][9] The reaction is often facilitated by a Brønsted or Lewis acid catalyst, which further increases the electrophilicity of the bromine atom by protonating or coordinating to the hydantoin's carbonyl oxygen.[1][3] This electrophilic aromatic substitution proceeds via the formation of a positively charged arenium intermediate (sigma complex), which then loses a proton to restore aromaticity.[10]
Below is a DOT graph illustrating the electrophilic addition to an alkene.
Caption: Electrophilic addition of 5-bromohydantoin to an alkene.
Free Radical Bromination: The Radical Pathway
Under initiation by UV light, heat, or a radical initiator like azobisisobutyronitrile (AIBN), the relatively weak N-Br bond undergoes homolytic cleavage.[1][11] This generates a bromine radical (Br•) and a hydantoin-based radical, initiating a radical chain reaction.[1][11] This pathway is characteristic of allylic and benzylic brominations, famously known as the Wohl-Ziegler reaction.[3][11]
The radical chain mechanism proceeds through three distinct stages:
-
Initiation: Homolytic cleavage of the N-Br bond to form a bromine radical.[12]
-
Propagation: The bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate, forming a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).[11][12] This HBr then reacts with another molecule of 5-bromohydantoin to generate molecular bromine (Br₂).[11][12] The newly formed Br₂ is then attacked by the substrate radical to yield the brominated product and another bromine radical, which continues the chain.[6][11][12]
-
Termination: The reaction is terminated by the combination of any two radical species.
The key to the success of this reaction is maintaining a low concentration of Br₂ and HBr, which is a key role of the N-bromo reagent, thus preventing competitive electrophilic addition to double bonds.[6]
Below is a DOT graph illustrating the radical bromination at a benzylic position.
Caption: Radical chain mechanism for benzylic bromination.
Experimental Protocols and Causality
The choice of reaction conditions is paramount in directing the bromination to the desired pathway.
Protocol for Electrophilic Bromination of an Activated Aromatic Compound
This protocol describes the monobromination of an electron-rich phenol.
Reagents and Equipment:
-
Activated aromatic substrate (e.g., phenol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the activated aromatic substrate (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add DBDMH (0.55 mmol for monobromination) portion-wise over 10-15 minutes to control the reaction exotherm and selectivity.[4]
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The use of a non-polar solvent and low temperature favors the electrophilic pathway and helps to control selectivity, minimizing over-bromination, which is a common side reaction with highly activated substrates.[4] The portion-wise addition of DBDMH maintains a low concentration of the brominating agent, further enhancing selectivity.[4]
Protocol for Radical Bromination of a Benzylic Position
This protocol details the bromination of toluene at the benzylic position.
Reagents and Equipment:
-
Substrate with a benzylic position (e.g., toluene)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., Carbon tetrachloride, CCl₄)
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substrate (1.0 mmol), the N-bromo reagent (1.1 mmol), and a catalytic amount of the radical initiator.
-
Add the solvent (10 mL) and heat the mixture to reflux.
-
Irradiate with a sunlamp or tungsten lamp to facilitate radical initiation if necessary.
-
Monitor the reaction by TLC or GC. The reaction is often accompanied by the consumption of the solid N-bromo reagent, which is denser than the solvent, and the formation of the hydantoin byproduct, which is less dense and will float.
-
After completion, cool the reaction mixture to room temperature and filter to remove the hydantoin byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Causality: The use of a non-polar solvent like CCl₄, a radical initiator, and heat are classic conditions for a Wohl-Ziegler reaction.[8] These conditions promote the homolytic cleavage of the N-Br bond, initiating the radical chain mechanism. The reflux temperature provides the necessary energy for both initiation and propagation steps.
Quantitative Data Summary
The efficiency of bromination with hydantoin-based reagents is evident in the high yields achieved across various transformations.
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| Aromatic Bromination | 2-Methoxybenzoic acid | DBDMH/NaOH | 5-Bromo-2-methoxybenzoic acid | 98% | [13] |
| Alkene Dibromination | Various Alkenes | DBDMH | 1,2-Dibromoalkanes | Good to Excellent | [9] |
| Benzylic Bromination | Methylarenes | DBDMH/AIBN | Benzyl Bromides | Good | [9] |
Conclusion
5-Bromohydantoin and its derivatives, particularly DBDMH, are powerful and versatile brominating agents whose reactivity can be precisely controlled by the choice of reaction conditions. Understanding the dichotomy between the electrophilic and radical mechanisms is fundamental for any researcher aiming to leverage these reagents for efficient and selective synthesis. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the rational design of bromination reactions in complex synthetic endeavors.
References
- The Core Mechanisms of Brominated Hydantoins in Organic Synthesis: A Technical Guide. (n.d.). Benchchem.
- Pattison, F. L. M., & Davies, M. J. (1996). The role of reactive N-bromo species and radical intermediates in hypobromous acid-induced protein oxidation. PubMed.
- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
-
DBDMH. (n.d.). Wikipedia. Retrieved from [Link]
-
Tanner, D. D., Ruo, T. C., Takiguchi, H., Guillaume, A., Reed, D. W., & Lier, J. E. V. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747. Retrieved from [Link]
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser.
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Bell, R. P., & Pring, M. (1966). The mechanism of bromination by hypobromous acid. Journal of the Chemical Society, Chemical Communications, (21), 785. Retrieved from [Link]
-
S. P., K. P., & M., S. (2020). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. Retrieved from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia.
- One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). (2022, August 22). Chemia.
- An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). (n.d.). Benchchem.
-
Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. (2012, August 6). ResearchGate. Retrieved from [Link]
- Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions. (n.d.). Benchchem.
-
Klimchuk, I. A., Shkil, D. O., Timchenko, Y. V., & Finko, A. V. (n.d.). Bromination of hydantoins. ResearchGate. Retrieved from [Link]
- Process for aromatic bromination. (1993, September 28). Google Patents.
- A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite. (n.d.). Benchchem.
- 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (2003, January 21). Google Patents.
-
The Organic Chemistry Tutor. (2020, July 5). Alkene + Br2 + H2O [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Reactions of Alkenes. (n.d.). University of Calgary. Retrieved from [Link]
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Clark, J. (2023, January 22). Reactions of Alkenes with Bromine. Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopic Profile of 5-Bromohydantoin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromohydantoin, an organobromine derivative of the heterocyclic compound hydantoin, represents a key chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its strategic placement of a bromine atom at the C5 position renders it a versatile intermediate for further functionalization, making it a valuable building block in the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The precise and unambiguous characterization of 5-bromohydantoin is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data of 5-bromohydantoin, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A thorough understanding of its spectral signature is crucial for reaction monitoring, quality control, and the elucidation of novel reaction pathways.
Due to the limited availability of directly published spectral data for 5-bromohydantoin in readily accessible databases, this guide also provides detailed experimental protocols for the acquisition of such data, grounded in established methodologies for the characterization of related hydantoin derivatives. Furthermore, where direct data is elusive, comparative analysis with closely related and well-characterized brominated hydantoins will be used to predict and interpret the expected spectral features.
Molecular Structure and Spectroscopic Rationale
The foundational step in interpreting the spectroscopic data of 5-bromohydantoin is to understand its molecular structure. The molecule consists of a five-membered imidazolidine-2,4-dione ring with a bromine atom substituted at the fifth carbon.
Caption: Molecular Structure of 5-Bromohydantoin.
The presence of various functional groups, including two amide carbonyls (C=O), two secondary amines (N-H), a methine group (C-H), and a carbon-bromine bond (C-Br), gives rise to a unique and identifiable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| N1-H | 8.0 - 9.0 | Singlet (broad) | Protons on nitrogen atoms in a hydantoin ring are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. |
| N3-H | 10.0 - 11.0 | Singlet (broad) | Similar to N1-H, this proton is also deshielded. Its chemical shift can be influenced by solvent and concentration. |
| C5-H | 5.0 - 5.5 | Singlet | The proton at C5 is attached to a carbon bearing an electronegative bromine atom and two nitrogen atoms, leading to a significant downfield shift. It is expected to be a singlet as there are no adjacent protons. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of 5-bromohydantoin in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydantoins due to its ability to dissolve a wide range of polar compounds and to clearly resolve N-H protons.
-
Instrument Parameters (300-500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
¹³C NMR Spectroscopy
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C2 | 155 - 160 | The carbonyl carbon at the 2-position is part of an amide functional group and is expected to resonate in this region. |
| C4 | 170 - 175 | The carbonyl carbon at the 4-position is also an amide carbonyl and is typically found slightly further downfield than C2. |
| C5 | 50 - 60 | The C5 carbon is directly attached to the electronegative bromine atom, which causes a significant downfield shift compared to an unsubstituted C5 hydantoin. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (75-125 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3300 | Medium-Strong | Characteristic stretching vibration of the N-H bonds in the hydantoin ring. The broadness is indicative of hydrogen bonding. |
| C=O Stretch (Amide I) | 1700 - 1780 | Strong | Two strong absorption bands are expected for the two carbonyl groups. The asymmetric and symmetric stretching vibrations may be observed. |
| C-N Stretch | 1350 - 1450 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the ring. |
| C-Br Stretch | 500 - 600 | Medium-Weak | The carbon-bromine bond stretching vibration appears in the fingerprint region and can sometimes be difficult to assign definitively. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 5-bromohydantoin sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of 5-bromohydantoin with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans and average them to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Molecular Ions and Fragmentation:
| m/z Value | Interpretation | Rationale |
| [M]⁺˙ & [M+2]⁺˙ | Molecular Ion Peak | Due to the presence of bromine, two molecular ion peaks of approximately equal intensity are expected, separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass for C₃H₃⁷⁹BrN₂O₂ is 177.94 g/mol and for C₃H₃⁸¹BrN₂O₂ is 179.94 g/mol . |
| [M-Br]⁺ | Loss of Bromine | Fragmentation of the C-Br bond is a common pathway, leading to a peak corresponding to the loss of a bromine radical. |
| [M-HNCO]⁺˙ | Loss of Isocyanic Acid | A characteristic fragmentation pathway for hydantoins involves the cleavage of the ring, often with the loss of isocyanic acid. |
digraph "5-bromohydantoin_fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];M [label="[C₃H₃BrN₂O₂]⁺˙\n(M⁺˙)"]; M_Br [label="[C₃H₃N₂O₂]⁺\n(M-Br)"]; M_HNCO [label="[C₂H₂BrNO]⁺˙\n(M-HNCO)"];
M -> M_Br [label="- Br•"]; M -> M_HNCO [label="- HNCO"]; }
Caption: Plausible Mass Spectrometry Fragmentation Pathways for 5-Bromohydantoin.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and major fragments.
Conclusion
The spectroscopic characterization of 5-bromohydantoin is essential for its use in research and development. This guide provides the expected NMR, IR, and MS data based on the known principles of spectroscopy and comparison with related structures. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectral data for this important synthetic intermediate. A thorough analysis of these spectra will enable confident identification, purity assessment, and a deeper understanding of the reactivity of 5-bromohydantoin in various chemical transformations.
References
Introduction: The Role of N-Bromo-Hydantoins in Modern Chemistry
An In-depth Technical Guide to the Solubility and Stability of N-Bromo-Hydantoins in Organic Solvents
N-bromo-hydantoins, particularly compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are powerful and versatile reagents in both industrial and laboratory settings.[1][2] Recognized for their efficacy as brominating agents, disinfectants, and biocides, their utility is critically dependent on their behavior in various media.[1][3] For researchers and drug development professionals, understanding the solubility and stability of these compounds in organic solvents is paramount for designing robust synthetic routes, developing stable formulations, and ensuring reproducible results.
This guide provides a detailed exploration of the core principles governing the solubility and stability of N-bromo-hydantoins, using the extensively studied 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a primary exemplar. The principles discussed herein offer a foundational model for understanding other N-halo hydantoin derivatives. We will delve into the physicochemical drivers of solubility, the pathways of degradation, and the validated analytical methodologies required for their quantification.
Part 1: Solubility Profile of N-Bromo-Hydantoins
The dissolution of a solid in a solvent is a thermodynamic process governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form intermolecular bonds, and the temperature of the system are critical factors that dictate the extent to which a compound like DBDMH will dissolve. DBDMH, a crystalline solid, exhibits limited solubility in water but is readily soluble in a range of organic solvents.[2][4]
Qualitative and Quantitative Solubility Data
The solubility of N-bromo-hydantoins is a function of the solvent's ability to overcome the crystal lattice energy of the solid. Polar aprotic solvents are often effective due to their ability to solvate the polar hydantoin ring structure without inducing chemical degradation.
Table 1: Solubility of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Various Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at 20-25°C) | Reference(s) |
| Nonpolar | Carbon Tetrachloride (CCl₄) | Sparingly Soluble | 0.003 mol/L | [4] |
| Benzene | Soluble | Not specified | [4] | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Not specified | [5] |
| Chloroform (CHCl₃) | Soluble | Not specified | [4][6] | |
| Tetrahydrofuran (THF) | Soluble | Not specified | [5] | |
| Acetonitrile (MeCN) | Soluble | Not specified | [5] | |
| Acetone | Soluble | Not specified | [4] | |
| Dimethylformamide (DMF) | Soluble | Not specified | [5] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [5] | |
| Polar Protic | Ethanol | Soluble | Not specified | [4][6] |
| Water | Slightly Soluble / Sparingly Soluble | 0.1 g/100 mL; 2.2 g/L | [1][2][4] |
Factors Influencing Solubility
The interplay between solute and solvent properties is key. The following diagram illustrates the primary factors that a researcher must consider when selecting an appropriate solvent system.
Caption: Diagram 1: Key Factors Influencing Solubility.
Expert Insight: The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to their large dipole moments, which effectively solvate the polar C=O and N-Br bonds of the hydantoin ring. However, for reactions, less reactive solvents like acetonitrile or dichloromethane are often preferred to minimize potential side reactions. While protic solvents like ethanol can dissolve DBDMH, they may also promote degradation, a critical consideration we explore next.[7][8][9]
Part 2: Stability Profile and Degradation Pathways
N-bromo-hydantoins are oxidizing agents and are inherently reactive.[10][11] Their stability is compromised by several factors, including moisture, pH, heat, and light.[12][13] Understanding these liabilities is crucial for storage, handling, and application.
Key Factors Affecting Stability
-
Hydrolysis: The primary degradation pathway for N-bromo-hydantoins is hydrolysis. In the presence of water, the N-Br bond is cleaved to form hypobromous acid (HOBr) and the corresponding hydantoin backbone, 5,5-dimethylhydantoin in the case of DBDMH.[1][4][14] This reaction is accelerated in acidic or alkaline conditions.[4]
-
Thermal Decomposition: Excessive heat can lead to decomposition, potentially releasing toxic gases such as hydrogen bromide and nitrogen oxides.[12] Storage should be in a cool, dry place, typically below 30°C.[4]
-
Solvent Interactions: Protic solvents, with their ability to donate hydrogen bonds, can facilitate the hydrolysis pathway.[7][9] Aprotic solvents are generally preferred for maintaining the compound's integrity in solution for longer periods.
-
Incompatibilities: As strong oxidizers, N-bromo-hydantoins must be stored away from flammable, combustible, or reducing materials.[12][13] Contact with acids or strong alkalis can also lead to rapid decomposition.[4]
Primary Degradation Pathway: Hydrolysis
The hydrolysis of DBDMH is a critical process, both for its disinfectant properties and as its main instability pathway. The reaction releases hypobromous acid, the active biocidal agent.
Caption: Diagram 2: Hydrolytic Degradation of DBDMH.
Part 3: Methodologies for Analysis
To ensure the quality, purity, and stability of N-bromo-hydantoins, robust analytical methods are essential. These protocols serve as self-validating systems to provide reliable and reproducible data.
Experimental Protocol: Solubility Determination (Isothermal Equilibrium Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Objective: To quantify the solubility of DBDMH in acetonitrile at 25°C.
Materials:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), >98% purity
-
Acetonitrile (HPLC grade)
-
20 mL glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of DBDMH (e.g., ~500 mg) to 10 mL of acetonitrile in a glass vial. This ensures a saturated solution is formed. Prepare in triplicate.
-
Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker set to 25°C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for 2 hours for the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE filter into a clean vial. This step is critical to remove any undissolved solid.
-
Dilution: Accurately perform a serial dilution of the filtered saturate with acetonitrile to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or GC-MS method.[14][15] A calibration curve prepared from standards of known concentration must be used for quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Experimental Protocol: Forced Degradation Study
This workflow is designed to identify potential degradation products and assess the stability of DBDMH under various stress conditions.
Caption: Diagram 3: Workflow for a Forced Degradation Study.
Expert Insight on Analysis: The choice between HPLC and GC-MS depends on the analyte's properties. While GC-MS is excellent for identifying the volatile degradation product 5,5-dimethylhydantoin[14][16], HPLC with UV detection is often more straightforward for quantifying the parent DBDMH compound in solution, as it is less thermally labile than required for GC injection. A mass spectrometer detector (LC-MS) is invaluable for structural elucidation of unknown degradants.[15]
Part 4: Safe Handling and Storage
Given their reactive and oxidizing nature, strict safety protocols must be followed when working with N-bromo-hydantoins.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., PVC), safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sunlight, and incompatible materials.[13] Keep containers tightly sealed to protect from moisture.[10]
-
Spill Response: In case of a spill, avoid generating dust. Absorb with an inert, non-combustible material like sand or vermiculite, and collect for proper disposal. Do not use combustible materials like sawdust.[12][13]
Conclusion
A comprehensive understanding of the solubility and stability of 5-bromohydantoin and its analogs is fundamental to its effective and safe application. Solubility is primarily dictated by solvent polarity and temperature, with polar aprotic solvents generally offering the best combination of solvating power and stability. The principal degradation pathway is hydrolysis, which is accelerated by moisture, heat, and non-neutral pH. By employing rigorous analytical methodologies and adhering to strict safety protocols, researchers can confidently harness the synthetic potential of these valuable reagents while ensuring data integrity and laboratory safety.
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Electrophilic vs radical bromination with 5-bromohydantoin
An In-depth Technical Guide to Electrophilic vs. Radical Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Abstract
The introduction of bromine into molecular scaffolds is a cornerstone transformation in modern organic synthesis, pivotal to the fields of pharmaceutical development, agrochemicals, and materials science. Traditional brominating agents, most notably elemental bromine (Br₂), present significant handling risks and environmental concerns. N-bromo reagents have emerged as safer and more versatile alternatives, among which 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has garnered significant attention.[1][2] This technical guide provides an in-depth exploration of the dual reactivity of DBDMH, a stable, crystalline solid that can serve as a source of either electrophilic bromine (Br⁺) or bromine radicals (Br•).[3][4][5] We will dissect the mechanistic underpinnings of these two divergent pathways, elucidate the critical experimental parameters that govern selectivity, and provide validated protocols for researchers, scientists, and drug development professionals.
The Chemical Dichotomy of DBDMH: A Tale of Two Cleavages
The remarkable versatility of 1,3-dibromo-5,5-dimethylhydantoin stems from the electronic nature of its N-Br bonds. The two nitrogen atoms of the hydantoin ring are flanked by electron-withdrawing carbonyl groups. This polarization weakens the N-Br bond, priming it for cleavage.[3] The specific reaction conditions—solvent polarity, the presence of initiators or catalysts, and the nature of the substrate—dictate whether this bond breaks heterolytically to generate an electrophile or homolytically to form a radical.[3][6] This controlled divergence is the key to harnessing DBDMH's full synthetic potential.
Pathway I: Electrophilic Bromination
The generation of an electrophilic bromine species ("Br⁺") is the operative mechanism for the bromination of electron-rich π-systems, such as alkenes and activated aromatic rings.[3] This pathway is favored under conditions that can stabilize charged intermediates.
Mechanistic Principles
Causality of Experimental Choices:
-
Solvent: The choice of a polar solvent (e.g., water, acetic acid, acetonitrile) is paramount.[7] Polar protic solvents, in particular, are effective at solvating and stabilizing the charged bromonium ion intermediate in alkene addition and the sigma complex in aromatic substitution, thereby lowering the activation energy for the heterolytic cleavage pathway.[8][9]
-
Catalysis: The electrophilicity of DBDMH can be significantly enhanced by the addition of Brønsted or Lewis acids. These acids coordinate to a carbonyl oxygen on the hydantoin ring, which further withdraws electron density from the nitrogen atoms and increases the positive polarization on the bromine, making it a more potent electrophile.[3][5]
-
Substrate: This pathway is inherently suited for nucleophilic substrates. The electron-rich π-bond of an alkene or an activated aromatic ring is required to attack the electrophilic bromine atom of DBDMH.[3][10]
Mechanism for Alkene Bromination: The reaction proceeds via a three-membered cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the hydantoin anion (or other nucleophile in the medium) occurs from the face opposite the bromonium ion, resulting in a stereospecific anti-addition product.[3]
Experimental Protocols
This protocol describes the direct dibromination of an alkene using DBDMH, which proceeds efficiently without a catalyst under mild conditions.[10]
-
Setup: To a solution of the alkene (1.0 mmol) in dichloromethane (CH₂Cl₂) (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol, 1.2 equiv of Br).[4]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
This protocol is for the bromination of an activated aromatic compound.[11]
-
Setup: Dissolve the aromatic substrate (1.0 mmol) in a suitable polar solvent like acetonitrile (2 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DBDMH (1.0 mmol, 1.0 equiv) in one portion with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Pathway II: Radical Bromination
For substrates lacking electron-rich π-systems, such as alkanes with allylic or benzylic hydrogens, a radical pathway is employed. This reaction, known as the Wohl-Ziegler bromination, is highly selective for the weakest C-H bond, which corresponds to the position that forms the most stable radical intermediate.[3][12][13]
Mechanistic Principles
Causality of Experimental Choices:
-
Solvent: Non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are the standard choice.[14][15] Their inability to stabilize charged species effectively suppresses the competing electrophilic pathway, ensuring that the radical mechanism predominates.[16]
-
Initiation: The reaction must be initiated by a source of radicals. This is typically achieved by adding a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, and heating the mixture.[15][17][18] Alternatively, photochemical initiation using UV light can be used to induce homolytic cleavage of the N-Br bond.[3][16]
-
Substrate: This method is ideal for the selective bromination of allylic and benzylic positions. The hydrogen abstraction at these positions leads to resonance-stabilized allylic or benzylic radicals, which are significantly more stable than primary, secondary, or tertiary alkyl radicals, thus driving the selectivity of the reaction.[12][19][20]
Radical Chain Mechanism: The reaction proceeds via a classic three-stage radical chain mechanism.
-
Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond itself generates the initial radical species.
-
Propagation: A bromine radical abstracts a hydrogen atom from the allylic or benzylic position to form a stable, resonance-delocalized radical and HBr. This substrate radical then reacts with DBDMH (or Br₂ generated in situ) to form the brominated product and a new bromine radical, which continues the chain.[13][21][22]
-
Termination: The reaction ceases when two radical species combine.
Experimental Protocol
This protocol details the selective bromination of a benzylic position, such as in toluene.[10][23]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the methylarene (e.g., toluene, 1.0 mmol) in a non-polar solvent such as carbon tetrachloride or acetonitrile (5 mL).
-
Reagent Addition: Add DBDMH (0.5 mmol, 1.0 equiv of Br) and a catalytic amount of a radical initiator, such as AIBN (0.1 mmol, 10 mol%).[23]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or GC-MS. If the reaction is slow, the addition of more initiator or photo-irradiation may be effective.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The byproduct, 5,5-dimethylhydantoin, is often insoluble and can be removed by filtration.
-
Extraction: Quench the filtrate with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Data-Driven Comparison: Directing the Reaction
The choice between an electrophilic and radical pathway is a deliberate one, dictated by the desired outcome and the substrate's nature. The following table summarizes the critical parameters for controlling this selectivity.
| Parameter | Electrophilic Bromination | Radical Bromination | Causality |
| Reaction Type | Ionic Addition / Substitution | Free Radical Substitution | The fundamental mechanism dictates all other conditions. |
| Target Position | Alkenes, Alkynes, Activated Arenes | Allylic & Benzylic C-H Bonds | Selectivity is driven by electronic effects (nucleophilicity) vs. bond dissociation energy (radical stability). |
| Initiation | Acid Catalyst (Brønsted/Lewis) or None | Radical Initiator (AIBN, BPO) + Heat or UV Light | An acid polarizes the N-Br bond for heterolysis; energy input is required for homolysis.[3][16] |
| Solvent | Polar (e.g., CH₃CN, H₂O, AcOH) | Non-Polar (e.g., CCl₄, Cyclohexane) | Polar solvents stabilize ionic intermediates; non-polar solvents favor neutral radical species.[7][24][25] |
| Byproduct | 5,5-dimethylhydantoin | 5,5-dimethylhydantoin | The hydantoin core is the leaving group in both pathways. |
Performance Benchmark: DBDMH vs. NBS
DBDMH often serves as a more efficient alternative to the commonly used N-bromosuccinimide (NBS), primarily due to its higher active bromine content and better atom economy (two bromine atoms per molecule).[3][26]
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination (%) |
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 |
| Table adapted from a study on Lewis acid-catalyzed benzylic bromination, highlighting the superior performance of DBDMH.[23] |
Conclusion and Outlook
1,3-Dibromo-5,5-dimethylhydantoin is a powerful and multifaceted reagent whose synthetic utility is governed by a delicate balance of reaction parameters. By understanding the fundamental principles that favor either heterolytic or homolytic cleavage of its N-Br bonds, chemists can precisely control the outcome to achieve either electrophilic or radical bromination. The ability to switch between these pathways by simply modifying the solvent and initiator/catalyst system makes DBDMH an invaluable tool in the synthesis of complex molecules. Its stability, safety profile, high atom economy, and cost-effectiveness position it as a superior alternative to many traditional brominating agents, ensuring its continued and expanding role in academic research and industrial drug development.[3][4][27]
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- 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
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The Evolving Landscape of Electrophilic Bromination: A Technical Guide to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Electrophilic bromination is a cornerstone of organic synthesis, pivotal in the creation of a vast array of functionalized molecules, including pharmaceuticals and agrochemicals. Historically, elemental bromine (Br₂) has been the reagent of choice. However, its high toxicity, corrosiveness, and challenging handling have spurred the development of safer and more manageable alternatives. Among the N-bromo compounds that have emerged, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has distinguished itself as a versatile, efficient, and safer option. This technical guide provides a comprehensive exploration of DBDMH as a source of electrophilic bromine, delving into its mechanistic underpinnings, practical applications, and distinct advantages over traditional brominating agents.
Introduction: The Rise of a Superior Brominating Agent
In the realm of electrophilic bromination, the ideal reagent is one that combines high reactivity with stability, safety, and cost-effectiveness. While N-bromosuccinimide (NBS) has been a long-standing alternative to liquid bromine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling case for its superiority in many applications.[1][2] DBDMH is a stable, crystalline solid that is significantly easier and safer to handle than liquid bromine.[1] Its key advantages lie in its high active bromine content and the generation of 5,5-dimethylhydantoin as a byproduct, which is readily removed from reaction mixtures.[1]
A significant benefit of DBDMH over NBS is its atom economy; possessing two bromine atoms per molecule, it offers the potential to brominate two equivalents of a substrate, thereby reducing waste and cost.[1][3] The reactivity of DBDMH is remarkably versatile, capable of participating in both electrophilic and radical bromination pathways, with the reaction mechanism being highly dependent on the substrate, solvent, and the presence of catalysts.[1][4]
The Heart of the Matter: Mechanism of Electrophilic Bromination
DBDMH serves as a potent source of electrophilic bromine (Br⁺), which is key to its function in a variety of addition and substitution reactions. In aqueous environments, it is a source of hypobromous acid (HOBr).[5] The Br⁺ character is central to its reactivity with electron-rich species like alkenes and activated aromatic compounds.
Electrophilic Addition to Alkenes
The reaction of DBDMH with alkenes is a classic example of electrophilic addition. The proposed mechanism proceeds through a cyclic bromonium ion intermediate.[1]
-
Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the electrophilic bromine atoms on the DBDMH molecule.
-
Formation of a Bromonium Ion: This attack leads to the formation of a three-membered cyclic bromonium ion intermediate, with the positive charge delocalized on the bromine atom. This step is accompanied by the departure of the 5,5-dimethylhydantoin anion.[1]
-
Nucleophilic Attack: The bromonium ion is then opened by a nucleophile. In the absence of other nucleophiles, the hydantoin anion or a bromide ion can attack, leading to the dibrominated product. This addition often proceeds with high diastereoselectivity, resulting in the anti-addition product.[1]
Electrophilic Aromatic Substitution
DBDMH is a highly effective reagent for the electrophilic bromination of activated aromatic compounds, such as phenols, anilines, and other electron-rich arenes and heterocycles.[1] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.[1] The reaction is believed to proceed via a standard SEAr mechanism.[1]
-
Activation of DBDMH (Optional): In the presence of a Brønsted acid, a carbonyl oxygen of DBDMH can be protonated, which increases the electrophilicity of the bromine atoms.[1]
-
Formation of the σ-complex: The π-system of the aromatic ring attacks an electrophilic bromine atom of DBDMH, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[1]
-
Deprotonation: A base in the reaction mixture removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the brominated aromatic product.
DBDMH in Practice: Experimental Protocols and Considerations
The versatility of DBDMH allows for its use in a wide range of reaction conditions. The choice of solvent and the potential need for a catalyst are critical considerations that influence the reaction pathway and outcome.
General Experimental Workflow
A typical experimental workflow for electrophilic bromination using DBDMH is straightforward and can be adapted for various substrates.
Protocol: Bromination of an Alkene (Styrene)
This protocol provides a general method for the dibromination of an alkene using DBDMH.
Materials:
-
Styrene (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of styrene (1.0 mmol) in dichloromethane (2.0 mL) in a round-bottom flask, add DBDMH (0.6 mmol).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dibrominated product.
Catalytic Activation
While many reactions with DBDMH proceed efficiently without a catalyst, certain transformations benefit from activation. For instance, the presence of a Brønsted acid can enhance the electrophilicity of the bromine atoms, promoting substitution on less reactive aromatic rings.[1] Furthermore, DBDMH has been shown to act as a precatalyst in the activation of carbonyl functionalities for esterification and aldol condensation reactions.[6][7][8][9]
Applications in Drug Discovery and Development
The introduction of bromine atoms into organic molecules is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). Brominated intermediates are versatile building blocks for cross-coupling reactions, allowing for the construction of complex molecular architectures. The hydantoin scaffold itself is considered a privileged structure in medicinal chemistry, with several hydantoin-containing drugs in clinical use.[10] The use of DBDMH provides a reliable and efficient method for generating these crucial intermediates.
Comparative Analysis: DBDMH vs. Other Brominating Agents
The choice of a brominating agent can significantly impact the efficiency, safety, and cost of a synthetic route.
| Feature | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical State | Corrosive, volatile liquid | Crystalline solid | Crystalline solid |
| Handling | Difficult, requires special precautions | Relatively easy | Easy and safe[1] |
| Active Br₂ Content | 100% | ~45% | ~55%[11] |
| Atom Economy | High | Moderate | High (2 bromine atoms)[1][3] |
| Byproducts | HBr | Succinimide | 5,5-Dimethylhydantoin |
| Reactivity | High, often unselective | Moderate, good for allylic/benzylic bromination | Versatile (electrophilic and radical)[1][4] |
| Cost-Effectiveness | Variable | Generally higher per mole of Br | Often more cost-effective than NBS[2][3] |
Safety and Handling
While DBDMH is safer to handle than liquid bromine, it is still a hazardous chemical and requires appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[12][13][14]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[12][13][15]
-
Storage: Store in a cool, dry, well-ventilated place away from combustible materials and sources of ignition. Keep the container tightly closed.[12][13][16]
-
In case of fire: Use flooding quantities of water. Do not use dry chemical, CO₂, or foam extinguishers.[11]
-
Spills: Absorb with inert, damp, non-combustible material and dispose of according to local regulations.[12]
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin has firmly established itself as a premier reagent for electrophilic bromination in modern organic synthesis. Its combination of high reactivity, operational simplicity, enhanced safety profile, and favorable economics makes it a superior choice for a wide range of applications, from academic research to industrial-scale drug development. By understanding the underlying mechanisms and adhering to proper handling protocols, researchers can effectively harness the power of DBDMH to construct complex molecules with greater efficiency and safety.
References
- The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem.
-
DBDMH - Wikipedia. [Link]
-
Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. [Link]
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SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
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Bromochlorodimethylhydantoin BCDMH - Agent Sales & Services. [Link]
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A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8) - Chemia. [Link]
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How DBDMH is synthesized - Knowledge - Shaanxi Bloom Tech Co., Ltd. [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
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C-5 and C-2 selective bromination. DBH =... - ResearchGate. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. [Link]
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Catalytic Activity of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in the One-Pot Transformation of N-Arylglycines to N-Arylsydnones in the Presence of NaNO2/Ac2O under Neutral Conditions: Subsequent Bromination of these Sydnones to Their 4-Bromo Derivatives | Request PDF - ResearchGate. [Link]
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1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water | Request PDF - ResearchGate. [Link]
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Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
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Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia. [Link]
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Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. [Link]
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Safety and handling precautions for 5-bromohydantoin
An In-depth Technical Guide to the Safe Handling of Brominated Hydantoins
Introduction
Brominated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are versatile and highly effective reagents in organic synthesis and as industrial biocides.[1][2][3] They serve as stable, crystalline sources of electrophilic bromine, offering a practical and often safer alternative to reagents like liquid bromine or N-bromosuccinimide (NBS).[1][4] While their stability and ease of handling are advantageous, their potent oxidizing and corrosive nature demands a thorough understanding of their hazards and strict adherence to safety protocols.[5]
This guide provides a comprehensive overview of the safety and handling precautions for 5-bromohydantoin derivatives, with a primary focus on the well-documented compound 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a representative example. The principles and procedures outlined are designed for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. DBDMH is a white to off-white crystalline solid with a faint bromine-like odor.[1][6] It is sparingly soluble in water but demonstrates good solubility in various organic solvents.[1][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [1][6] |
| Molecular Weight | 285.92 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder | [1][6] |
| Melting Point | 197-203 °C (387-397 °F; 470-476 K) | [6] |
| Density | 1.36 g/cm³ | [6] |
| Solubility in Water | 0.15 g/100 mL (at 25 °C) | [8] |
| Stability | Stable under normal temperature conditions and recommended use. | [7] |
Section 2: Hazard Identification and Classification
Brominated hydantoins are classified as hazardous materials. The primary dangers are associated with their oxidizing, corrosive, and toxic properties.[5] Contact with combustible materials may intensify fire.[9]
GHS Hazard Classification Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Oxidizing Solids | 2 | GHS03: Flame over circle | Danger | H272: May intensify fire; oxidizer | [5][8] |
| Acute Toxicity, Oral | 3 | GHS06: Skull and crossbones | Danger | H301: Toxic if swallowed | [6] |
| Skin Corrosion/Irritation | 1B | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage | [5][6] |
| Serious Eye Damage/Eye Irritation | 1 | GHS05: Corrosion | Danger | H318: Causes serious eye damage | |
| Skin Sensitization | 1 | GHS07: Exclamation mark | Warning | H317: May cause an allergic skin reaction | [6] |
| Hazardous to the Aquatic Environment, Acute | 1 | GHS09: Environment | Warning | H400 / H410: Very toxic to aquatic life with long lasting effects | [6] |
Key Hazards:
-
Oxidizer: Greatly increases the burning rate of combustible materials. May cause fire or explosion on contact with reducing agents or combustibles.[5]
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[7][9] Inhalation can cause corrosive injuries to the upper respiratory tract and lungs.[2]
-
Toxic: Harmful or toxic if swallowed.[6][7] Ingestion can cause severe internal injury.[7]
-
Environmental Hazard: Very toxic to aquatic organisms.[10] Spills or uncontrolled discharges into watercourses must be immediately reported to the appropriate regulatory body.[7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls, is essential. PPE should be used as the final line of defense.
Engineering Controls
-
Ventilation: Handle brominated hydantoins only in a well-ventilated area. A certified chemical fume hood is required when handling the powder or creating solutions to prevent inhalation of dust or vapors.[5][9] Local exhaust ventilation is necessary where solids are handled as powders.[10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.[11] The minimum required PPE includes:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[9] A face shield worn over safety goggles is required when there is a risk of splashing or explosion.[12]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile) to prevent skin exposure.[7][12] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Lab Coat/Apron: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect clothing and skin.[7][12] Ensure lab coats are buttoned.[12]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[9][12] Respirator use requires a formal program, including fit testing and training.[12]
-
Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[7][12]
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to mitigate risks.
General Handling
-
Read and understand the Safety Data Sheet (SDS) before use.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid generating dust.[10] Use a closed system whenever possible.[5]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[7]
Protocol: Weighing and Handling Solid Brominated Hydantoin
-
Preparation: Don all required PPE (safety goggles, face shield, gloves, lab coat). Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a sealable container for the chemical on the balance inside the fume hood.
-
Dispensing: Carefully open the stock container inside the fume hood. Avoid creating dust clouds. Use a clean spatula to transfer the desired amount of solid to the weigh boat.
-
Sealing: Immediately and securely close the stock container.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or a secondary container inside the fume hood.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Place any contaminated disposable items (e.g., weigh boat) into a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
Storage Requirements
-
Store in a tightly closed, original container in a cool, dry, dark, and well-ventilated place.[5]
-
Store locked up, accessible only to qualified personnel.
-
Keep away from combustible materials, flammable substances, and sources of heat or ignition.[5][7][9]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, alcohols, reducing agents, ammonia, and flammable/combustible materials.[7][9]
Section 5: Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First Aid Measures
-
General Advice: Move the victim from the source of exposure immediately.[7] First aiders must protect themselves. Show the Safety Data Sheet to the attending physician.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][9] Seek immediate medical attention.[7]
-
Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the skin with copious amounts of water/shower for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7][9] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse mouth with water.[5][9] Do NOT induce vomiting.[5] If the victim is conscious, give a couple of glasses of water or milk.[7] Seek immediate medical attention.[7][9]
Spill Response
-
Isolate and Ventilate: Clear the area of all personnel.[10] Extinguish all ignition sources.[7] Ensure adequate ventilation.[10]
-
Assess the Risk: Determine the size and nature of the spill. For large spills, evacuate the area and alert emergency responders.[10]
-
Containment: For small, manageable spills, use proper PPE. Absorb the spill with an inert, non-combustible material like sand or earth.[7] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontamination: Clean the spill area thoroughly with water, and collect the rinse water for disposal.[7]
Spill Response Decision Workflow
Caption: Decision workflow for responding to a brominated hydantoin spill.
Fire-Fighting Measures
-
Extinguishing Media: Use flooding quantities of water, water fog, alcohol-resistant foam, or carbon dioxide.[7][9] Do NOT use dry chemical extinguishers containing ammonium compounds.[10]
-
Specific Hazards: This substance is an oxidizer and may ignite other combustible materials.[7][9] Dust may form an explosive mixture with air.[7] Fire can produce toxic and irritating gases, including hydrogen bromide, nitrogen oxides, and carbon oxides.[7][9]
-
Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]
Section 6: Waste Disposal
All waste must be handled in accordance with local, state, and federal regulations.[10]
-
Containerization: Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.[7][13]
-
Incompatible Wastes: Do not mix with incompatible waste streams, particularly combustible materials or reducing agents.
-
Disposal Route: Dispose of waste through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.
Section 7: Synthesis and Application Considerations
Brominated hydantoins are widely used as brominating agents for a variety of organic transformations.[4][14] When planning experiments, the reactive and oxidizing nature of the reagent must be considered. Reactions are often exothermic, and appropriate cooling and rate control measures should be in place. Quenching procedures, typically involving a reducing agent like sodium thiosulfate, should be planned to neutralize any excess reagent at the end of the reaction.[15]
Safe Laboratory Workflow
Caption: General workflow for safely handling brominated hydantoins in the lab.
References
- SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. (2009). Univar.
- 1,3-Dibromo-5,5-dimethylhydantoin - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN - GHS Safety D
- DBDMH - Wikipedia. (n.d.). Wikipedia.
- SAFETY DATA SHEET: 1,3-Dibromo-5,5-dimethylhydantoin. (2025). Thermo Fisher Scientific.
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.).
- SAFETY DATA SHEET: 1,3-Dibromo-5,5-dimethylhydantoin. (2023). TOKYO CHEMICAL INDUSTRY CO., LTD.
- BCDMH - Wikipedia. (n.d.). Wikipedia.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
- An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). (2025). BenchChem.
- SAFETY DATA SHEET: 1,3-dibromo-5,5-dimethylhydantoin. (2025). Merck KGaA.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal.
- Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%. (n.d.). Acros Organics.
- 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479. (n.d.). PubChem.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- A Comparative Guide to the Applications of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). (2025). BenchChem.
- 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). (n.d.). Connect Chemicals.
- SAFETY DATA SHEET: 1,3-Dibromo-5,5-dimethylhydantoin. (2025). Fisher Scientific.
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). University of Helsinki.
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Methodological & Application
Application Notes & Protocols: A Guide to Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Introduction: The Strategic Importance of Benzylic Bromination and the Rise of DBDMH
The functionalization of alkyl aromatic compounds is a cornerstone of modern organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Among these transformations, the selective bromination of the benzylic position—the carbon atom directly attached to an aromatic ring—stands out as a particularly powerful tool for introducing further chemical diversity.[4] Traditionally, reagents like N-bromosuccinimide (NBS) have been the workhorses for this transformation, known as the Wohl-Ziegler reaction.[5][6]
However, the pursuit of more efficient, economical, and safer chemical processes has led to the emergence of superior alternatives. This guide focuses on 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , a versatile and highly effective reagent for the benzylic bromination of toluenes and their derivatives.[7][8] DBDMH offers several distinct advantages over traditional methods:
-
Cost-Effectiveness and Efficiency: DBDMH is an inexpensive, stable, crystalline solid with a high active bromine content.[7][9] Crucially, each molecule of DBDMH contains two bromine atoms, which can reduce the required molar equivalents and the formation of imide byproducts compared to monosubstituted reagents like NBS.[7][10]
-
Enhanced Safety and Handling: As a solid, DBDMH is easier and safer to handle than liquid bromine, mitigating risks associated with its high volatility and corrosivity.[6][11]
-
High Selectivity: When used under appropriate conditions, DBDMH selectively brominates the benzylic position, minimizing competing electrophilic aromatic substitution on the ring.[7][8]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the theory, application, and execution of benzylic bromination using DBDMH.
The Reaction Mechanism: A Free-Radical Pathway
The benzylic bromination of toluenes with DBDMH proceeds through a well-established free-radical chain reaction, analogous to the Wohl-Ziegler reaction.[7][8] The mechanism can be dissected into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of the nitrogen-bromine (N-Br) bond in DBDMH. This process requires an input of energy, typically supplied by a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or by photochemical irradiation (e.g., UV light), to generate a bromine radical (Br•).[7][12]
Propagation
The propagation phase consists of a self-sustaining cycle of two main steps:
-
Hydrogen Abstraction: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative. This is the rate-determining step and is favored due to the relative weakness of the benzylic C-H bond, which results in the formation of a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[7][13]
-
Bromine Transfer: The newly formed HBr reacts with another molecule of DBDMH to generate molecular bromine (Br₂).[7][8] The benzyl radical then reacts with this in situ generated Br₂ to yield the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.[7][8]
Termination
The reaction ceases when any two radical species combine, effectively quenching the chain reaction. This can occur through the combination of two bromine radicals, two benzyl radicals, or a benzyl and a bromine radical.
Caption: Free-radical mechanism of benzylic bromination using DBDMH.
Controlling Selectivity: The Role of Catalysts
A key aspect of using DBDMH is the ability to control the reaction's selectivity—whether bromination occurs at the benzylic position or on the aromatic ring. This selectivity is governed by the choice of catalyst.[7][8]
-
Lewis Acids (e.g., Zirconium(IV) chloride, ZrCl₄): Promote the free-radical pathway, favoring benzylic bromination .[7][14]
-
Brønsted Acids (e.g., Trifluoromethanesulfonic acid): Promote an electrophilic aromatic substitution pathway, favoring ring bromination .[7][8]
This catalytic control provides a powerful tool for chemists to direct the outcome of the bromination reaction based on the desired product.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE).
General Protocol for Radical-Initiated Benzylic Bromination
This protocol describes a general procedure for the monobromination of a toluene derivative using DBDMH and a radical initiator.
Materials:
-
Toluene derivative (1.0 mmol, 1.0 equiv.)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol, 0.5 equiv.)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., acetonitrile, carbon tetrachloride) (5-10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Extraction solvent (e.g., dichloromethane, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the toluene derivative (1.0 mmol) and the chosen anhydrous solvent.
-
Reagent Addition: Add DBDMH (0.5 mmol) and AIBN (0.05 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with an extraction solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure benzyl bromide.
-
Specific Protocol: Zirconium(IV) Chloride-Catalyzed Bromination of Toluene
This protocol demonstrates the use of a Lewis acid catalyst to promote benzylic bromination under mild conditions.[14]
Materials:
-
Toluene (0.5 mmol, 1.0 equiv.)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.25 mmol, 0.5 equiv.)
-
Zirconium(IV) chloride (ZrCl₄) (0.05 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (4 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend ZrCl₄ (0.05 mmol) in anhydrous dichloromethane (2 mL).[7]
-
Reagent Solution: In a separate flask, dissolve the toluene (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL).[7]
-
Reaction Initiation: Add the reagent solution to the catalyst suspension at room temperature.
-
Reaction: Stir the mixture for 2 hours at room temperature under ambient light.[14]
-
Quenching & Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[7]
-
Analysis: The organic layer can be dried, concentrated, and analyzed by GC or NMR to determine the yield. Further purification can be performed as described in the general protocol.
Caption: General experimental workflow for benzylic bromination.
Data Presentation: Substrate Scope and Yields
The efficiency of benzylic bromination using DBDMH is substrate-dependent. The following table summarizes yields obtained for the zirconium(IV) chloride-catalyzed benzylic bromination of various toluene derivatives, demonstrating the method's effectiveness.[7]
| Entry | Substrate (Toluene Derivative) | Product | Yield (%) |
| 1 | Toluene | Benzyl bromide | 86 |
| 2 | 4-Methyltoluene (p-Xylene) | 4-Methylbenzyl bromide | 85 |
| 3 | 4-Chlorotoluene | 4-Chlorobenzyl bromide | 75 |
| 4 | 4-Fluorotoluene | 4-Fluorobenzyl bromide | 68 |
| 5 | 4-Bromotoluene | 4-Bromobenzyl bromide | 70 |
| 6 | 4-tert-Butyltoluene | 4-tert-Butylbenzyl bromide | 88 |
Data sourced from BenchChem Application Notes, referencing Lewis acid-catalyzed bromination studies.[7]
Safety Precautions: Handling DBDMH with Care
DBDMH is a powerful chemical and must be handled with appropriate safety measures.
-
Hazards:
-
Handling and Storage:
-
Store in a cool, dark, dry, and well-ventilated area in a tightly closed container.
-
Keep away from heat, sparks, open flames, and other ignition sources.[15]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Use in a chemical fume hood with adequate ventilation.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Impervious chemical-resistant gloves (e.g., PVC, neoprene).[15]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Clothing: A lab coat and appropriate protective clothing.
-
Respirator: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.
-
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive radical initiator (AIBN decomposes over time).- Insufficient reaction temperature or time.- Deactivated substrate (strong electron-withdrawing groups).- Poor quality solvent (not anhydrous). | - Use a fresh batch of AIBN.- Ensure proper reflux temperature; increase reaction time.- Consider a more forceful method or different catalytic system.- Use freshly distilled, anhydrous solvent. |
| Formation of Ring Bromination Products | - Presence of acidic impurities promoting electrophilic substitution.- Reaction conditions favor ionic pathway over radical pathway. | - Ensure glassware is clean and neutral.- Use a non-polar solvent (e.g., CCl₄) to disfavor ionic pathways.- Use a radical initiator (AIBN) instead of just heat/light. |
| Formation of Dibrominated Products | - Molar ratio of DBDMH to substrate is too high.- Prolonged reaction time after consumption of starting material. | - Use 0.5 equivalents of DBDMH for monobromination.- Carefully monitor the reaction by TLC/GC and quench promptly upon completion. |
| Complex Mixture of Products | - Unstable benzyl bromide product decomposing.- Reaction temperature is too high. | - Perform the reaction at the lowest effective temperature.- Work up the reaction mixture promptly after completion. |
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin has proven to be a superior reagent for the benzylic bromination of toluenes. Its stability, high efficiency, cost-effectiveness, and the ability to control selectivity through catalysis make it an invaluable tool in synthetic organic chemistry.[7][8][9] By understanding the underlying free-radical mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively utilize DBDMH to generate valuable benzyl bromide intermediates for a wide array of applications, from fundamental research to the development of novel therapeutics.
References
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Tanko, J. A., & Blackstock, S. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. Retrieved from [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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Lin, Y., et al. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 40(7), 998–1003. Retrieved from [Link]
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Zhao, S., & Liu, W. (2018). Methods for Brominations at Benzylic Positions. Current Organic Chemistry, 22(25), 2444-2459. Retrieved from [Link]
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Iskra, J. (2011). "Greening" of free radical benzylic bromination. ResearchGate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. (2009). Retrieved from [Link]
-
Wang, Y., et al. (2022). Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. University Chemistry, 37(9), 2112068. Retrieved from [Link]
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Sakaguchi, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14336–14345. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
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MANAC Inc. (2022). Allylic position and benzylic position bromination. Chemia. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
AGent Sales & Services Pty Ltd. (2016). SAFETY DATA SHEET: Bromochlorodimethylhydantoin BCDMH. Retrieved from [Link]
-
MANAC Inc. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. Chemia. Retrieved from [Link]
-
Request PDF. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. ResearchGate. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2023). How DBDMH is synthesized. Knowledge. Retrieved from [Link]
-
Gazvoda, M., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts, 9(7), 609. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. Retrieved from [Link]
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Gazvoda, M., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts, 9(7), 609. Retrieved from [Link]
-
Semantic Scholar. (1997). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Bohrium. (2010). benzylic-bromination-of-toluene-derivatives-with-boron-tribromide. Ask this paper. Retrieved from [Link]
-
Organic Chemistry. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Retrieved from [Link]
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The In-Depth Technical Guide to Allylic Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Transformation
Allylic bromination, the selective introduction of a bromine atom onto a carbon adjacent to a double bond, is a cornerstone transformation in organic synthesis. The resulting allylic bromides are highly versatile synthetic intermediates, pivotal in the construction of complex molecules, including a wide array of pharmaceuticals and agrochemicals.[1][2] For decades, N-bromosuccinimide (NBS) has been the reagent of choice for this purpose.[1] However, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative, offering enhanced safety, efficiency, and cost-effectiveness.[3][4]
This technical guide provides a comprehensive overview of the application of DBDMH in allylic bromination, delving into the mechanistic underpinnings, practical advantages, a detailed experimental protocol, and essential safety considerations.
The Superiority of DBDMH: Key Advantages Over Traditional Reagents
DBDMH presents several distinct advantages over N-bromosuccinimide (NBS) and elemental bromine, making it an attractive choice for modern synthetic applications:
-
Enhanced Safety and Handling: DBDMH is a stable, free-flowing crystalline solid, which is significantly easier and safer to handle than volatile, corrosive liquid bromine.[3]
-
Greater Atom Economy: With two bromine atoms per molecule, DBDMH has a higher active bromine content by weight compared to NBS.[3][5] This often translates to the use of smaller quantities of reagent and the formation of less byproduct (5,5-dimethylhydantoin vs. succinimide), simplifying purification.[3]
-
Cost-Effectiveness and Stability: DBDMH is relatively inexpensive and exhibits excellent stability, allowing for long-term storage in cool, dark, and dry conditions without significant degradation.[3][6]
-
Comparable Reactivity: DBDMH shows reactivity similar to NBS in free-radical brominations, ensuring its seamless integration into established synthetic methodologies.[3]
Mechanism of Action: A Free-Radical Chain Process
The allylic bromination with DBDMH proceeds through a free-radical chain mechanism, analogous to the well-known Wohl-Ziegler reaction.[3][7] The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical means.
The process can be broken down into three key stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals can then react with trace amounts of HBr present or directly with DBDMH to produce a bromine radical (Br•), which starts the chain reaction.
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the allylic position of the alkene. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond, which leads to the formation of a resonance-stabilized allylic radical.[8][9]
-
The allylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of HBr with DBDMH, to yield the allylic bromide product and a new bromine radical. This new bromine radical can then continue the chain reaction.[3][10]
-
-
Termination: The chain reaction is terminated when any two radical species combine.
Caption: Free-radical mechanism of allylic bromination.
Detailed Experimental Protocol
This protocol provides a general procedure for the allylic bromination of an alkene using DBDMH and AIBN as a radical initiator.
Materials:
-
Alkene (substrate)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or cyclohexane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile).[5]
-
Reagent Addition: Add DBDMH (0.5 - 0.55 eq for monobromination) to the solution.[11] Since each molecule of DBDMH provides two bromine atoms, approximately half an equivalent is required for the selective monobromination of the substrate.[3][11] Following this, add a catalytic amount of AIBN (typically 0.02-0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction should be monitored for completion by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the mixture to remove the insoluble byproduct, 5,5-dimethylhydantoin. c. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any residual acid), and brine.[5] d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude allylic bromide can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.
| Parameter | Recommended Value/Condition | Rationale |
| DBDMH Stoichiometry | 0.5-0.55 equivalents | Provides one equivalent of bromine for selective monobromination, minimizing over-bromination.[11] |
| Radical Initiator | AIBN (0.02-0.1 eq) | AIBN is a common, reliable initiator that decomposes at a convenient rate at typical reflux temperatures.[5] |
| Solvent | CCl₄, acetonitrile, cyclohexane | Non-polar solvents are generally preferred for radical reactions. The choice depends on substrate solubility and boiling point. |
| Temperature | Reflux | Provides the necessary thermal energy to initiate the radical chain reaction. |
| Work-up Quench | Sat. Na₂S₂O₃ | Effectively neutralizes any unreacted bromine or DBDMH.[5] |
digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="1. Dissolve alkene in\nanhydrous solvent"]; "AddReagents" [label="2. Add DBDMH (0.5 eq)\nand AIBN (cat.)"]; "React" [label="3. Heat to reflux and\nmonitor by TLC/GC"]; "Cool" [label="4. Cool to room temperature"]; "Filter" [label="5. Filter off\n5,5-dimethylhydantoin"]; "Wash" [label="6. Wash with Na₂S₂O₃,\nNaHCO₃, and brine"]; "Dry" [label="7. Dry organic layer\n(e.g., MgSO₄)"]; "Concentrate" [label="8. Concentrate under\nreduced pressure"]; "Purify" [label="9. Purify by chromatography\nor distillation"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Start" -> "Setup"; "Setup" -> "AddReagents"; "AddReagents" -> "React"; "React" -> "Cool"; "Cool" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "End";
}
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols: The Versatility of Brominated Hydantoins in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Brominated Hydantoins in Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of complex molecular architectures with high efficiency and selectivity is paramount. Halogenated compounds, particularly brominated intermediates, are foundational building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). While the user's interest was specified as 5-bromohydantoin, the overwhelmingly prevalent and versatile reagent in this class, and the focus of this guide, is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH has emerged as a superior alternative to traditional brominating agents like liquid bromine and N-bromosuccinimide (NBS), offering a safer, more stable, and often more cost-effective solution for a variety of synthetic transformations. This document provides an in-depth exploration of the applications of DBDMH in the synthesis of pharmaceutical intermediates, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers, scientists, and drug development professionals.
DBDMH is a stable, crystalline solid that serves as a convenient source of electrophilic bromine. Its utility in organic synthesis is extensive, encompassing bromination of aromatic and heteroaromatic compounds, oxidation of alcohols and thiols, and catalysis of condensation reactions, all of which are critical steps in the preparation of pharmaceutical compounds.
Core Applications of DBDMH in Pharmaceutical Intermediate Synthesis
The versatility of DBDMH stems from its ability to act as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•), depending on the reaction conditions. This dual reactivity allows for a broad scope of applications in the synthesis of pharmaceutical intermediates.
Bromination of Aromatic and Heteroaromatic Compounds
The introduction of a bromine atom onto an aromatic or heteroaromatic ring is a key strategy in drug design to modulate the biological activity of a molecule. DBDMH is a highly effective reagent for the selective bromination of electron-rich aromatic systems.
Example: Synthesis of 5-Bromouracil
5-Bromouracil is a critical intermediate in the synthesis of several antiviral and antitumor agents. DBDMH provides an efficient and selective method for the bromination of uracil.
Protocol: Synthesis of 5-Bromouracil using DBDMH
-
Reaction Setup: In a suitable reaction flask, suspend uracil (100 g, 892.1 mmol) in a mixture of glacial acetic acid (1 L) and acetic anhydride (100 mL).
-
Reagent Addition: Heat the suspension to 50°C with stirring. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 153 g, 535.3 mmol) in portions.
-
Reaction Monitoring: Continue stirring the reaction mixture at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (4:1). The reaction is typically complete within 1.5 hours.
-
Work-up: Upon completion, cool the reaction mixture and filter the solid product. Wash the product with water and then with a small amount of cold ethanol to remove any unreacted starting material and byproducts.
-
Purification: The crude 5-bromouracil can be further purified by recrystallization from water or a suitable organic solvent.
Oxidation Reactions: A Mild and Selective Approach
DBDMH also functions as a mild and selective oxidizing agent, a crucial transformation in the synthesis of many pharmaceutical intermediates.
-
Oxidation of Alcohols to Aldehydes and Ketones: This is a fundamental reaction in organic synthesis, and DBDMH provides an efficient method for this conversion.
-
Oxidation of Thiols to Disulfides: The formation of disulfide bonds is particularly relevant in peptide and protein chemistry. DBDMH facilitates this oxidation under mild conditions, often at room temperature and in a short reaction time.
Protocol: Oxidation of a Secondary Alcohol to a Ketone
-
Reaction Setup: In a 10 mL round-bottomed flask equipped with a magnetic stirrer, mix the secondary alcohol (1 mmol) and DBDMH (1-1.5 mmol).
-
Reaction Conditions: Seal the flask and stir the mixture in a pre-heated oil bath at 70-80°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: n-hexane/acetone 10:2). Reaction times typically range from 15 to 100 minutes.
-
Work-up: Upon completion, add hot water (10 mL) to the mixture and stir for 10 minutes to dissolve the
The Strategic Application of 5-Bromohydantoin in Agrochemical Synthesis: A Technical Guide for Researchers
Introduction: The Hydantoin Scaffold and the Role of Bromination in Agrochemical Innovation
The hydantoin heterocycle is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1] In the realm of agrochemicals, hydantoin derivatives have demonstrated significant potential as fungicides and herbicides.[2] The strategic functionalization of the hydantoin ring is paramount to modulating their biological activity, and halogenation, particularly bromination, serves as a powerful tool for synthetic chemists. This application note delves into the utility of 5-bromohydantoin as a reactive intermediate in the synthesis of novel agrochemicals. While 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a well-established brominating agent, this guide will focus on the potential of monobrominated hydantoins at the C5 position as a key building block for introducing molecular diversity.
The introduction of a bromine atom at the 5-position of the hydantoin ring transforms it into a versatile electrophilic intermediate. This activation enables subsequent nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores and functional groups that can tune the compound's efficacy, selectivity, and environmental profile.
Core Principles: The Dual Reactivity of Brominated Hydantoins
Brominated hydantoins, including 5-bromohydantoin, can exhibit dual mechanistic pathways, acting as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•), depending on the reaction conditions. This versatility is central to their synthetic utility.
-
Electrophilic Pathway: In the presence of a Lewis acid or with electron-rich nucleophiles, the bromine atom in 5-bromohydantoin becomes polarized, rendering it susceptible to nucleophilic attack. This pathway is crucial for the substitution reactions necessary to build complex agrochemical structures.
-
Radical Pathway: Under radical initiation conditions (e.g., UV light or radical initiators like AIBN), the N-Br bond can undergo homolytic cleavage to generate a bromine radical. This is more relevant for brominating agents like DBDMH in allylic or benzylic brominations. For the purpose of this guide, we will focus on the electrophilic nature of 5-bromohydantoin for building agrochemical scaffolds.
Application in Fungicide Synthesis: A Case Study on Dicarboximide Analogs
Dicarboximide fungicides, such as iprodione and vinclozolin, are a well-established class of agrochemicals used to control a wide range of fungal diseases.[3][4] While their synthesis does not traditionally start from a pre-brominated hydantoin, the core structure provides an excellent model for demonstrating the potential of 5-bromohydantoin as a synthetic intermediate for novel analogs.
The general synthetic strategy involves the creation of a 5-substituted hydantoin ring, which is the key pharmacophore responsible for their fungicidal activity. 5-Arylidene hydantoins and thiohydantoins, for instance, have shown promising fungicidal activity against pathogens like Botrytis cinerea and Alternaria solani.[5][6]
Visualizing the Synthetic Strategy
The following diagram illustrates a generalized workflow for the synthesis of a 5-substituted hydantoin-based fungicide precursor, starting from a simple hydantoin.
Caption: Generalized workflow for synthesizing 5-substituted hydantoin agrochemicals.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a 5-arylhydantoin, a key intermediate for a class of potential fungicides. This protocol is based on the principle of halogenating the 5-position of a hydantoin followed by a substitution reaction.
Protocol 1: Synthesis of 5-Bromo-5-methylhydantoin
This protocol describes the bromination of 5-methylhydantoin.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 5-Methylhydantoin | 98% purity |
| N-Bromosuccinimide (NBS) | 99% purity |
| Carbon tetrachloride (CCl4) | Anhydrous |
| Benzoyl peroxide | 98% purity, as radical initiator |
| Round-bottom flask | 250 mL, with reflux condenser and magnetic stirrer |
| Heating mantle | With temperature control |
| Filtration apparatus | Buchner funnel, filter paper, vacuum flask |
| Rotary evaporator | For solvent removal |
Procedure:
-
To a 250 mL round-bottom flask, add 5-methylhydantoin (11.4 g, 0.1 mol) and carbon tetrachloride (100 mL).
-
Add N-Bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.2 g).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 5-bromo-5-methylhydantoin.
Protocol 2: Synthesis of 5-(4-Chlorophenyl)-5-methylhydantoin
This protocol details the substitution of the bromine atom with a chlorophenyl group via a Grignard reaction.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 5-Bromo-5-methylhydantoin | From Protocol 1 |
| 4-Chlorophenylmagnesium bromide | 1.0 M solution in THF |
| Tetrahydrofuran (THF) | Anhydrous |
| Round-bottom flask | 250 mL, with dropping funnel and nitrogen inlet |
| Magnetic stirrer | |
| Ice bath | For temperature control |
| Saturated ammonium chloride solution | For quenching the reaction |
| Extraction and purification equipment | Separatory funnel, rotary evaporator, chromatography column |
Procedure:
-
Dissolve 5-bromo-5-methylhydantoin (9.65 g, 0.05 mol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4-chlorophenylmagnesium bromide (55 mL of a 1.0 M solution in THF, 0.055 mol) to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(4-chlorophenyl)-5-methylhydantoin.
Visualizing the Reaction Mechanism
The core of this synthetic approach is the nucleophilic substitution on the brominated hydantoin. The following diagram illustrates this key mechanistic step.
Caption: Mechanism of nucleophilic substitution on 5-bromohydantoin.
Conclusion and Future Outlook
5-Bromohydantoin serves as a valuable and reactive intermediate in the synthesis of potential agrochemicals. Its ability to undergo nucleophilic substitution at the 5-position allows for the introduction of a wide array of functional groups, enabling the exploration of new chemical space for fungicide and herbicide discovery. The protocols outlined in this guide provide a foundational framework for researchers to synthesize novel 5-substituted hydantoin derivatives. Further research into the scope of nucleophiles and the optimization of reaction conditions will undoubtedly expand the utility of 5-bromohydantoin in the development of next-generation crop protection agents.
References
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Wikipedia. (n.d.). Vinclozolin. Retrieved from [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3979. [Link]
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Han, J., Dong, H., Xu, Z., Lei, J., & Wang, M. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. International journal of molecular sciences, 14(6), 12484–12495. [Link]
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Patsnap Eureka. (n.d.). Scale synthesis process of procymidone original drug of efficient agricultural bactericide in two steps. Retrieved from [Link]
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Han, J., Dong, H., Xu, Z., Lei, J., & Wang, M. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. ResearchGate. [Link]
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Han, J., Dong, H., Xu, Z., Lei, J., & Wang, M. (2013). Facile synthesis of 5-arylidene thiohydantoin by sequential sulfonylation/desulfination reaction. PubMed. [Link]
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Chung, B. J. (2024). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. ResearchGate. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]
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Tan, W. S., & Tiekink, E. R. T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. [Link]
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AgChemAccess. (n.d.). Iprodione, Fungicide, Iprodione suppliers. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and fungicidal activity of pseudo-thiohydantoins, their 5-arylidene derivatives, and 5-arylidene-3-β-aminothiazolid-2,4-one hydrochlorides. Retrieved from [Link]
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Nikolova, P., Shivachev, B., & Stoyanov, S. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 10(11), 1013. [Link]
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ResearchGate. (2018). Synthesis of 5-(4'-Chlorobenzylidene) hydantoin and N-3 Substituted 5-(4'. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Procymidone Review Technical Report. Retrieved from [Link]
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Beguin, P., & Benoit, M. (1998). Chemical and Biological Transformation of the Fungicide Vinclozolin. Journal of Agricultural and Food Chemistry, 46(9), 3753-3758. [Link]
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PubMed. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of medicinal chemistry, 35(19), 3567–3572. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3979. [Link]
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Sahu, P. K. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
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PubMed. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & pharmaceutical bulletin, 62(5), 429–438. [Link]
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ResearchGate. (n.d.). General synthetic routes to functional aromatic and aliphatic products via Diels-Alder reactions of HMF derivatives with various dienophiles. [Link]
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Application Notes: Selective Bromination of Phenols Using N-Bromo Hydantoins
Introduction: The Strategic Value of Brominated Phenols and Advanced Brominating Agents
Brominated phenols are pivotal building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The hydroxyl group of a phenol is strongly activating and directs electrophilic substitution to the ortho and para positions. While this high reactivity facilitates bromination, it simultaneously presents a significant challenge: controlling the reaction to prevent over-bromination and achieve high regioselectivity.[1]
Historically, molecular bromine (Br₂) has been a common reagent, but its use is fraught with hazards due to its high toxicity, corrosivity, and volatility. This has driven the development of solid, safer, and more selective brominating agents. Among these, N-bromo-hydantoin derivatives have emerged as superior reagents. This guide will focus on 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , a stable, crystalline, and cost-effective N-bromo compound that offers excellent control and selectivity in phenol bromination.[2][3] While the initial query concerned 5-bromohydantoin, DBDMH is a more widely documented and commercially available reagent within the same chemical class, making it a more practical and robust choice for developing reliable protocols.[4]
Part 1: The Causality Behind Experimental Choices - Mechanism and Regioselectivity
The Core Mechanism: Electrophilic Aromatic Substitution
The bromination of phenols using DBDMH proceeds via an electrophilic aromatic substitution (EAS) pathway. The efficacy of DBDMH stems from the polarization of its Nitrogen-Bromine (N-Br) bonds. The electron-withdrawing hydantoin core renders the bromine atoms electrophilic (δ+), making them susceptible to attack by the electron-rich phenolic ring.[5]
The key steps are:
-
Electrophilic Attack: The π-system of the phenol acts as a nucleophile, attacking an electrophilic bromine atom on the DBDMH molecule.
-
Formation of the Sigma Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, crucially, onto the hydroxyl group's oxygen atom, which provides significant stabilization.[1][6]
-
Rearomatization: A base (such as the hydantoin byproduct or solvent) abstracts a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated phenol product.
Caption: Electrophilic aromatic substitution (EAS) pathway for phenol bromination.
Controlling Regioselectivity: The Ortho vs. Para Conundrum
The hydroxyl group strongly directs substitution to the ortho and para positions. The preferred outcome often depends on reaction conditions, particularly the solvent.
-
Para-Selectivity: In many cases, the para position is electronically favored and sterically more accessible, leading to the para-brominated phenol as the major product.[7][8]
-
Ortho-Selectivity: Achieving high ortho-selectivity is often more challenging but can be accomplished. The use of non-polar solvents like chloroform or dichloromethane appears to favor ortho-bromination when using N-bromo reagents.[9][10] This is sometimes attributed to the formation of a transient complex between the phenolic hydroxyl group and the brominating agent, which positions the electrophilic bromine for delivery to the nearby ortho position. The addition of a catalytic amount of a Brønsted acid, like p-toluenesulfonic acid (pTsOH), can also enhance ortho-selectivity, especially for para-substituted phenols, by protonating the N-bromo reagent and creating a more reactive electrophile.[11][12]
Part 2: Field-Proven Methodologies - Protocols and Data
This section provides a detailed, self-validating protocol for the selective monobromination of phenols using DBDMH. The workflow is designed for clarity, reproducibility, and safety.
General Experimental Workflow
The process involves careful reagent addition, reaction monitoring, quenching of the reactive species, and product isolation.
Caption: A typical experimental workflow for electrophilic bromination using DBDMH.
Detailed Protocol for Ortho-Monobromination of p-Cresol
This protocol is adapted from established procedures demonstrating high ortho-selectivity.[9][12]
Materials:
-
p-Cresol (1.0 mmol, 108.1 mg)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 mmol, 148.7 mg)
-
Chloroform (CHCl₃), anhydrous (5-7 mL)
-
10% Aqueous Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 mmol) in anhydrous chloroform (5 mL).
-
Reagent Addition: Add solid DBDMH (0.52 mmol) to the solution in small portions over 5-10 minutes at room temperature. Note: Upon addition, the solution may turn red or brown. The next portion should be added after the color fades.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 30-60 minutes).
-
Work-up:
-
Once the reaction is complete, add 10 mL of a 10% aqueous sodium hydrosulfite solution to the flask to quench any unreacted DBDMH. Stir for 5 minutes until the organic layer becomes colorless.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-bromo-4-methylphenol.
-
Representative Data
The following table summarizes typical results for the bromination of various phenol substrates using DBDMH or other N-bromo reagents under optimized conditions, highlighting the achievable selectivity.
| Entry | Substrate | Brominating Agent | Conditions | Major Product | Yield (%) | o:p Ratio | Reference |
| 1 | Phenol | DBDMH | CHCl₃, rt | 2-Bromophenol | ~90% | >95:5 | [9] |
| 2 | p-Cresol | NBS / p-TsOH | MeOH, rt, 25 min | 2-Bromo-4-methylphenol | 92% | Mono-ortho | [12][13] |
| 3 | 2-Chlorophenol | N-bromo-t-butylamine | CCl₄ | 2-Bromo-6-chlorophenol | 96% | Ortho only | [14] |
| 4 | Phenol | KBr / ZnAl–BrO₃⁻–LDHs | AcOH/H₂O, 35 °C | 4-Bromophenol | 84% | Para only | [7] |
| 5 | o-Cresol | NBS / p-TsOH | MeOH, rt, 25 min | 4-Bromo-2-methylphenol | 91% | Para only | [12] |
Part 3: Trustworthiness and Safety - A Self-Validating System
Safety and Handling of DBDMH
DBDMH is a stable solid but requires careful handling due to its chemical properties.
-
Hazards: DBDMH is a strong oxidizing agent, is corrosive, and can cause severe skin burns and eye damage. It is toxic if swallowed.[15][16]
-
Personal Protective Equipment (PPE): Always handle DBDMH in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, strong acids, strong bases, and reducing agents. Keep the container tightly closed and protected from moisture.
-
Spills and Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Do not mix with combustible materials. All waste must be handled in accordance with local, state, and federal regulations.[15][16]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Over-bromination (Di- or Tri-bromination) | Phenol is highly activated; reaction proceeded too long or temperature was too high. Too much brominating agent used. | Use a slight excess of phenol relative to the brominating agent (e.g., 0.50-0.53 eq. of DBDMH). Add the brominating agent in small portions and monitor the reaction closely by TLC/GC. Maintain room temperature or below. |
| Low Yield / Incomplete Reaction | Insufficient reaction time. Deactivated phenol substrate. Impure reagents. | Increase reaction time and continue monitoring. For less reactive phenols, consider adding a catalytic amount of a Brønsted acid (e.g., p-TsOH). Ensure DBDMH and solvent are pure and anhydrous. |
| Mixture of Ortho and Para Isomers | Sub-optimal solvent choice for desired selectivity. | For ortho-selectivity, use non-polar solvents like CHCl₃ or CH₂Cl₂. For para-selectivity, polar solvents or specific catalytic systems (e.g., polymer-bound tribromides) may be more effective.[8] |
| Persistent Color in Reaction Mixture | Unreacted DBDMH or bromine remains. | Ensure the quenching step with sodium hydrosulfite or thiosulfate is performed thoroughly until the color is discharged. |
References
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SD Fine-Chem Limited. (n.d.). 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN GHS Safety Data Sheet. Available at: [Link]
-
Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet: 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]
-
Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556–2564. Available at: [Link]
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Healy, A., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]
-
MANAC Inc. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. Chemia. Available at: [Link]
-
Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. University Chemistry. Available at: [Link]
- Process for aromatic bromination. (1993). Google Patents.
-
Chow, Y. L. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(3), 3401-3416. Available at: [Link]
-
Jacquesy, J. C., et al. (1984). Solvent effect on the ortho : para ratio in the bromination of phenols. Journal of the Chemical Society, Perkin Transactions 2, (6), 979-983. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]
-
Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018). Scientific Update. Available at: [Link]
-
Healy, A., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Available at: [Link]
-
Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. (2016). ResearchGate. Available at: [Link]
-
Mild and regioselective bromination of phenols with TMSBr. (2019). ResearchGate. Available at: [Link]
-
Cacchi, S., & Caglioti, L. (1979). Selective para-bromination of phenols via a regenerable polymer-bound tetraalkylammonium tribromide. Journal of the Chemical Society, Perkin Transactions 1, 1768-1770. Available at: [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). Molecules, 24(14), 2623. Available at: [Link]
-
Healy, A., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed. Available at: [Link]
-
Electrophilic Aromatic Substitution in Phenols. (2021). YouTube. Available at: [Link]
-
Bromination reaction | reaction of phenol. (2023). YouTube. Available at: [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). DBDMH. Available at: [Link]
- 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (2003). Google Patents.
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Application Notes and Protocols: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) for Water Disinfection
Introduction
The disinfection of water is a cornerstone of public health and industrial process efficiency. While traditional disinfectants like chlorine gas and sodium hypochlorite are widely used, they present challenges related to handling safety, stability, and the formation of undesirable disinfection byproducts (DBPs). This has driven research into alternative biocides that offer improved performance and safety profiles. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly effective solid bromine-based disinfectant.[1] As a member of the N-halamine family of biocides, DBDMH provides a stable, slow-release source of active halogen, making it a versatile solution for a range of water treatment applications, from recreational pools to industrial cooling towers and food processing.[2][3]
This technical guide provides researchers, scientists, and water treatment professionals with a comprehensive overview of DBDMH. It details the underlying chemical mechanisms, presents field-proven application protocols, and outlines critical best practices for its safe and effective use. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical success.
Section 1: Physicochemical Properties and Characteristics of DBDMH
DBDMH is a white to off-white crystalline solid with a mild halogen odor.[4] Its chemical structure, based on a five-membered hydantoin ring, provides exceptional stability in its solid form, a significant advantage over liquid or gas-based disinfectants.[5][6] This stability allows for a long shelf-life and simplifies storage and handling.[3][7]
Table 1: Physicochemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | [1] |
| CAS Number | 77-48-5 | [1] |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [5][8] |
| Molecular Weight | 285.92 g/mol | [2][8] |
| Appearance | White to light yellow crystalline powder/solid | [1][4][6] |
| Melting Point | ~197-203 °C (with decomposition) | [4][9] |
| Solubility in Water | Low (~0.1 g/100 mL or 1.5 g/L at 20-25 °C) | [1][4][8] |
| Optimal pH Range | 5 - 7 |[6] |
One of the key advantages of DBDMH is its high efficiency as a bromine source. Unlike some mixed halogen compounds, it does not rely on the generation of hypochlorous acid as an intermediate, directly yielding the potent hypobromous acid upon hydrolysis.[9][10] This leads to lower product consumption and more predictable disinfection kinetics.[10]
Section 2: Mechanism of Disinfection
The biocidal activity of DBDMH is not derived from the molecule itself, but from its controlled hydrolysis in water to produce hypobromous acid (HOBr), the primary disinfecting agent.[1][3]
-
Hydrolysis: When introduced into water, DBDMH slowly dissolves and hydrolyzes, breaking the N-Br bonds to release two molecules of hypobromous acid (HOBr) and one molecule of the inert, biodegradable 5,5-dimethylhydantoin (DMH).[4][9]
-
Pathogen Inactivation: Hypobromous acid is a powerful oxidizing agent that inactivates microorganisms like bacteria, algae, and fungi.[1][11] It acts by disrupting critical cellular functions, breaking down cell walls, and interrupting metabolic processes.[11] During this process, the active "Br+" species is reduced to the bromide ion (Br⁻).[1][9]
-
pH Dependence: The efficacy of HOBr is pH-dependent. Hypobromous acid exists in equilibrium with the less effective hypobromite ion (OBr⁻). With a pKa of approximately 8.6, HOBr remains the dominant species in the acidic to neutral pH ranges typically found in water treatment systems, ensuring high efficacy.[1][9]
-
Bromide "Activation": The resulting bromide ions (Br⁻) are not inert. In systems where an additional strong oxidant like chlorine (hypochlorous acid) or ozone is present, these bromide ions can be re-oxidized, or "activated," back into hypobromous acid, thereby regenerating the disinfectant.[1][9]
Section 3: Applications in Water Treatment
DBDMH's unique properties make it suitable for a variety of water treatment scenarios:
-
Recreational Water (Swimming Pools & Spas): Its solid form and slow-release nature make it ideal for use in automatic feeders, providing a consistent and long-lasting disinfectant residual to control algae and bacteria.[4][8]
-
Industrial Water Systems: In cooling towers and industrial process water, DBDMH is highly effective for controlling microbial growth, preventing biofouling and slime formation, which can impede heat transfer and cause corrosion.[1][12]
-
Food Processing: DBDMH is approved for use as an antimicrobial agent in process water and ice for meat and poultry products, helping to reduce surface contamination from pathogens like E. coli and Salmonella.[2][13][14]
-
Aquaculture: It is used to sterilize water in fish and shrimp farming to prevent and control bacterial and fungal diseases.[6][8]
Section 4: Protocols for Application and Monitoring
The following protocols provide standardized procedures for the application and monitoring of DBDMH. Adherence to safety precautions is paramount.
Protocol 4.1: Preparation of a Saturated DBDMH Stock Solution
Rationale: Due to its low water solubility, DBDMH is typically applied using a solid feeder system or by creating a saturated stock solution for dosing. This protocol describes the preparation of a stock solution, a method suitable for lab-scale testing or small-scale applications where a feeder is not practical.
Materials:
-
1,3-dibromo-5,5-dimethylhydantoin (granular or powder)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Glass or HDPE container
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Safety First: Conduct all work in a well-ventilated chemical fume hood. Don appropriate PPE.[15]
-
Measure Water: Add a known volume of deionized water (e.g., 1 L) to the container.
-
Add DBDMH: While stirring, add an excess of DBDMH powder to the water (e.g., 2-3 grams per liter). The excess ensures that the solution reaches saturation.
-
Mix: Allow the solution to stir for at least 1-2 hours to ensure maximum dissolution. The solubility is low, so undissolved solid will remain at the bottom.
-
Settle and Decant: Turn off the stirrer and allow the undissolved solid to settle completely.
-
Use Supernatant: Carefully decant or pipe the clear supernatant (the saturated DBDMH solution) for use. Do not disturb the settled solid. The concentration of this solution will be approximately 1.5 g/L (1500 ppm).[8]
-
Storage: Store the stock solution in a cool, dark place in a tightly sealed, properly labeled container.
Trustworthiness Check: The concentration of the saturated solution can be verified using the iodometric titration protocol (4.3) to ensure consistency between batches.
Protocol 4.2: Application in a Recirculating Cooling Tower System
Rationale: This protocol outlines a typical approach for disinfecting an industrial cooling tower. It involves an initial "shock" dose to establish control over the existing microbial population, followed by a lower "maintenance" dose to prevent regrowth.
Procedure:
-
System Assessment: Determine the total volume of the cooling water system. Assess the current level of biological fouling.
-
Shock Dosing:
-
Causality: A high initial dose is required to overcome the existing oxidant demand of the water and quickly eliminate the bulk of the microbial population.
-
Calculate the amount of DBDMH needed to achieve a free bromine residual of 2-5 ppm. Dose the system using an appropriate feeder or by adding a calculated volume of the stock solution.
-
-
Contact Time: Allow the water to circulate for at least 4-6 hours.
-
Monitoring: After the contact period, measure the free bromine residual using Protocol 4.3 or a calibrated field test kit (e.g., DPD method).
-
Maintenance Dosing:
-
Causality: Once the system is clean, a lower, continuous or frequent pulsed dose is more economical and effective for preventing the re-establishment of biofilms.
-
Set the feeder or dosing pump to maintain a continuous free bromine residual of 0.5-1.5 ppm in the circulating water.
-
-
Routine Checks: Regularly monitor the bromine residual, pH, and conductivity of the water. Periodically perform microbiological plate counts to validate the effectiveness of the treatment program.
Protocol 4.3: Quantification of Active Bromine by Iodometric Titration
Rationale: This classic titrimetric method provides a reliable and accurate way to determine the concentration of active oxidants (like HOBr) in a solution. It is based on the oxidation of iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution.[16]
Materials:
-
Potassium Iodide (KI), crystal
-
Glacial Acetic Acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Water sample to be tested
-
Erlenmeyer flask (250 mL), burette, graduated cylinders
Procedure:
-
Sample Collection: Collect a 100 mL water sample in a clean 250 mL Erlenmeyer flask.
-
Acidification: Add 5 mL of glacial acetic acid to the flask and swirl to mix.[16]
-
Causality: The reaction requires an acidic environment to proceed efficiently.
-
-
Iodide Addition: Add approximately 1 gram of potassium iodide crystals. Swirl to dissolve. The solution will turn yellow or brown if an oxidant is present, due to the formation of iodine (I₂).[16]
-
2HOBr + 2KI + 2CH₃COOH → I₂ + 2KBr + 2CH₃COOK + 2H₂O
-
-
Incubation: Cover the flask and place it in a dark location for 5-10 minutes to allow the reaction to go to completion.
-
Titration (Part 1): Begin titrating with the standardized 0.1 N Na₂S₂O₃ solution. Continue adding the titrant until the yellow-brown color fades to a pale straw color.[16]
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Indicator Addition: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.[16]
-
Causality: Starch forms a colored complex with iodine, providing a very sharp and sensitive endpoint.
-
-
Titration (Part 2): Continue titrating dropwise with Na₂S₂O₃, swirling constantly, until the blue color completely disappears. This is the endpoint.
-
Record and Calculate: Record the total volume (mL) of Na₂S₂O₃ used.
Calculation: Active Bromine (as Br₂, ppm) = (V × N × 79900) / S
-
V = Volume of Na₂S₂O₃ titrant used (mL)
-
N = Normality of the Na₂S₂O₃ solution (e.g., 0.1 N)
-
S = Volume of the water sample (mL)
-
79900 = Equivalent weight of bromine (79.9 g/mol ) × 1000 mg/g
Section 5: Critical Considerations and Best Practices
Disinfection Byproduct (DBP) Formation
While an effective disinfectant, the use of DBDMH, like all halogen-based biocides, can lead to the formation of disinfection byproducts (DBPs).[5]
-
Brominated DBPs: The reaction of bromine with natural organic matter (NOM) in the water can form brominated DBPs, such as bromoform and dibromoacetic acid.[17][18] The formation and concentration of these byproducts are influenced by factors like water temperature, pH, and the amount of organic precursors.[19]
-
Regulatory Context: In drinking water applications, the levels of certain DBP classes, such as Total Trihalomethanes (TTHMs) and Haloacetic Acids (HAA5), are regulated by authorities like the U.S. EPA.[20][21][22] It is crucial to manage the disinfection process to minimize DBP formation while maintaining effective microbial control.
-
Primary Degradant: The main breakdown product of the DBDMH molecule itself is 5,5-dimethylhydantoin (DMH). Toxicological data indicates that DMH is of low toxicity and is not a developmental toxin.[14][17][23]
Safety, Handling, and Waste Neutralization
DBDMH is a strong oxidizing agent and is corrosive.[2][15] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle DBDMH in a well-ventilated fume hood.[15] Avoid creating dust. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24]
-
Storage: Store in a cool, dry, dark place away from combustible materials, acids, and bases.[6][24] Keep the container tightly closed.
-
Spills and Waste: Spills and residual waste must be chemically neutralized before disposal. Never dispose of active DBDMH directly down the drain.
Protocol 5.1: Neutralization of DBDMH Waste
Rationale: This protocol uses a reducing agent, sodium bisulfite, to safely neutralize the oxidizing potential of DBDMH in aqueous waste streams, converting it to non-hazardous bromide salts.[15]
Procedure:
-
Preparation: In a chemical fume hood, place the container of aqueous waste on a stir plate and begin gentle stirring.
-
Neutralization: Slowly and portion-wise, add a 10% (w/v) solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[15] The reaction is exothermic; control the rate of addition to manage any temperature increase.
-
Verification: After the addition is complete, continue stirring for 30 minutes. Test for the presence of residual oxidant using starch-iodide test strips. If the strip turns blue, an oxidant is still present; add more bisulfite solution until the test is negative.
-
Final Disposal: Once neutralization is confirmed, adjust the pH of the solution to between 6 and 8 if necessary. The neutralized solution can now be disposed of in accordance with local environmental regulations.
Conclusion
1,3-dibromo-5,5-dimethylhydantoin is a potent, stable, and versatile disinfectant for a wide array of water treatment applications. Its slow-release mechanism provides a sustained biocidal effect, while its solid form enhances safety and ease of handling compared to traditional liquid or gaseous halogens. Successful implementation requires a thorough understanding of its chemistry, including its hydrolysis to hypobromous acid, the impact of water quality parameters like pH and organic load, and the potential for DBP formation. By following the detailed protocols and best practices outlined in this guide, researchers and water treatment professionals can effectively harness the benefits of DBDMH to achieve robust microbial control in their systems.
References
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Wikipedia. DBDMH. [Link]
-
Bloom Tech. (2023, July 6). What is DBDMH(1,3-Dibromo-5,5-dimethylhydantoin) used for. [Link]
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PubMed. (2007). Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method. [Link]
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MDPI. (2019, July 17). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
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J-Stage. (2007, March 10). Quantification of Dibromodimethylhydantoin Disinfectants in Water by Chemiluminescent Method. [Link]
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ChemBK. DBDMH. [Link]
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Muby Chemicals. 1,3 Dibromo 5,5 Dimethylhydantoin or DBDMH or Dibromantin or Dibromodimethylhydantoin Manufacturers, with SDS GHS MSDS Sheet. [Link]
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Grokipedia. DBDMH. [Link]
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IRO Group Inc. 1 3-Dibromo-5 5-Dimethyl Hydantoin (DBDMH). [Link]
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ResearchGate. (2009, February). Effectiveness of 1,3-Dibromo-5,5 Dimethylhydantoin on Reduction of Escherichia coli O157:H7– and Salmonella-Inoculated Fresh Meat. [Link]
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Federal Register. (2017, December 5). 1,3-dibromo-5,5-dimethylhydantoin; Exemption From the Requirement of a Tolerance. [Link]
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chemeurope.com. DBDMH. [Link]
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Agricultural Marketing Service. (2012, July 17). 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). [Link]
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KM Pharma Solution Private Limited. MSDS - 1,3-Dibromo-5,5-Dimethylhydantoin. [Link]
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Basicmedical Key. (2021, May 9). Bromine and Bromine-Releasing Biocides. [Link]
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PubMed Central. (2019). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]
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MN Dept. of Health. (2024, September 27). Disinfection Byproducts Special Project. [Link]
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NTRS. (2021, July 15). Identification of the Chlorine- and Bromine-Based Biocides. [Link]
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Cropaia. (2025, October 17). Water Disinfection Byproducts (DBP). [Link]
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NSF. Fact Sheet: Standards and Regulations Related to BCDMH in Drinking Water. [Link]
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YunCang. BCDMH: a powerful Disinfectant for Water Treatment. [Link]
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US EPA. (2025, July 1). Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules. [Link]
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PubMed. (2021, January 25). Inactivation of waterborne fungal spores by 1-bromo-3-chloro-5,5-dimethylhydantoin: Kinetics, influencing factors and mechanisms. [Link]
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ResearchGate. (2021, January). Inactivation of waterborne fungal spores by 1-bromo-3-chloro-5,5-dimethylhydantoin: Kinetics, influencing factors and mechanisms. [Link]
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Federal Register. (2003, August 18). National Primary Drinking Water Regulations: Stage 2 Disinfectants and Disinfection Byproducts Rule. [Link]
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US EPA. Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You?. [Link]
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YouTube. (2021, August 4). WSO Water Treatment Grade 2: Disinfection By-products: DBPR Stage One and Stage Two Rules, Ch. 3. [Link]
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Water Research Commission. Inactivation of Waterborne Pathogens Using Medicinal Plants. [Link]
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Catalytic Applications of N-Bromohydantoins in Organic Synthesis: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical guide on the catalytic applications of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a stable, cost-effective, and versatile N-bromohydantoin derivative. We will explore its role beyond that of a simple brominating agent, focusing on its utility as a potent catalyst and precatalyst in a variety of indispensable organic transformations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent for more efficient, safer, and greener chemical synthesis.
Introduction: The Rise of DBDMH in Modern Synthesis
In the landscape of synthetic organic chemistry, N-halo reagents are of paramount importance for a wide array of transformations. While N-Bromosuccinimide (NBS) has long been a staple reagent[1][2][3], its relative instability and occasional aggressive reactivity have prompted chemists to seek superior alternatives. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly effective substitute, offering significant advantages in terms of stability, ease of handling, higher bromine content by weight, and often, milder reaction conditions.[4][5]
Initially recognized for its role as a disinfectant through the controlled release of hypobromous acid (HOBr)[6], the synthetic utility of DBDMH has expanded dramatically. Its true potential lies in its multifaceted catalytic nature. DBDMH can function as:
-
An efficient oxidation catalyst: Facilitating reactions such as the conversion of alcohols to carbonyls and the coupling of thiols to disulfides.[7][8]
-
A potent precatalyst for carbonyl activation: Enabling metal-free condensation reactions like esterifications and aldol additions under surprisingly mild, often neat, conditions.[9][10][11]
-
A key component in catalytic halogenation systems: Acting as the terminal bromine source in organocatalyzed reactions to afford stereospecific products.[4]
The hydantoin scaffold itself is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[12] This inherent biological relevance, combined with the synthetic efficiency offered by DBDMH, makes it a particularly attractive tool for professionals in drug discovery and development.[13][14] This guide will provide the scientific rationale, detailed protocols, and mechanistic insights necessary to successfully implement DBDMH in your synthetic workflows.
DBDMH as a Catalyst for Key Oxidation Reactions
DBDMH serves as a powerful oxidizing agent, often enabling transformations under mild and solvent-free conditions, which aligns with the principles of green chemistry. While it can be used stoichiometrically, its catalytic potential is unlocked in specific transformations where it facilitates an oxidative cycle.
Application 2.1: Oxidation of Secondary Alcohols to Ketones
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. Traditional methods often rely on heavy metal-based oxidants (e.g., chromium, manganese), which pose significant toxicity and disposal challenges. DBDMH provides a metal-free alternative that is both efficient and operationally simple.[8]
In this context, DBDMH acts as the primary oxidant. The reaction proceeds under neutral, solvent-free conditions at elevated temperatures. The driving force is the transfer of the bromine atoms from the hydantoin nitrogen to the substrate, with the concomitant reduction of DBDMH to 5,5-dimethylhydantoin (DMH). The likely mechanism involves the formation of a hypobromite intermediate from the alcohol, which then undergoes elimination to yield the ketone, HBr, and the reduced hydantoin.
Caption: Proposed pathway for alcohol oxidation by DBDMH.
This protocol is adapted from the procedure described by Ghorbani-Vaghei and Chehardehi.[8]
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanol (1.0 g, 10 mmol).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.43 g, 5 mmol) to the flask. Note: For a monoketone synthesis, 0.5 equivalents of DBDMH are used as it contains two active bromine atoms.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add diethyl ether (20 mL) and stir for 5 minutes.
-
Purification: Filter the mixture to remove the precipitated 5,5-dimethylhydantoin. Wash the solid with a small amount of diethyl ether. The combined filtrate is then washed with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude cyclohexanone. Further purification can be achieved by distillation if required.
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Cyclohexanol | 30 | 98 |
| 2 | 2-Heptanol | 45 | 96 |
| 3 | Benzhydrol | 30 | 97 |
| 4 | 1-Phenylethanol | 60 | 95 |
| 5 | Borneol | 60 | 92 |
| (Data adapted from reference[8]) |
Application 2.2: Oxidative Coupling of Thiols to Disulfides
The formation of disulfide bonds is a critical transformation in peptide chemistry, drug synthesis, and materials science. DBDMH provides a rapid and high-yielding method for this coupling under both solution and solvent-free conditions.[4][7]
This reaction leverages DBDMH as a mild oxidant to facilitate the S-S bond formation. The reaction is exceptionally clean and fast, often proceeding to completion within minutes at room temperature. The protocol avoids the use of harsh oxidants or metal catalysts, making it an attractive method for sensitive substrates.
This protocol is based on the work of Khazaei, Zolfigol, and Rostami.[4]
-
Preparation: To a solution of thiophenol (1.10 g, 10 mmol) in dichloromethane (20 mL) in a 50 mL flask, add DBDMH (1.43 g, 5 mmol) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically instantaneous or completed within 5 minutes. Monitor by TLC until the starting thiol is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the 5,5-dimethylhydantoin byproduct.
-
Isolation: Wash the filtrate with 10% HCl solution, followed by water, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield diphenyl disulfide as a crystalline solid.
DBDMH as a Precatalyst in Condensation Reactions
One of the most innovative applications of DBDMH is its role as a "precatalyst" for activating carbonyl functionalities.[9][11] In these reactions, DBDMH is used in catalytic amounts (typically 3-7 mol%) to mediate dehydrative condensation reactions, such as esterification, that traditionally require strong acid catalysts and harsh conditions.[15]
Application 3.1: Direct Dehydrative Esterification
The direct condensation of a carboxylic acid and an alcohol (Fischer esterification) is a fundamental yet equilibrium-limited reaction. The DBDMH-catalyzed method circumvents the need for large excesses of reagents or continuous water removal, offering a simple, metal-free, and air-tolerant procedure.[9][15]
DBDMH is proposed to act as a precatalyst. In the presence of the alcohol, it is believed to generate a small amount of an in-situ activating species, likely HBr or a related brominated intermediate. This species then protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. This catalytic cycle avoids the use of corrosive mineral acids and functions efficiently under neat (solvent-free) conditions.[9]
Caption: General workflow for DBDMH-catalyzed esterification.
This protocol is adapted from the general procedure reported by Čebular, Božić, and Stavber.[9][15]
-
Preparation: In a 25 mL reactor tube equipped with a magnetic stir bar, combine benzoic acid (1.22 g, 10 mmol) and methanol (4 mL, ~100 mmol).
-
Catalyst Addition: Add DBDMH (0.20 g, 0.7 mmol, 7 mol%) to the mixture.
-
Reaction: Seal the tube and heat the mixture at 70 °C with stirring for 20 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Evaporate the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL). Wash the organic solution sequentially with a saturated solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl benzoate. The product is often of high purity, but can be further purified by distillation if needed.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Time (h) | Yield (%) |
| Benzoic Acid | Methanol | 7 | 20 | 98 |
| 4-Nitrobenzoic Acid | Methanol | 7 | 20 | >99 |
| Phenylacetic Acid | Methanol | 7 | 5 | 98 |
| Adipic Acid | Methanol | 7 | 20 | 95 (diester) |
| Benzoic Acid | n-Butanol | 7 | 20 | 94 |
| (Data compiled from reference[9]) |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor Conversion | Reagent Quality: DBDMH can degrade if stored improperly. Impurities in the substrate can interfere. | Ensure DBDMH is a white crystalline solid. Purify the substrate if necessary.[16] |
| Insufficient Activation: For some reactions, the temperature may be too low or catalyst loading insufficient. | Gradually increase the temperature or catalyst loading. For esterifications, ensure the reaction has run for a sufficient time. | |
| Over-bromination | Stoichiometry: Using too much DBDMH for a desired mono-bromination is a common error. | For mono-bromination, use 0.50-0.55 mole equivalents of DBDMH per mole of substrate.[16] |
| High Reactivity: Highly activated substrates (e.g., phenols) are prone to multiple brominations. | Lower the reaction temperature and add the DBDMH in portions to maintain a low instantaneous concentration.[16] | |
| Side Product Formation | Radical vs. Electrophilic Pathway: Reaction conditions (light, solvent, initiator) can favor one pathway over another. | For radical reactions (e.g., benzylic bromination), consider adding a radical initiator like AIBN. For electrophilic reactions, ensure the absence of light and radical initiators.[16] |
| Moisture: While some DBDMH reactions are water-tolerant (e.g., esterification), others may be sensitive. | For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is far more than a simple bromine source; it is a versatile and powerful catalytic tool for the modern organic chemist. Its ability to act as a metal-free catalyst for oxidations and as a precatalyst for fundamental condensation reactions makes it an invaluable asset for synthesizing complex molecules, including active pharmaceutical ingredients. The operational simplicity, mild reaction conditions, and favorable safety profile of DBDMH position it as a key enabler of more efficient and sustainable chemical manufacturing. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the catalytic power of DBDMH to accelerate their research and development efforts.
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]
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ResearchGate. (2017). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. [Link]
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Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2608. [Link]
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ResearchGate. (2009). Catalytic Activity of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in the One-Pot Transformation of N-Arylglycines to N-Arylsydnones. [Link]
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MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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Wikipedia. (n.d.). DBDMH. [Link]
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Wang, L., Zhai, L., Chen, J., Gong, Y., Wang, P., Li, H., & She, X. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177–3183. [Link]
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ResearchGate. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. [Link]
-
Ghorbani-Vaghei, R., & Chehardehi, A. (2006). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). Journal of the Brazilian Chemical Society. [Link]
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Reagent Guide. (n.d.). N-Bromosuccinimide (NBS). Master Organic Chemistry. [Link]
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Broggi, J., Tworkoski, P., & Piva, O. (2012). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 77(14), 6219–6224. [Link]
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National Center for Biotechnology Information. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. PubMed. [Link]
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National Center for Biotechnology Information. (2002). Application of 1,3-dibromo-5,5-dimethylhydantoin (DBH) instead of bromine gas or bromine water decolorization for drug identification according to PH. EUR. PubMed. [Link]
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Lim, H. S., Kim, H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 519–546. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin. PubChem. [Link]
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National Center for Biotechnology Information. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. PMC. [Link]
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ResearchGate. (2002). Application of 1,3-dibromo-5,5-dimethylhydantoin (DBH) instead of bromine gas or bromine water decolorization for drug identification according to PH. EUR. [Link]
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Application Notes and Protocols for the Selective Oxidation of Primary Alcohols to Aldehydes using 5-Bromohydantoin
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the creation of complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview and detailed protocols for utilizing 5-bromohydantoin and its derivatives as efficient reagents for this conversion. We will delve into the mechanistic underpinnings of this oxidation, present robust experimental procedures, and offer insights into the scope and limitations of this methodology. Particular emphasis is placed on the advantages of hydantoin-based reagents, such as enhanced stability, selectivity, and favorable green chemistry metrics, when compared to traditional oxidizing agents.
Introduction: The Need for Selective Alcohol Oxidation
The conversion of primary alcohols to aldehydes is a notoriously delicate task in synthetic organic chemistry. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid, a thermodynamically favorable process.[1] Historically, this transformation has relied on stoichiometric amounts of heavy metal oxidants, such as chromium- and manganese-based reagents. While effective, these methods suffer from significant drawbacks, including the generation of toxic waste, harsh reaction conditions, and often a lack of chemoselectivity.[2]
The development of milder and more sustainable oxidizing agents is, therefore, a significant area of research. N-halo reagents, such as N-bromosuccinimide (NBS), have emerged as valuable alternatives. More recently, N-bromo hydantoin derivatives, like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have demonstrated superior efficacy in many applications.[2][3] These reagents are often more stable, easier to handle, and can be used under catalytic conditions, aligning with the principles of green chemistry.[4] This document will focus on the application of 5-bromohydantoin and its close analogue, DBDMH, for the selective oxidation of primary alcohols.
Mechanistic Rationale: The Role of the N-Br Bond
The oxidative power of 5-bromohydantoin stems from the electrophilic nature of the bromine atom attached to the nitrogen of the hydantoin ring. The electron-withdrawing effect of the adjacent carbonyl groups polarizes the N-Br bond, making the bromine atom susceptible to nucleophilic attack by the alcohol. The generally accepted mechanism for the oxidation of alcohols by N-bromo compounds proceeds through the following key steps:
-
Formation of a Hypobromite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic bromine of the 5-bromohydantoin. This results in the formation of an alkoxonium ion, which, after deprotonation, yields a reactive hypobromite ester intermediate.
-
Rate-Determining Elimination: The crucial step involves the abstraction of a proton from the carbon bearing the hydroxyl group (the α-carbon) by a base (which can be the hydantoin anion generated in the first step or another basic species in the reaction mixture). This initiates an E2-like elimination, leading to the formation of the carbon-oxygen double bond of the aldehyde, elimination of a bromide ion, and regeneration of the hydantoin.
This mechanism is consistent with kinetic studies performed on similar N-bromo reagents, which suggest a rate-determining step involving the abstraction of the α-hydrogen.[5]
Caption: Proposed mechanism for the oxidation of a primary alcohol by 5-bromohydantoin.
Experimental Protocols
The following protocols are based on highly successful procedures developed for the closely related and well-documented reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][6] The reactivity of 5-bromohydantoin is analogous, with the primary difference being the stoichiometry, as 5-bromohydantoin possesses one oxidizing bromine atom per molecule, whereas DBDMH has two.
Protocol 1: Aqueous Oxidation of Benzylic Alcohols
This protocol is particularly effective for the oxidation of primary benzylic alcohols and demonstrates excellent selectivity for the aldehyde, with no over-oxidation to the carboxylic acid observed.[2]
Materials:
-
Primary benzylic alcohol (e.g., benzyl alcohol)
-
5-bromohydantoin (or 1,3-dibromo-5,5-dimethylhydantoin, DBDMH)
-
35% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary benzylic alcohol (1.0 mmol).
-
Add deionized water (5 mL) and 35% aqueous hydrogen peroxide (2.0 mmol).
-
With vigorous stirring, add 5-bromohydantoin (1.1 mmol). If using DBDMH, add 0.55 mmol.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the yellow color of bromine disappears.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Solvent-Free Oxidation of Secondary Alcohols
This protocol is adapted from a method for the solvent-free oxidation of secondary alcohols and can be applied to more robust primary alcohols.[3][7]
Materials:
-
Primary or secondary alcohol
-
5-bromohydantoin (or DBDMH)
-
Hot deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 10 mL round-bottom flask, combine the alcohol (1.0 mmol) and 5-bromohydantoin (1.2 mmol). If using DBDMH, use 0.6 mmol.
-
Seal the flask and stir the mixture in a pre-heated oil bath at 70-80 °C.
-
Monitor the reaction by TLC. Reaction times typically range from 15 to 100 minutes.
-
Once the starting material is consumed, add hot deionized water (10 mL) to the flask and stir vigorously for 10 minutes. This step helps to dissolve the hydantoin byproduct.
-
Extract the mixture with dichloromethane (2 x 10 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the carbonyl product.
Caption: General experimental workflow for alcohol oxidation.
Substrate Scope and Performance
The following table summarizes the performance of 1,3-dibromo-5,5-dimethylhydantoin (a close structural and reactive analog of 5-bromohydantoin) in the oxidation of various primary alcohols to their corresponding aldehydes, as reported by Lee and Lee (2018).[2][6] The yields are indicative of what can be expected when using 5-bromohydantoin, with appropriate stoichiometric adjustments.
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 94 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 93 |
| 5 | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 91 |
| 6 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 89 |
| 7 | Cinnamyl alcohol | Cinnamaldehyde | 90 |
| 8 | 1-Octanol | Octanal | 85 |
| 9 | Cyclohexylmethanol | Cyclohexanecarbaldehyde | 82 |
Safety and Handling
As with all N-halo compounds, 5-bromohydantoin and its derivatives should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Contact: Causes skin and eye irritation. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from combustible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local regulations. Unreacted N-bromo compounds can be quenched with a solution of sodium thiosulfate.
Conclusion
5-Bromohydantoin and its derivatives are highly effective reagents for the selective oxidation of primary alcohols to aldehydes. They offer several advantages over traditional methods, including high yields, excellent selectivity, milder reaction conditions, and a more favorable environmental profile. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this valuable transformation into their synthetic strategies. The straightforward procedures and high efficiency make N-bromo hydantoins a compelling choice for modern organic synthesis.
References
-
Lee, J., & Lee, J. C. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Letters in Organic Chemistry, 15(10), 895-898. [Link]
-
Khazaei, A., Ghorbani-Vaghei, R., & Khojasteh, M. (2014). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). Journal of the Brazilian Chemical Society, 25, 361-364. [Link]
-
Sheldon, R. A., Arends, I. W. C. E., ten Brink, G. J., & Dijksman, A. (2002). Green, catalytic oxidations of alcohols. Accounts of chemical research, 35(9), 774-781. [Link]
-
Venkatasubramanian, N., & Thiagarajan, V. (1969). Mechanism of oxidation of alcohols with N-bromo succinimide. Canadian Journal of Chemistry, 47(4), 694-697. [Link]
-
Lee, J., & Lee, J. C. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. ResearchGate. [Link]
-
Khazaei, A., Ghorbani-Vaghei, R., & Khojasteh, M. (2014). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). ResearchGate. [Link]
-
James, A. T., & Martin, A. J. P. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2038-2044. [Link]
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One-Pot Synthesis of α-Bromo Ketones Using 1,3-Dibromo-5,5-dimethylhydantoin: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Importance of α-Bromo Ketones and the Rise of Hydantoin-Based Reagents
α-Bromo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a myriad of molecular transformations, including the construction of complex heterocyclic scaffolds fundamental to medicinal chemistry and drug development.[1] The strategic placement of the bromine atom alpha to a carbonyl group activates the molecule for nucleophilic substitution, elimination, and rearrangement reactions. Historically, the synthesis of these valuable building blocks has been fraught with challenges, often relying on hazardous reagents like elemental bromine or facing issues with selectivity and the generation of corrosive byproducts such as hydrogen bromide (HBr).[2][3]
In the continuous pursuit of greener, safer, and more efficient synthetic methodologies, N-haloimides have emerged as superior halogenating agents. Among these, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), often referred to as 5-bromohydantoin in a broader sense, has garnered significant attention. This stable, crystalline solid offers a safe and easy-to-handle alternative to liquid bromine, boasting a high active bromine content and demonstrating excellent reactivity and selectivity.[3][4][5] This application note provides a detailed protocol for the one-pot synthesis of α-bromo ketones from their corresponding ketone precursors using DBDMH, grounded in mechanistic understanding and practical, field-proven insights.
Mechanistic Rationale: The Acid-Catalyzed Pathway to α-Bromination
The α-bromination of ketones using DBDMH typically proceeds via an acid-catalyzed mechanism. The presence of a catalytic amount of acid is crucial for facilitating the tautomerization of the ketone to its enol form, which is the active nucleophile in this reaction.[6][7][8] The generally accepted mechanism can be delineated as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[6][7]
-
Enol Formation (Rate-Determining Step): A weak base (A⁻) abstracts an α-hydrogen, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate. This tautomerization is typically the rate-determining step of the overall reaction.[6][9]
-
Electrophilic Attack by Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of DBDMH. This results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl intermediate.
-
Deprotonation and Catalyst Regeneration: The protonated α-bromo ketone is then deprotonated, typically by the conjugate base of the acid catalyst or another basic species in the reaction mixture, to yield the final α-bromo ketone product and regenerate the acid catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: Acid-catalyzed α-bromination of ketones with DBDMH.
Advantages of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
The selection of DBDMH as the brominating agent is a conscious choice driven by several key advantages over traditional and alternative reagents:
-
Safety and Handling: As a stable, non-volatile crystalline solid, DBDMH is significantly safer to handle and store compared to highly corrosive and toxic liquid bromine.[4]
-
High Atom Economy: With two active bromine atoms per molecule, DBDMH offers better atom economy compared to single-bromine reagents like N-bromosuccinimide (NBS).
-
Mild Reaction Conditions: Reactions with DBDMH can often be conducted under milder conditions, reducing the likelihood of side reactions and decomposition of sensitive substrates.
-
Reduced Waste: The byproduct, 5,5-dimethylhydantoin, is a relatively benign and easily removable solid, simplifying product purification and minimizing hazardous waste streams.
Experimental Protocol: One-Pot α-Bromination of Ketones
This protocol provides a general procedure for the α-bromination of a ketone using DBDMH. The specific quantities and reaction parameters may require optimization for different substrates.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser (if heating is required)
-
Magnetic stir plate (with heating capabilities if necessary)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Ketone substrate
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid)
-
Anhydrous solvent (e.g., dichloromethane (DCM), diethyl ether, methanol)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Caption: General workflow for the one-pot α-bromination of ketones.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the ketone substrate (1.0 eq.) and the chosen solvent (e.g., DCM, 5-10 mL per mmol of ketone).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-TsOH, 0.05-0.1 eq.). Stir the mixture at room temperature until the solids are dissolved.
-
Addition of DBDMH: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 eq.) to the stirred solution in portions. Note: As DBDMH contains two bromine atoms, 0.5 equivalents are stoichiometrically sufficient for monobromination. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating if required). Monitor the progress of the reaction by TLC, observing the consumption of the starting ketone.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature if it was heated. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine. Stir vigorously until the orange/yellow color disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with a water-immiscible organic solvent like DCM or ethyl acetate. Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Workup - Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to remove the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude α-bromo ketone can be purified by recrystallization or column chromatography on silica gel if necessary.
Substrate Scope and Performance Data
The described protocol is applicable to a wide range of ketone substrates, including substituted acetophenones and cyclic ketones. The yields are generally good to excellent.
| Entry | Ketone Substrate | Product | Yield (%) |
| 1 | Acetophenone | 2-Bromo-1-phenylethanone | 85-95 |
| 2 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | ~85[10] |
| 3 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | 80-90 |
| 4 | 4'-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethanone | 75-85 |
| 5 | Propiophenone | 2-Bromo-1-phenylpropan-1-one | 80-90 |
| 6 | Cyclohexanone | 2-Bromocyclohexanone | 85-95 |
| 7 | Cyclopentanone | 2-Bromocyclopentanone | 80-90 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Safety and Handling Precautions
While DBDMH is safer than many traditional brominating agents, appropriate safety measures are still essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling DBDMH and α-bromo ketones.
-
Ventilation: Conduct the reaction in a well-ventilated chemical fume hood.
-
Quenching: Be aware that the quenching process with sodium thiosulfate can be exothermic.
-
Product Handling: α-Bromo ketones are often lachrymatory and skin irritants. Handle the purified products with care and appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The one-pot synthesis of α-bromo ketones using 1,3-dibromo-5,5-dimethylhydantoin offers a robust, efficient, and safer alternative to classical bromination methods. The protocol's operational simplicity, mild conditions, and broad applicability make it a valuable tool for researchers in synthetic chemistry and drug discovery. By understanding the underlying acid-catalyzed enolization mechanism, chemists can effectively leverage this methodology to access a wide range of valuable α-brominated intermediates for further synthetic elaboration.
References
-
Xu, S., Wu, P., & Zhang, W. (2016). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Organic & Biomolecular Chemistry, 14(30), 7332–7339. [Link]
-
ResearchGate. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water | Request PDF. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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Delaude, L., & Laszlo, P. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(18), 3290. [Link]
-
Xu, S. (2016). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. SciSpace. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of α -bromoacetals of ketones from secondary alcohols and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethylene glycol. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved January 12, 2026, from [Link]
-
Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2608. [Link]
-
Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved January 12, 2026, from [Link]
-
OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Bromination of 1 with different reagents. Reactions were performed... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2022, February). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. [Link]
-
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6965-6971. [Link]
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A Senior Application Scientist's Guide to the Green Chemistry Applications of N-Bromohydantoins
In the drive towards a more sustainable future, the principles of green chemistry have become a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries. The ideal chemical transformation is one that is efficient, safe, and minimizes environmental impact. This guide provides an in-depth exploration of N-bromohydantoins, with a primary focus on 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a reagent that exemplifies the ethos of green chemistry.
DBDMH has emerged as a powerful and versatile tool for synthetic chemists, offering a safer and more efficient alternative to traditional reagents like hazardous liquid bromine and even the widely used N-bromosuccinimide (NBS).[1][2] As a stable, crystalline solid, DBDMH is easier and safer to handle, store, and transport than liquid bromine.[1][3] Its high active bromine content, with two bromine atoms per molecule, leads to superior atom economy and reduced waste generation, making it a cost-effective and environmentally conscious choice.[2][4] This guide will detail its applications in bromination, oxidation, and catalysis, providing field-proven protocols and explaining the causality behind its effectiveness.
Part 1: The Premier Application: Eco-Friendly Bromination
The introduction of bromine atoms into organic molecules is a fundamental transformation in organic synthesis, providing key intermediates for cross-coupling reactions and the construction of complex molecular architectures.[5] However, the historical reliance on elemental bromine poses significant safety and environmental hazards. N-bromohydantoins, particularly DBDMH, offer a robust solution, aligning with the principles of green chemistry without compromising reactivity.[1]
Expertise & Experience: Why DBDMH is a Superior Brominating Agent
DBDMH functions as a reliable electrophilic brominating agent with reactivity comparable to NBS.[2] The key advantage lies in its structure and properties. Containing two active bromine atoms, one molecule of DBDMH can theoretically brominate two equivalents of a substrate, significantly improving atom economy compared to the mono-bromo NBS.[4] This not only reduces the amount of reagent needed but also halves the quantity of the hydantoin byproduct, simplifying purification and minimizing waste.
The choice of reagent has a profound impact on the overall "greenness" of a process. The following table provides a comparative overview.
| Feature | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical State | Corrosive, volatile liquid | Crystalline solid | Crystalline solid |
| Handling Safety | High risk; requires specialized equipment and ventilation | Moderate risk; irritant | Lower risk; stable solid, slight odor[3] |
| Active Br Atoms | 2 | 1 | 2 |
| Atom Economy | Variable; often generates HBr byproduct | Lower; generates succinimide byproduct | Higher; generates water-soluble dimethylhydantoin byproduct[6] |
| Cost-Effectiveness | Raw material cost is low, but handling cost is high | Moderate | High; less reagent needed per bromination[4][7] |
| Byproduct | Hydrogen Bromide (corrosive gas) | Succinimide (solid) | 5,5-Dimethylhydantoin (solid) |
Authoritative Grounding: The Logic of Green Bromination
The diagram below illustrates the workflow and advantages of using DBDMH for bromination, emphasizing the reduction in reagent usage and byproduct formation, which are central tenets of green chemistry.
Caption: Workflow comparison of NBS vs. DBDMH for bromination.
Application Note 1: Ortho-Monobromination of Phenols
The selective functionalization of phenols is crucial in the synthesis of pharmaceuticals and agrochemicals. Direct ortho-bromination is often challenging, with many reagents favoring para-substitution or leading to di- and tri-brominated products.[8] DBDMH provides a remarkably simple and efficient method for the selective ortho-monobromination of various phenols under mild conditions.[8]
This protocol is adapted from a study by Chhattise et al., which demonstrates high yields and selectivity for ortho-bromination without the need for strong acids or specialized conditions.[8]
Experimental Protocol: Ortho-Monobromination of Phenol
-
Preparation: In a round-bottom flask, dissolve the phenol substrate (1.0 mmol) in chloroform (10 mL). Stir the solution at room temperature.
-
Reagent Addition: To the stirring solution, add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 mmol, 0.52 equivalents) portion-wise over 5 minutes.
-
Causality Insight: Using a slight molar excess of the substrate relative to the bromine atoms available (0.52 eq DBDMH provides 1.04 eq Br) ensures the complete consumption of the brominating agent, minimizing over-bromination and simplifying purification.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to neutralize any remaining active bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.[8]
Part 2: DBDMH in Green Oxidative Transformations
Beyond its role as a brominating agent, DBDMH is a potent and selective oxidant. Traditional oxidation methods often employ heavy metals like chromium, which are highly toxic and pose significant disposal challenges.[9] DBDMH provides a metal-free, environmentally benign alternative for a range of oxidative reactions, often proceeding under mild, solvent-free conditions.[10][11]
Application Note 2: Selective Oxidation of Thiols to Disulfides
The formation of disulfide bonds is a critical transformation in synthetic and biological chemistry, fundamental to the structure and stability of peptides and proteins. DBDMH facilitates a mild, rapid, and efficient oxidation of thiols to their corresponding disulfides with high chemoselectivity.[10]
This protocol, based on the work of Khazaei et al., highlights the efficiency of DBDMH under both solution and solvent-free conditions, achieving high yields in minutes without over-oxidation to sulfonic acids.[10]
Experimental Protocol: Solvent-Free Oxidation of Thiophenol
-
Preparation: In a mortar and pestle, gently grind 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol) to a fine powder.
-
Reaction: Add thiophenol (1.0 mmol) to the mortar containing DBDMH. Grind the mixture gently for 2-5 minutes at room temperature. The reaction is often exothermic and proceeds rapidly.
-
Causality Insight: The solvent-free approach maximizes the concentration of reactants, accelerating the reaction rate and eliminating the need for volatile organic solvents (VOCs), a key principle of green chemistry.
-
-
Monitoring: Monitor the disappearance of the thiol starting material by TLC.
-
Work-up and Purification: Upon completion, add dichloromethane (10 mL) to the mixture and stir for 5 minutes. The byproduct, 5,5-dimethylhydantoin, is poorly soluble and can be removed by filtration. Wash the filtrate with a 5% aqueous sodium bicarbonate solution (10 mL) followed by water (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure diphenyl disulfide.[10]
Authoritative Grounding: Visualizing the Green Workflow
The following diagram outlines the streamlined, eco-friendly workflow for the solvent-free oxidation of thiols using DBDMH.
Caption: The convergence of the DBDMH-catalyzed Biginelli reaction.
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is far more than a simple bromine carrier; it is a quintessential green chemistry reagent. Its stability, safety, high atom economy, and versatility make it a superior choice for a wide array of synthetic transformations. [2][4]From selective brominations that avoid hazardous reagents to metal-free oxidations and efficient catalysis of multicomponent reactions, DBDMH empowers researchers, scientists, and drug development professionals to design and execute syntheses that are not only effective but also sustainable. By integrating reagents like DBDMH into daily practice, the chemical community can take significant strides toward a safer and more environmentally responsible future.
References
- Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher.
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
- A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2.
- (PDF) Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor - ResearchGate.
- (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal.
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. University Chemistry.
- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8) - Chemia.
- (PDF) 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions - ResearchGate.
- 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions - Organic Chemistry Portal.
- 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules.
- 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University.
- US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules.
- DBDMH - Wikipedia.
- Recent Developments on Five-Component Reactions - PMC - NIH.
- Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia.
- A Comparative Guide to the Applications of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem.
- 1,3-Dibromo-5,5-dimethylhydantoin or N- bromosuccinimide as efficient reagents for chemoselective deprotection of 1,1-diacetates under solvent-free conditions | Request PDF - ResearchGate.
- 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions - ResearchGate.
- DBDMH / 1,3-Dibromo-5,5-dimethylhydantoin - OTC USA? - Powered by XMB 1.9.11.
- Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing).
- Greener Oxidation Reaction - Beyond Benign.
Sources
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- 2. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 3. DBDMH - Wikipedia [en.wikipedia.org]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. espublisher.com [espublisher.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. beyondbenign.org [beyondbenign.org]
- 10. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Bromination Reactions with Hydantoins
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize bromohydantoin reagents and face the common challenge of over-bromination. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve selective mono-bromination and prevent the formation of undesired di-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of di-brominated product in my reaction. What is the most common cause?
The most frequent cause of di-bromination is incorrect stoichiometry. Reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) contain two reactive bromine atoms.[1] For selective mono-bromination of a substrate, you must adjust the molar equivalents accordingly. A common starting point is to use 0.50-0.55 mole equivalents of DBDMH for every 1 mole of your substrate.[1]
Q2: My substrate is highly activated and prone to over-bromination. What's the quickest adjustment I can make?
For highly reactive substrates, such as phenols or anilines, the fastest and most effective adjustment is to lower the reaction temperature.[1] Reducing the temperature decreases the overall reaction rate, which can significantly enhance selectivity by favoring the kinetic product over the thermodynamic product.[1][2] Additionally, consider adding the brominating agent in portions rather than all at once to maintain a low concentration of the active brominating species.[3]
Q3: How can I reliably monitor my reaction to prevent di-bromination from occurring?
Regular monitoring is crucial. The simplest method is Thin-Layer Chromatography (TLC), which allows you to track the consumption of your starting material and the appearance of both the desired mono-brominated product and the undesired di-brominated byproduct.[4] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC are excellent choices.[4][5] It is also possible to quantify the remaining active bromine content in the reaction mixture via iodometric titration.[4][6]
Q4: Does the choice of solvent impact the formation of di-brominated products?
Yes, solvent choice is critical. Polar aprotic solvents like acetonitrile or DMF are generally effective for dissolving reactants and stabilizing charged intermediates in electrophilic brominations.[7] However, highly polar and activating solvents can sometimes promote over-bromination.[8] In such cases, switching to a less polar solvent like dichloromethane or chloroform might temper the reactivity and improve selectivity.[3][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues related to di-bromination in your experiments.
Problem: Excessive Formation of Di-brominated Byproducts
The appearance of di-brominated species compromises yield, complicates purification, and indicates a lack of control over the reaction's selectivity. The following workflow will guide you through identifying the root cause and implementing the appropriate solution.
Caption: Troubleshooting logic for diagnosing and resolving di-bromination.
Root Cause: Stoichiometric Imbalance
Causality: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a workhorse brominating agent, but its two bromine atoms mean it can act as a double-donor.[9][10] If you use a 1:1 molar ratio of DBDMH to your substrate expecting mono-bromination, you are introducing twice the required amount of electrophilic bromine, making di-bromination highly probable.
Solution:
-
Primary Action: For mono-bromination, precisely measure 0.50 to 0.55 molar equivalents of DBDMH relative to your substrate.[1] The slight excess (0.05 eq.) can help drive the reaction to completion without significantly increasing the risk of di-bromination.
-
Self-Validation: Before use, consider verifying the active bromine content of your DBDMH reagent via iodometric titration, as it can degrade over time. This ensures your stoichiometric calculations are based on the actual reactive potential of the reagent.
Root Cause: Reaction Kinetics and Temperature
Causality: The formation of the mono-brominated product often has a lower activation energy than the subsequent bromination to the di-brominated product.[11] At elevated temperatures, molecules have sufficient energy to overcome both activation barriers, and the product ratio may shift to favor the more thermodynamically stable product, which can sometimes be the di-brominated species.[12] By lowering the temperature, you put the reaction under kinetic control, favoring the product that forms the fastest (the one with the lower activation energy), which is typically the mono-brominated compound.[11][13]
Sources
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- 2. jackwestin.com [jackwestin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Stoichiometry of 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) for Mono-bromination
Welcome to the technical support center for 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured as a series of questions and answers to directly address the challenges you may encounter when aiming for selective mono-bromination. We will explore how to control the inherent reactivity of DBDMH to prevent common pitfalls such as over-bromination and undesired side reactions.
Core Principles of DBDMH Stoichiometry
Question 1: What is the fundamental principle for determining the correct stoichiometry of DBDMH for mono-bromination?
The key to achieving selective mono-bromination lies in recognizing that each molecule of 1,3-dibromo-5,5-dimethylhydantoin contains two reactive bromine atoms.[1][2] Therefore, for a reaction where one equivalent of substrate is to be mono-brominated, you should begin with approximately 0.5 to 0.55 molar equivalents of DBDMH .[3][4]
Using a slight excess of the substrate relative to the available bromine atoms helps ensure the complete consumption of the brominating agent, minimizing the chance of di- or poly-brominated products forming.[4] The small excess of DBDMH (the 0.05 equivalents) accounts for any potential degradation of the reagent or minor side reactions.
| Desired Outcome | Recommended Molar Equivalents of DBDMH (per 1 eq. of Substrate) | Rationale |
| Mono-bromination | 0.50 - 0.55 | Provides one bromine atom per substrate molecule. |
| Di-bromination | 1.00 - 1.10 | Provides two bromine atoms per substrate molecule. |
Troubleshooting Common Issues
This section addresses the most frequent problems encountered during mono-bromination reactions with DBDMH. The following troubleshooting workflow can guide your experimental adjustments.
Caption: Troubleshooting workflow for DBDMH mono-bromination.
Question 2: My reaction is producing significant amounts of di-brominated product. How can I improve selectivity?
Over-bromination is the most common issue when mono-substitution is the goal. It arises when the mono-brominated product is sufficiently reactive to compete with the starting material for the remaining brominating agent.
Troubleshooting Steps:
-
Confirm Stoichiometry: The most critical factor is precise stoichiometric control.[3] Ensure you are using 0.50-0.55 equivalents of DBDMH.[4] An excess of DBDMH is the most direct cause of over-bromination.
-
Control Reagent Addition: For highly activated substrates like phenols or anilines, adding the solid DBDMH in several small portions can maintain a low concentration of the brominating agent, favoring the reaction with the more abundant starting material.[3][4][5] The disappearance of the characteristic red or deep brown color of the reaction mixture can indicate consumption of the added DBDMH, signaling that the next portion can be added.[5]
-
Lower the Reaction Temperature: Decreasing the temperature reduces the overall reaction rate.[3][4] This can increase selectivity because the activation energy for the second bromination is often higher. Running the reaction at 0 °C or even lower instead of room temperature can be highly effective.
-
Solvent Choice: The reaction medium can influence reactivity. For electron-rich systems like phenols, non-polar solvents like chloroform are often effective at promoting selective ortho-mono-bromination.[5][6] In contrast, highly polar solvents like DMF have been reported to give poor yields in some cases.[5]
Question 3: My reaction shows low or no conversion of the starting material. What should I check?
Poor conversion can be frustrating, but it is often traceable to a few key factors.
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your DBDMH. Although it is more stable than many alternatives, improper storage can lead to degradation.[4] Similarly, impurities in the substrate can inhibit the reaction.[4]
-
Catalyst Choice: The reaction's success can be catalyst-dependent. Electrophilic aromatic substitution on moderately activated or deactivated rings may require a Brønsted acid to "activate" the DBDMH, increasing the electrophilicity of the bromine atoms.[1][6] Conversely, benzylic brominations require a radical initiator (e.g., AIBN, photo-irradiation) or a Lewis acid catalyst.[1][3]
-
Reaction Time and Monitoring: Ensure the reaction is running for a sufficient duration. Monitor the progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting material.[3]
Question 4: I am trying to brominate toluene and getting substitution on the aromatic ring instead of the methyl group (or vice-versa). How do I control the regioselectivity?
This is a classic problem of competing reaction pathways. DBDMH can provide bromine for both electrophilic aromatic substitution (on the ring) and radical substitution (on the benzylic position).[1][6] The pathway that dominates is determined almost entirely by the catalyst and conditions.[1][7]
Caption: Controlling regioselectivity by catalyst choice.
To achieve selective benzylic (side-chain) bromination:
-
Use a Lewis Acid Catalyst: Zirconium(IV) chloride (ZrCl₄) has been shown to be highly effective in catalyzing benzylic bromination while suppressing aromatic ring substitution.[3][7]
-
Use a Radical Initiator: The reaction proceeds via a radical chain mechanism, similar to the Wohl-Ziegler reaction.[1] Initiation with AIBN or photo-irradiation (e.g., a sunlamp) will strongly favor the benzylic position.[3]
To achieve selective aromatic ring bromination:
-
Use a Brønsted Acid Catalyst: Strong acids like trifluoromethanesulfonic acid protonate a carbonyl oxygen on the DBDMH molecule.[1] This activation increases the electrophilicity of the bromine atoms, promoting a Friedel-Crafts-type electrophilic attack on the aromatic ring.[1][7]
| Desired Product | Reaction Type | Recommended Catalyst/Initiator | Reference |
| Benzylic Bromide | Radical | Lewis Acid (e.g., ZrCl₄) or AIBN/Light | [3][7] |
| Aromatic Bromide | Electrophilic | Brønsted Acid (e.g., TfOH, H₂SO₄) | [1][3][7] |
Specific Substrate Classes & Protocols
Question 5: How can I achieve selective ortho-mono-bromination of a phenol?
Phenols are highly activated aromatic systems prone to over-bromination. However, a simple and effective method exists for selective ortho-mono-bromination.
The key is to use a non-polar solvent like chloroform at room temperature. Add 0.50-0.52 mole equivalents of solid DBDMH in portions to a solution of the phenol.[5][6] This procedure often gives excellent yields of the ortho-brominated product, as the hydroxyl group directs the substitution.[5][6]
Experimental Protocol 1: Selective ortho-Mono-bromination of Phenol [3][5][6]
Caption: Experimental workflow for ortho-bromination of phenols.
-
Reaction Setup: Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add solid DBDMH (0.52 mmol, 149 mg) to the solution in several portions. Stir the reaction mixture. The progress can often be visually monitored by the disappearance of the color after each addition.[5][6]
-
Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, add 10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution to the reaction mixture and stir for 5 minutes to quench any unreacted DBDMH.[3][6]
-
Extraction & Drying: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3][6]
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure ortho-monobrominated phenol.[3]
Question 6: Anilines are also highly activated. How can I control their mono-bromination?
Direct bromination of anilines often leads to uncontrolled polybromination. The most reliable strategy is to temporarily protect the highly activating amino group as an acetamide.[8] This protection serves two purposes:
-
Attenuates Reactivity: It reduces the activating strength of the nitrogen, preventing over-bromination.
-
Introduces Steric Hindrance: The bulky acetyl group favors substitution at the less sterically hindered para position.[8]
The process involves a three-step sequence: protection of the aniline to form acetanilide, bromination of the acetanilide with 0.5 equivalents of DBDMH, and finally deprotection (hydrolysis) to yield the desired mono-bromoaniline.[8]
References
-
Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions: N-bromo compounds(9): Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia. Retrieved from [Link]
-
DBDMH. (n.d.). In Wikipedia. Retrieved from [Link]
-
Alam, M. M., et al. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University, 10(1), 105-110. Retrieved from [Link]
-
Dbdmh bromination mechanism Manufacturer & Supplier in China. (n.d.). SURU Chemical. Retrieved from [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Taniguchi, T., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Tetrahedron Letters, 53(51), 6875-6877. Retrieved from [Link]
-
A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): N-bromo compounds(8). (n.d.). Chemia. Retrieved from [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2608. Retrieved from [Link]
- Dolling, U. H., et al. (1993). Novel process for aromatic bromination. Google Patents.
Sources
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in bromination with 5-bromohydantoin
<_## Technical Support Center: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Welcome to the Technical Support Center for bromination reactions utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their bromination experiments. Here, we address common issues encountered in the lab, with a focus on understanding the underlying chemical principles to resolve low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction with DBDMH shows low or no conversion. What are the primary factors I should investigate?
Low conversion is a frequent challenge and can stem from several factors. A systematic approach is crucial for effective troubleshooting.[1]
Initial Checks:
-
Reagent Purity: Ensure the high purity of your DBDMH, as degradation can occur with improper storage.[1] Similarly, impurities in the substrate can either react with the DBDMH or inhibit the desired reaction.[1]
-
Reaction Conditions: Verify that the temperature, reaction time, and solvent are optimal for your specific substrate and desired transformation (e.g., radical vs. electrophilic bromination).[2]
In-depth Troubleshooting:
-
Initiator (for Radical Bromination): For benzylic or allylic brominations, which proceed via a radical mechanism, the presence of a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide is often necessary.[3][4] Light (photo-irradiation) can also serve as an initiator.[3][5] If you are already using an initiator, consider its age and storage conditions, as its effectiveness can diminish over time.
-
Catalyst (for Electrophilic Bromination): For the bromination of aromatic compounds, a catalyst may be required to enhance the electrophilicity of the bromine.[4] The choice of catalyst can be critical; for instance, a Lewis acid might favor benzylic bromination, while a Brønsted acid could promote bromination of the aromatic ring.[1]
-
Solvent Choice: The solvent plays a significant role in reaction outcomes. For radical brominations, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used.[2][3] For electrophilic brominations, polar aprotic solvents such as acetonitrile can be effective.[6] It is important to note that some solvents, like DMF, can inhibit the reaction.[2]
-
Stoichiometry: For monobromination, it's recommended to use approximately 0.50-0.55 mole equivalents of DBDMH, as it contains two bromine atoms.[1][2] Using an incorrect ratio can lead to incomplete reaction or the formation of poly-brominated products.
Troubleshooting Workflow for Low Conversion Rates
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Effect of Temperature on the Selectivity of 5-Bromohydantoin Reactions
Welcome to the technical support center for optimizing reactions involving 5-bromohydantoins. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity and yield of their bromination reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is to empower you with the knowledge to not only troubleshoot your experiments but also to understand the underlying principles governing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using 5-bromohydantoins, and how does temperature influence their selectivity?
A1: 5-Bromohydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are versatile reagents capable of participating in both electrophilic and free-radical bromination pathways.[1] The predominant reaction pathway is highly dependent on the reaction conditions, with temperature being a critical determinant of selectivity.
-
Electrophilic Addition: In the presence of a nucleophilic substrate like an alkene, 5-bromohydantoins can act as a source of electrophilic bromine ("Br+"). This pathway typically leads to the formation of bromonium ion intermediates, followed by nucleophilic attack to yield halohydrins or vicinal dihalides.[2][3] Lower temperatures generally favor this pathway by minimizing side reactions and stabilizing the intermediates.
-
Free-Radical Substitution: At higher temperatures, or in the presence of a radical initiator (like AIBN) and UV light, the N-Br bond in 5-bromohydantoins can undergo homolytic cleavage to generate a bromine radical (Br•).[1][4] This initiates a free-radical chain reaction, which is characteristic of allylic or benzylic bromination. Increased temperatures accelerate the rate of radical formation and subsequent propagation steps.
The selectivity between these pathways is a classic example of kinetic versus thermodynamic control. Electrophilic additions often have lower activation energies and are favored at lower temperatures (kinetic control).[5] Conversely, free-radical substitutions may require more energy to initiate but can lead to a more stable product at higher temperatures (thermodynamic control).[6]
Q2: I am observing significant over-bromination of my substrate. How can I adjust the temperature to improve mono-bromination selectivity?
A2: Over-bromination is a common issue, especially with highly activated substrates like phenols.[1] Lowering the reaction temperature is a primary strategy to enhance selectivity for the mono-brominated product.[1] By reducing the thermal energy of the system, you decrease the overall reaction rate, allowing for greater differentiation between the activation energies of the first and subsequent bromination steps.[7]
For sensitive substrates, cooling the reaction mixture to 0°C or even lower before and during the addition of the brominating agent can be highly effective.[8] This approach minimizes the kinetic energy of the reacting molecules, leading to a more controlled reaction and reducing the likelihood of multiple brominations occurring on the same molecule.
Q3: My reaction is sluggish or shows no conversion at low temperatures. What is the appropriate temperature range to initiate the reaction without compromising selectivity?
A3: While low temperatures are beneficial for selectivity, they can also significantly slow down the reaction rate to an impractical level.[9] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. This temperature will be substrate and solvent dependent.
A systematic approach to finding the optimal temperature is recommended:
-
Start Low: Begin the reaction at a low temperature (e.g., 0-5 °C) where selectivity is expected to be high.[8]
-
Monitor Progress: Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.[9]
-
Gradual Increase: If the reaction is too slow, gradually increase the temperature in small increments (e.g., 5-10 °C) and continue monitoring.
-
Identify the Sweet Spot: The optimal temperature is typically the lowest temperature at which a satisfactory reaction rate is observed without a significant increase in byproduct formation.
For some reactions, a temperature range of 0-20 °C provides a good balance.[10] However, other reactions, such as certain esterifications using DBDMH as a precatalyst, may require higher temperatures (e.g., 70 °C) to proceed efficiently.[11]
Troubleshooting Guide
Issue 1: Poor Selectivity - Formation of Multiple Products (e.g., dibrominated compounds, constitutional isomers)
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction temperature is too high. | Lowering the temperature is the most critical step to improve selectivity for the kinetic product.[1][10] High temperatures provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products. |
| Incorrect rate of reagent addition. | Adding the 5-bromohydantoin solution dropwise or portion-wise to the cooled reaction mixture helps maintain a low, localized concentration of the brominating agent.[8] This minimizes local temperature spikes and reduces the chance of over-reaction. |
| Solvent effects. | The polarity of the solvent can influence the stability of intermediates and transition states.[8] For electrophilic reactions, polar aprotic solvents like acetonitrile can stabilize charged intermediates. For radical reactions, nonpolar solvents like carbon tetrachloride are often preferred. Experiment with different solvents to find the optimal conditions for your specific substrate.[1] |
| Substrate reactivity. | Highly activated substrates are more prone to over-bromination.[1] In addition to lowering the temperature, consider using a slight excess of the substrate relative to the brominating agent to favor mono-substitution. |
Issue 2: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction temperature is too low. | While beneficial for selectivity, excessively low temperatures may not provide sufficient energy to overcome the activation energy of the desired reaction.[9] Gradually warm the reaction and monitor for product formation. |
| Poor reagent quality. | Ensure the 5-bromohydantoin reagent is pure and has not decomposed.[1] Impurities in the starting material or solvent can inhibit the reaction or consume the reagent.[12] |
| Incorrect stoichiometry. | Carefully verify the molar equivalents of your reactants. For mono-bromination using a di-bromo hydantoin like DBDMH, approximately 0.5 equivalents of the brominating agent per equivalent of substrate is a good starting point.[1] |
| Inefficient mixing. | For heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants.[9] |
Issue 3: Inconsistent Results / Poor Reproducibility
| Potential Cause | Troubleshooting Steps & Explanation |
| Inaccurate temperature control. | Use a reliable cooling bath (ice-water, dry ice-acetone) and monitor the internal reaction temperature with a thermometer.[12] Fluctuations in temperature can lead to variable product ratios. |
| Presence of water or other impurities. | Water can react with 5-bromohydantoins or influence the reaction pathway.[13] Unless part of the desired reaction (e.g., halohydrin formation), use anhydrous solvents and dry glassware.[2][9] |
| Decomposition of the brominating agent. | Store 5-bromohydantoins in a cool, dry, and dark place to prevent degradation. Use a fresh batch if decomposition is suspected.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Electrophilic Bromination of an Alkene
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 5-bromohydantoin (e.g., DBDMH, 0.55 eq for mono-bromination) in the same solvent and add it to the dropping funnel. Add the brominating agent solution dropwise to the stirred alkene solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Free-Radical Benzylic Bromination
This protocol is a general guideline for benzylic bromination and may need adjustment.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the benzylic substrate (1.0 eq) in a nonpolar solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Add the 5-bromohydantoin (e.g., DBDMH, 0.55 eq) and a catalytic amount of a radical initiator (e.g., AIBN).[14]
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the progress by TLC or GC-MS. The reaction may also be initiated by UV light.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter to remove the hydantoin byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Temperature dictates the cleavage of the N-Br bond, leading to distinct reaction pathways.
Caption: A systematic workflow for troubleshooting 5-bromohydantoin reactions.
References
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Selectivity of Brominated Hydantoins.
- BenchChem. (n.d.). Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions.
-
Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
-
Ashenhurst, J. (2013, September 23). Selectivity In Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2022, August 3). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. YouTube. Retrieved from [Link]
-
MDPI. (2019, July 17). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for incomplete Epibromohydrin reactions.
-
ResearchGate. (2025, August 6). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]
-
Berkel, N. (n.d.). Energy Profile and Temperature Dependence of Product Yields for Electrophilic Addition in Linear Conjugated Systems. McKendree University. Retrieved from [Link]
- BenchChem. (n.d.). Effect of temperature on the selectivity of α-bromination of acetophenones.
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Alkenes. Retrieved from [Link]
-
Leah4Sci. (2012, October 20). Halohydrin Formation - Alkene Reaction Mechanism. YouTube. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 23). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 17.10 - Predicting the Major/Minor Product of Electrophilic Addition to Conjugated Dienes. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, February 18). 16.4 Electrophilic Addition to Conjugated Dienes | Organic Chemistry. YouTube. Retrieved from [Link]
-
Save My Exams. (2025, August 4). Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
Save My Exams. (2025, August 4). Reactions of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
NIH. (n.d.). The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction. Retrieved from [Link]
-
Science. (n.d.). The Mechanism of a C-H Bond Activation Reaction in Room-Temperature Alkane Solution. Retrieved from [Link]
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Technical Support Center: Choosing the Right Solvent for Selective Bromination with 5-Bromohydantoin
Welcome to the technical support guide for bromination reactions using 5-bromohydantoin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective bromination. As Senior Application Scientists, we understand that achieving high selectivity is paramount. The choice of solvent is not merely about dissolution; it is the primary variable that dictates the mechanistic pathway and, therefore, the reaction's outcome.
The Mechanistic Crossroads: Radical Substitution vs. Electrophilic Addition
At the heart of selective bromination with N-bromoimides like 5-bromohydantoin lies a fundamental competition between two distinct reaction pathways. The solvent environment is the single most critical factor in directing the reaction down one path over the other.
-
Free-Radical Substitution (Wohl-Ziegler Reaction) : This pathway targets the substitution of a hydrogen atom at an allylic (adjacent to a C=C double bond) or benzylic (adjacent to an aromatic ring) position.[1][2] The reaction is initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide) and proceeds via a bromine radical (Br•) chain mechanism.[2][3][4] The key to favoring this pathway is maintaining an extremely low concentration of molecular bromine (Br₂), a role for which N-bromoimides are perfectly suited.[3][5]
-
Electrophilic Addition : This pathway involves the addition of bromine across a π-bond (alkene or alkyne).[1] It proceeds through a polar mechanism involving a cyclic bromonium ion intermediate.[6][7] This intermediate is charged and its formation and stability are highly dependent on the solvating power of the reaction medium.[7] In the presence of nucleophilic solvents like water or alcohols, this pathway leads to the formation of halohydrins.[1][6]
The choice of solvent directly stabilizes or destabilizes the key intermediates of these pathways, allowing for precise experimental control.
Decision Workflow for Solvent Selection
The following diagram illustrates the logical process for selecting an appropriate solvent system based on the desired synthetic outcome.
Caption: Solvent selection flowchart for selective bromination.
Data-Driven Solvent Comparison
The ability of a solvent to favor one pathway over another is directly related to its physical properties, primarily its polarity (measured by the dielectric constant) and its ability to form hydrogen bonds (proticity).
| Solvent Class | Example(s) | Dielectric Constant (ε) | Type | Favored Pathway | Mechanism & Rationale |
| Nonpolar | Carbon Tetrachloride (CCl₄), Hexane, Benzene | < 5[8] | Aprotic | Radical Substitution | These solvents cannot effectively stabilize the charged bromonium ion intermediate required for electrophilic addition. This suppresses the ionic pathway, allowing the free-radical reaction to dominate. CCl₄ is the classic solvent for Wohl-Ziegler reactions.[3][9] |
| Polar Aprotic | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), THF | 5 - 20[10] | Aprotic | Electrophilic Addition | With significant dipole moments, these solvents can solvate and stabilize the polar bromonium ion intermediate, promoting the electrophilic addition pathway.[6][11] CH₂Cl₂ is a common choice for electrophilic bromination of carbonyl compounds and aromatics.[12] |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Acetic Acid | > 20 | Protic | Electrophilic Addition | These solvents are highly effective at stabilizing ions through both dipole interactions and hydrogen bonding.[8][13] They strongly favor the formation of ionic intermediates, leading to rapid electrophilic addition. If the solvent is also a nucleophile (e.g., water, alcohol), it will intercept the bromonium ion to form halohydrins.[1] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during selective bromination experiments in a direct question-and-answer format.
Troubleshooting Common Issues
Q1: My reaction to synthesize an allylic bromide is yielding the vicinal dibromide (alkene addition product) as the major byproduct. What is going wrong?
A1: This is a classic selectivity problem that points directly to your solvent choice. The formation of the vicinal dibromide indicates that the electrophilic addition pathway is competing with, or even out-pacing, the desired free-radical substitution.
-
Root Cause: The solvent is likely too polar. Solvents like dichloromethane (CH₂Cl₂), while sometimes used for radical reactions, have enough polarity to stabilize the bromonium ion intermediate, leading to the addition byproduct.[14]
-
Solution 1 (Primary): Switch to a strictly nonpolar solvent. Carbon tetrachloride (CCl₄) is the traditional and most effective choice for suppressing the ionic pathway and promoting the radical mechanism.[9] Cyclohexane or benzene are also suitable alternatives.
-
Solution 2 (Procedural): Ensure you are using a radical initiator (like AIBN or benzoyl peroxide) and that all UV light is excluded if not being used for photochemical initiation.[9][15] Accidental light exposure can initiate radical reactions but may not be sufficient to outcompete the ionic pathway in a slightly polar solvent. Also, ensure your N-bromoimide reagent is pure, as residual HBr can catalyze the ionic addition.[3]
Q2: I am attempting an electrophilic addition to an alkene using 5-bromohydantoin in dichloromethane, but the reaction is sluggish with low conversion even after extended periods.
A2: Slow reaction rates in electrophilic additions often point to insufficient stabilization of the key polar intermediate.
-
Root Cause: While dichloromethane is a polar aprotic solvent, its ability to stabilize the bromonium ion may not be sufficient for less reactive alkenes. Furthermore, the solubility of 5-bromohydantoin might be limited.
-
Solution 1: Increase the solvent polarity. Switching to acetonitrile (CH₃CN) can significantly accelerate the reaction by better stabilizing the charged intermediate.[11][16] For forming bromohydrins, using a mixture of a polar aprotic solvent and water (e.g., 50% aqueous DMSO or THF) is highly effective.[1]
-
Solution 2: Consider adding a mild Lewis acid or protic acid catalyst. A small amount of acid can activate the N-bromoimide, making the bromine more electrophilic and accelerating the attack on the alkene.[17]
Q3: My reaction is producing a complex, inseparable mixture of products, including both the desired product and multiple constitutional isomers from allylic rearrangement.
A3: The formation of rearranged products is an inherent feature of reactions involving resonance-stabilized allylic radicals.[2] Because the unpaired electron is delocalized, the bromine can add to more than one carbon atom.[2][3]
-
Root Cause: If the intermediate allylic radical has non-equivalent resonance structures, a mixture of regioisomers is often unavoidable.[2]
-
Solution 1 (Substrate Choice): This reaction works best on substrates that are symmetrical or where the resulting allylic radical resonance forms are equivalent. If possible, choose a synthetic route where the bromination occurs on a less complex substrate.
-
Solution 2 (Temperature Control): Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lowest activation energy, which may lead to a higher proportion of one isomer.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for allylic/benzylic bromination? A: Carbon tetrachloride (CCl₄) is historically the gold standard due to its extremely low polarity, which effectively shuts down the competing ionic pathway.[9] However, due to its toxicity and environmental concerns, solvents like cyclohexane are often used as a substitute.
Q2: I want to form a bromohydrin from an alkene. What solvent system should I use? A: Use a polar protic solvent mixture. A solution of the alkene in 50% aqueous DMSO, THF, or acetone with portionwise addition of the N-bromoimide at 0 °C is the preferred method.[1] The water acts as both a polar solvent to promote the bromonium ion formation and as the nucleophile to capture it.
Q3: How does 5-bromohydantoin compare to N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)? A: All three reagents function similarly as sources of electrophilic or radical bromine.[18][19] NBS is the most widely studied for allylic bromination.[9][17] DBDMH is often more cost-effective as it delivers two bromine equivalents and can exhibit comparable reactivity.[11][18] 5-bromohydantoin is a close analogue and the principles of solvent selection are directly transferable.
Q4: Is a radical initiator always necessary for allylic bromination? A: Initiation is required to start the radical chain reaction. This can be achieved either with a chemical initiator like AIBN or benzoyl peroxide, or by using heat or UV light to induce homolytic cleavage of the N-Br bond or the trace Br₂ present.[2][9] Without an initiator, the reaction is unlikely to proceed efficiently via the radical pathway.
Experimental Protocol: Selective Allylic Bromination of Cyclohexene
This protocol describes a standard Wohl-Ziegler reaction, emphasizing the conditions necessary to ensure high selectivity for the radical substitution pathway.
Objective: To synthesize 3-bromocyclohexene from cyclohexene using 1-bromo-5,5-dimethylhydantoin (a structural isomer of 5-bromohydantoin, principles are identical) in a nonpolar solvent.
Materials:
-
Cyclohexene
-
1-bromo-5,5-dimethylhydantoin (or NBS/5-bromohydantoin)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. The entire apparatus should be wrapped in aluminum foil to exclude UV light, which can cause unwanted side reactions.[15]
-
Reagent Addition: To the flask, add cyclohexene (1.0 eq), 1-bromo-5,5-dimethylhydantoin (1.05 eq), and a catalytic amount of AIBN (0.02 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask to create a solution of appropriate concentration (typically 0.2-0.5 M). The low polarity of CCl₄ is critical for suppressing the ionic addition pathway.[9]
-
Reaction: Gently heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction is initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A key visual cue is the consumption of the dense hydantoin solid, which is replaced by the less dense byproduct (5,5-dimethylhydantoin), which will float on the surface of the CCl₄. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any remaining bromine, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromocyclohexene.
-
-
Purification: The crude product can be purified by vacuum distillation if necessary.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
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- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 15. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
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- 17. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Navigating Side Reactions and Byproduct Formation with N-Bromohydantoin Reagents
Welcome to the technical support center for N-bromohydantoin reagents. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful brominating agents. While reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are invaluable for their efficiency and handling advantages over liquid bromine, their reactivity can lead to specific side reactions and byproducts.[1][2] This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these common experimental challenges.
Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): Core Issues & Quick Solutions
This section addresses the most common questions our application scientists receive regarding N-bromohydantoin side reactions.
Category 1: Reagent Stability and Handling
Q1: My N-bromohydantoin reagent is off-white or brown. Is it still usable?
A: Pure N-bromohydantoin reagents like DBDMH are white crystalline solids. A yellow or brown discoloration indicates decomposition over time, which releases free bromine.[3] For reactions sensitive to precise stoichiometry or radical initiation, using discolored reagent is not recommended as it can lead to unpredictable side reactions, including the formation of dibromo compounds.[3][4] For best results, use freshly recrystallized or high-purity reagent.[3][4]
Q2: What are the optimal storage conditions for N-bromohydantoins?
A: These reagents should be stored in a refrigerator in a tightly sealed container to minimize decomposition.[3] They are susceptible to both thermal and hydrolytic degradation. Several thermal runaway incidents have been reported, emphasizing the need for proper storage and handling.[5]
Q3: How does water affect my reaction? I've noticed a significant increase in thermal hazard when water is present.
A: Water is highly detrimental in most applications of N-bromohydantoins for two primary reasons. First, it hydrolyzes the N-Br bond to form hypobromous acid (HOBr) and the corresponding hydantoin (e.g., 5,5-dimethylhydantoin).[6][7][8] This consumes your active reagent and introduces the hydantoin as a major byproduct. Second, the presence of water significantly increases the thermal hazard of halogenated hydantoins, lowering their decomposition temperature and increasing the risk of thermal runaway.[5] Therefore, maintaining anhydrous conditions is critical unless the reaction specifically calls for an aqueous solvent (e.g., in bromohydrin formation).[3][4]
Category 2: Reaction Selectivity and Control
Q4: My reaction is producing a mixture of mono- and di-brominated products. How can I improve selectivity?
A: The formation of di- and poly-brominated compounds is a common side reaction, particularly in the bromination of activated aromatic rings or in allylic positions.[3][4] To enhance mono-selectivity:
-
Control Stoichiometry: Use the N-bromohydantoin as the limiting reagent. A slight excess of the substrate can help prevent over-bromination.
-
Low Temperature: Run the reaction at the lowest feasible temperature to control the reaction rate.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the reagent at all times.
Q5: I'm trying to perform a benzylic bromination, but I'm getting aromatic ring bromination instead. What's going on?
A: N-bromohydantoins can react via two primary pathways: a free-radical pathway (for allylic and benzylic positions) and an electrophilic pathway (for aromatic rings and alkenes).[2][9][10] The pathway is determined by the reaction conditions.
-
For Benzylic Bromination (Radical): You must use a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or photo-irradiation. The reaction should be run in a non-polar solvent like carbon tetrachloride (CCl₄).[3][4][11]
-
For Aromatic Bromination (Electrophilic): This pathway is favored in polar solvents and is often catalyzed by a Brønsted or Lewis acid.[9][10]
The choice of catalyst can be critical in directing the reaction.[10]
Q6: What is the difference between using DBDMH and N-Bromosuccinimide (NBS)?
A: Both are excellent sources of electrophilic and radical bromine. However, DBDMH offers a key advantage in atom economy as it contains two bromine atoms per molecule.[2] This means less reagent mass may be required, and the amount of hydantoin byproduct is reduced compared to the succinimide byproduct from NBS.[2][10] While their reactivity is often similar, DBDMH is sometimes considered a cheaper and more convenient alternative to NBS.[12]
Category 3: Byproduct Identification and Removal
Q7: What is the main byproduct I should expect, and how do I confirm its presence?
A: The most common byproduct is the hydantoin backbone itself (e.g., 5,5-dimethylhydantoin or DMH), formed from hydrolysis or completion of the bromination reaction.[2][7][8] Its presence can be confirmed using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a validated method for quantifying DMH residues.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are also highly effective for identifying and characterizing this and other impurities.[13]
Q8: How can I remove the 5,5-dimethylhydantoin byproduct from my final product?
A: 5,5-dimethylhydantoin is a polar, water-soluble compound. A standard aqueous workup is often sufficient to remove the majority of it from a reaction mixture where the desired product is soluble in an organic solvent. For less polar products, purification via column chromatography is typically effective.
Troubleshooting Guides: From Problem to Protocol
This section provides structured workflows for diagnosing and solving complex side reaction issues.
Guide 1: Low Yield and Incomplete Conversion
Low yields are often traced back to reagent quality or reaction conditions. This guide helps you systematically identify the root cause.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol for Ensuring Optimal Conditions:
-
Reagent Preparation: If the N-bromohydantoin is discolored, recrystallize it from an appropriate solvent. For NBS, hot water or acetic acid is commonly used.
-
Solvent and Glassware: Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Reaction Setup: Assemble the reaction under an inert atmosphere. If the reaction is sensitive to acid, consider adding an acid scavenger like barium carbonate or calcium carbonate, which can help maintain anhydrous and acid-free conditions.[3][4]
-
Initiation (for radical reactions): Add a radical initiator like AIBN or benzoyl peroxide (typically 1-5 mol%). For photo-initiated reactions, ensure the light source is positioned appropriately and is of the correct wavelength.
-
Monitoring: Track the reaction's progress by TLC, GC, or LC-MS to determine the point of maximum conversion and avoid prolonged reaction times that can lead to byproduct formation.
Guide 2: Hydrolysis and Hydantoin Byproduct Formation
The formation of the hydantoin byproduct is a clear indicator of moisture in the system or undesirable reaction pathways.
Mechanism of Hydrolysis
Caption: Hydrolysis of DBDMH yields the DMH byproduct.
In aqueous solution, the hydrolysis of the hydantoin ring itself can also occur, particularly under basic conditions, leading to the formation of N-carbamoyl-amino acids.[14] This is a slower process but can be a source of impurities in reactions run for extended periods or under non-neutral pH.
Mitigation Protocol:
-
Strict Anhydrous Technique: Follow the protocol outlined in Guide 1, Steps 2 & 3 meticulously.
-
Use of Scavengers: Add powdered, anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to scavenge trace amounts of water. Barium carbonate can also be used and has the dual benefit of neutralizing any HBr formed during radical reactions, which can catalyze decomposition.[3][4]
-
Solvent Choice: Select non-hygroscopic solvents where possible. Avoid solvents like acetone or THF unless rigorously dried, as they are prone to absorbing atmospheric moisture.
Data Summary & Comparative Analysis
For effective experimental design, it's crucial to understand how N-bromohydantoins compare to other brominating agents.
Table 1: Comparison of Common Brominating Agents
| Feature | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Physical State | White crystalline solid | White crystalline solid | Fuming, corrosive red-brown liquid |
| Handling | Easy and safe to handle | Easy and safe to handle | Difficult, requires specialized equipment |
| Active Br₂ (wt%) | ~55.9% | ~44.9% | 100% |
| Atom Economy | High (two Br atoms per molecule)[2] | Moderate (one Br atom per molecule) | High |
| Primary Byproduct | 5,5-Dimethylhydantoin (water-soluble) | Succinimide (water-soluble) | HBr (corrosive gas) |
| Primary Uses | Radical and electrophilic bromination[2][9][12] | Radical and electrophilic bromination[3][4][15][16] | Electrophilic bromination |
| Key Advantage | High bromine content, better atom economy than NBS[2][10] | Well-established, predictable reactivity[15] | High reactivity, low cost |
Conclusion
N-bromohydantoin reagents like DBDMH are powerful and versatile tools in modern organic synthesis. Understanding their dual reactivity (radical vs. electrophilic) and their sensitivity to reaction conditions is paramount to achieving high yields and minimizing byproduct formation. The most common side reactions—over-bromination and hydrolysis—can be effectively mitigated through careful control of stoichiometry, temperature, and, most importantly, the exclusion of water. By applying the principles and troubleshooting protocols outlined in this guide, researchers can harness the full potential of these reagents while ensuring the integrity and purity of their synthetic products.
References
-
N-Bromosuccinimide. (2019, July 6). Wikipedia. [Link]
-
Taillades, J., Beuzelin, I., Garrel, L., & Commeyras, A. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]
-
DBDMH - Wikipedia. (n.d.). [Link]
-
Jereb, M., & Iskra, J. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts, 9(7), 625. [Link]
-
N-Bromosuccinimide - Wikipedia. (n.d.). [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]
-
Yuan, Z., et al. (2024). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Journal of Loss Prevention in the Process Industries, 87, 105260. [Link]
-
Khazaei, A., Zolfigol, M. A., & Rostami, A. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Synthesis, 2004(18), 2959-2961. [Link]
-
Ali, S. L. (2002). Application of 1,3-dibromo-5,5-dimethylhydantoin (DBH) instead of bromine gas or bromine water decolorization for drug identification according to PH. EUR. Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern, Part 14. Pharmazie, 57(5), 316-9. [Link]
-
Wang, Y., et al. (2024). Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. University Chemistry, 39(8), 211-217. [Link]
-
Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology. [Link]
-
Jereb, M., & Iskra, J. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts, 9(7), 625. [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]
-
Kumar, V., & Singh, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 14-26. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309-1316. [Link]
-
Ali, S. L. (2002). Application of 1,3-dibromo-5,5-dimethylhydantoin (DBH) instead of bromine gas or bromine water decolorization for drug identification according to PH. EUR. - Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern, part 14(1). Pharmazie, 57(5), 316-319. [Link]
-
Blagoeva, I. B., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (8), 887-892. [Link]
-
Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia. [Link]
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Technical Support Center: Optimizing Benzylic Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Welcome to the technical support center for optimizing benzylic bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we will address common challenges, provide in-depth explanations of the underlying chemical principles, and offer field-proven protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address specific issues you may encounter during your experiments.
Reaction Initiation & Performance
Question 1: My benzylic bromination reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?
Answer: Failure to initiate a benzylic bromination with DBDMH is a common issue that typically points to problems with the radical chain mechanism. Here’s a breakdown of potential causes and their solutions:
-
Inadequate Radical Initiator: The reaction proceeds via a free-radical chain mechanism, which requires an initiator to start the process.[1]
-
Solution: Ensure you are using a suitable radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.[2][3] The choice between these can be critical; AIBN generally has a lower decomposition temperature than benzoyl peroxide, which may be advantageous for heat-sensitive substrates.[4] For some systems, photochemical initiation using a suitable light source can also be effective.[5]
-
-
Insufficient Temperature: Radical initiators have a specific temperature range in which they efficiently decompose to generate radicals.
-
Solution: Verify that your reaction temperature is appropriate for the chosen initiator. For instance, AIBN decomposition is typically initiated around 65-85°C, while benzoyl peroxide requires higher temperatures.[4]
-
-
Presence of Radical Inhibitors: Trace impurities, such as oxygen or certain stabilizers in solvents, can quench the radical chain reaction.
-
Solution: Degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before use. Ensure all glassware is thoroughly dried to remove any radical-quenching impurities.
-
Question 2: I am observing a low yield of my desired benzyl bromide. How can I improve the reaction efficiency?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Consider the following optimization strategies:
-
Reagent Stoichiometry: Since DBDMH contains two bromine atoms, for a monobromination, you should ideally use 0.5 molar equivalents of DBDMH per equivalent of your substrate.[3][6] Using an excess can lead to undesired side products.
-
Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Catalyst Selection: The use of a catalyst can dramatically improve yields and selectivity.
-
Reaction Monitoring: It is crucial to monitor the reaction progress to determine the optimal reaction time.
-
Techniques: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the consumption of the starting material and the formation of the product.[1] This will help you avoid stopping the reaction prematurely or allowing it to proceed for too long, which could lead to product degradation or the formation of byproducts.
-
Selectivity and Side Product Formation
Question 3: My reaction is producing a mixture of the desired benzyl bromide and ring-brominated products. How can I improve the selectivity for benzylic bromination?
Answer: The competition between benzylic (radical) and aromatic ring (electrophilic) bromination is a key challenge that can be controlled by carefully selecting your reaction conditions.[1]
-
Catalyst is Key: The choice of catalyst is the most critical factor in controlling selectivity.
-
For Benzylic Bromination: Employ a radical initiator (AIBN, benzoyl peroxide) and, if necessary, a Lewis acid catalyst like ZrCl₄.[8][10] These conditions favor the radical pathway leading to benzylic bromination.
-
For Aromatic Ring Bromination: The use of a Brønsted acid catalyst, such as trifluoromethanesulfonic acid, will promote electrophilic aromatic substitution on the ring.[8][9]
-
-
Light Conditions: Radical reactions are often promoted by light.[8] Conducting the reaction in the absence of light (e.g., by wrapping the reaction vessel in aluminum foil) can sometimes help to suppress the radical pathway if ring bromination is desired, and conversely, irradiating the reaction can promote the benzylic pathway.
Question 4: I am observing significant amounts of di-brominated or other poly-brominated products. How can I favor mono-bromination?
Answer: The formation of over-brominated products is a common issue, particularly with activated substrates.[6][11] Here’s how to enhance mono-selectivity:
-
Precise Stoichiometry: This is the most critical factor. For mono-bromination, use a stoichiometric amount of 0.50-0.55 mole equivalents of DBDMH to 1 mole of the substrate.[6][7]
-
Controlled Reagent Addition: For highly reactive substrates, adding the solid DBDMH in portions to the reaction mixture can help to maintain a low concentration of the brominating agent, thus minimizing over-bromination.[7][10]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the overall reaction rate and improve selectivity towards the mono-brominated product.[6]
Experimental Protocol: Zirconium(IV) Chloride-Catalyzed Benzylic Bromination of Toluene
This protocol is adapted from established procedures and is provided as a general guideline.[8]
Materials:
-
Toluene (0.5 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.25 mmol, 0.5 equiv.)
-
Zirconium(IV) chloride (ZrCl₄) (0.05 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried glassware, magnetic stirrer, and an inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add zirconium(IV) chloride (0.05 mmol). Add anhydrous dichloromethane (2 mL) and stir to suspend the catalyst.
-
Reagent Addition: In a separate flask, dissolve the toluene (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL).
-
Initiation: Add the solution of toluene and DBDMH to the suspension of zirconium(IV) chloride at room temperature.
-
Reaction: Stir the mixture at room temperature under ambient light. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[12][13]
Data Presentation
The following table summarizes the yields of benzylic bromination for various toluene derivatives using the ZrCl₄-catalyzed method with DBDMH.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | Toluene | Benzyl bromide | 86 |
| 2 | Ethylbenzene | (1-Bromoethyl)benzene | 98 |
| 3 | p-Xylene | 1-(Bromomethyl)-4-methylbenzene | 85 |
| 4 | Mesitylene | 1-(Bromomethyl)-3,5-dimethylbenzene | 83 |
| 5 | 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | 82 |
| 6 | 4-Methoxytoluene | 1-(Bromomethyl)-4-methoxybenzene | 32* |
*Note: For electron-rich substrates like 4-methoxytoluene, competing aromatic ring bromination can occur even with Lewis acid catalysis, leading to lower yields of the desired benzylic bromide.[8]
Visualizations
Reaction Mechanism
The benzylic bromination with DBDMH proceeds through a radical chain mechanism.
Caption: Radical chain mechanism of benzylic bromination.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues.
Caption: A workflow for troubleshooting benzylic bromination.
Safety Precautions
1,3-Dibromo-5,5-dimethylhydantoin is a strong oxidizing agent and can cause severe skin burns and eye damage.[14] Always handle DBDMH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Keep it away from combustible materials.[14]
References
-
Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. (2022, August 9). Retrieved from [Link]
-
How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014, October 1). Retrieved from [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98% MSDS# 54619 Section 1 - Chemical Product and Company Identific - Exposome-Explorer. Retrieved from [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin - Indenta Chemicals. Retrieved from [Link]
-
1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN - SD Fine-Chem. Retrieved from [Link]
-
Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. (2012, December 7). Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved from [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. Retrieved from [Link]
-
A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8) - Chemia. Retrieved from [Link]
-
An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011, January 6). Retrieved from [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Retrieved from [Link]
-
Benzylic Bromination - Chemistry Steps. Retrieved from [Link]
-
BnBr purification via basic alumina? : r/chemistry - Reddit. (2016, December 15). Retrieved from [Link]
-
What is the difference between peroxides and AIBN as free radical initiators? - Reddit. (2015, October 22). Retrieved from [Link]
-
Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021, November 12). Retrieved from [Link]
-
Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Retrieved from [Link]
-
ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. - ResearchGate. (2025, August 6). Retrieved from [Link]
-
How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit. (2021, August 5). Retrieved from [Link]
- CN107098791B - Preparation method of benzyl bromide - Google Patents.
-
Reactions at the benzylic position (video) - Khan Academy. Retrieved from [Link]
-
DBDMH - Wikipedia. Retrieved from [Link]
-
(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (2017, June 20). Retrieved from [Link]
-
Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20). Retrieved from [Link]
-
Benzylic Bromination - Common Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Controlling Selectivity in 5-Bromohydantoin Reactions
Welcome to the Technical Support Center for catalyst selection in 5-bromohydantoin reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving desired selectivity in the synthesis of brominated hydantoins. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or No Conversion of the Hydantoin Starting Material
Question: My reaction shows low to no conversion of the hydantoin starting material when using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in hydantoin bromination can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1][2]
Potential Causes & Solutions:
-
Reagent Purity:
-
Brominating Agent: Ensure the purity of your brominating agent (e.g., DBDMH). While relatively stable, improper storage can lead to degradation.[3]
-
Substrate: Impurities in the hydantoin starting material can interfere with the reaction or inhibit the catalyst.[3] Consider purification of the substrate if its purity is questionable.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Conversely, excessively high temperatures can lead to reagent decomposition.[2] A gradual increase in temperature while monitoring the reaction progress is a sound strategy.
-
Solvent: The choice of solvent can significantly impact the reaction. For electrophilic bromination, polar solvents are generally preferred, whereas radical brominations often utilize non-polar solvents.[4] Ensure your solvent is anhydrous if the reaction is sensitive to moisture.[2]
-
-
Catalyst Inactivity:
-
Mixing: In heterogeneous reactions, inefficient stirring can prevent adequate contact between reactants.[2] Ensure vigorous and consistent mixing throughout the reaction.
Issue 2: Lack of Selectivity - Formation of Multiple Brominated Products
Question: I'm observing the formation of multiple brominated products (e.g., di-brominated, N-brominated, and C-brominated isomers). How can I improve the selectivity for the desired 5-bromohydantoin?
Answer: Achieving high selectivity in hydantoin bromination requires precise control over the interplay of the catalyst, solvent, and reaction conditions. The hydantoin ring has multiple potential bromination sites, primarily the N1 and N3 positions, in addition to the C5 position.[4]
Strategies for Controlling Selectivity:
-
Catalyst Selection is Key:
-
Electrophilic vs. Radical Pathway: The choice between an electrophilic or radical bromination pathway is fundamental.[5]
-
For C5-Bromination (Electrophilic Aromatic Substitution type): Employ a Lewis acid or a Brønsted acid catalyst to promote electrophilic attack on the hydantoin ring.[5] Avoid radical initiators like AIBN or exposure to light.[4]
-
For N-Bromination: This is often favored under neutral or slightly basic conditions. The N3 position is generally more susceptible to bromination.[4]
-
-
Chiral Catalysts for Enantioselectivity: For the synthesis of chiral 5-bromohydantoins, the use of chiral catalysts is essential. Chiral phosphoric acids, squaramide-tertiary amine catalysts, and palladium complexes with chiral ligands like BINAP have shown success in asymmetric hydantoin synthesis.[7][8][9][10]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar solvents can stabilize ionic intermediates in electrophilic reactions, while non-polar solvents are often used for radical reactions.[4]
-
Stoichiometry and Addition Rate:
-
Temperature Control: Lowering the reaction temperature can decrease the reaction rate and often leads to improved selectivity.[3]
Data Presentation: Catalyst and Reaction Type
The choice of catalyst or initiator directs the bromination to different positions on the hydantoin or its substituents.
| Reaction Type | Catalyst/Initiator | Substrate Example | Desired Outcome |
| Benzylic Bromination | Radical Initiator (e.g., AIBN) | 5-Benzylhydantoin | Selective bromination at the benzylic position |
| Aromatic Ring Bromination | Acid Catalyst (Brønsted or Lewis) | 5-Phenylhydantoin | Electrophilic substitution on the aromatic ring |
| Asymmetric C5-Alkylation | Chiral Phase-Transfer Catalyst | Hydantoin | Enantioselective alkylation at the C5 position |
| Asymmetric Hydrogenation | Pd/Chiral Ligand (e.g., BINAP) | 5-(1-Arylvinyl)hydantoin | Enantioselective reduction to form a chiral C5 center |
Experimental Protocols: A Starting Point
General Procedure for Electrophilic C5-Bromination:
-
To a solution of the hydantoin substrate in a suitable polar solvent (e.g., acetic acid), add the acid catalyst (e.g., a catalytic amount of HBr or a Lewis acid).
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add a solution of the brominating agent (e.g., DBDMH) in the same solvent.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfite).
-
Extract the product with an appropriate organic solvent, wash, dry, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Mandatory Visualization: Decision Workflow for Catalyst Selection
Caption: Decision workflow for selecting the appropriate catalyst based on the desired selectivity in 5-bromohydantoin reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sites of bromination on a hydantoin ring?
A1: The primary sites for bromination on an unsubstituted hydantoin ring are the two nitrogen atoms, N1 and N3, and the C5 carbon. The N3 position is generally more susceptible to electrophilic attack than the N1 position.[4] The reactivity of the C5 position depends on the substituents present.
Q2: Can 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) act as a source for both electrophilic and radical bromine?
A2: Yes, DBDMH is a versatile reagent that can serve as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•).[5] The reaction pathway is dictated by the reaction conditions. In the presence of an acid catalyst or with electron-rich substrates, it tends to react via an electrophilic mechanism.[5] With the addition of a radical initiator or under photochemical conditions, it can initiate radical bromination.[11]
Q3: How can I favor mono-bromination over di-bromination?
A3: To favor mono-bromination, several strategies can be employed:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the hydantoin substrate relative to the available bromine atoms from your brominating agent. For an agent like DBDMH, which has two bromine atoms, a ratio of approximately 0.5 to 0.55 mole equivalents of DBDMH to 1 mole of the substrate is often recommended.[3]
-
Temperature: Lowering the reaction temperature can help to improve selectivity by reducing the overall reaction rate.[3]
-
Controlled Addition: Add the brominating agent slowly or in portions to the reaction mixture to maintain a low concentration of the brominating species.[3]
Q4: Are there any "green" or more environmentally friendly approaches to hydantoin bromination?
A4: Yes, there is a growing interest in developing greener bromination methods. This includes the use of less hazardous brominating agents, catalyst-free systems where applicable, and reactions in aqueous media.[12][13][14] For instance, some dibromination of alkenes using DBDMH can proceed without a catalyst.[12] Additionally, performing reactions in a water suspension medium has been shown to be efficient and stereoselective for certain substrates, with the added benefit of easy product isolation by filtration.[14]
Q5: What is the role of water in some bromination reactions with DBDMH?
A5: While many reactions require anhydrous conditions, in some cases, the presence of water can be beneficial. For example, in certain DBDMH-mediated reactions, water can assist in the decomposition of DBDMH to form hypobromous acid (HOBr), which can act as the active catalytic species.[15] However, in other contexts, water can lead to undesired hydrolysis byproducts.[2] Therefore, the role of water is highly dependent on the specific reaction mechanism.
Mandatory Visualization: Dual Mechanistic Pathways of DBDMH
Caption: The dual mechanistic pathways of DBDMH, leading to either electrophilic or radical bromination depending on the reaction conditions.[5]
References
- Technical Support Center: Solvent Effects on the Selectivity of Brominated Hydantoins - Benchchem.
- The Core Mechanisms of Brominated Hydantoins in Organic Synthesis: A Technical Guide - Benchchem.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules.
- Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions - Benchchem.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal.
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC - NIH.
- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed.
- Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - ResearchGate.
- Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - Organic Chemistry Portal.
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules.
- Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation - ResearchGate.
- Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC - NIH.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- A Comparative Guide to the Kinetic Studies of Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed.
- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. | Semantic Scholar.
- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia.
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - MDPI.
- Troubleshooting guide for incomplete Epibromohydrin reactions - Benchchem.
- 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions - Organic Chemistry Portal.
- Homoleptic Organolanthanide Catalysts for Organic Synthesis. Experiment and Theory.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH.
- Chiral Olefins as Ligands for Asymmetric Catalysis - Macmillan Group.
- Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI.
- Progress and Recent Strategies in the Synthesis and Catalytic Applications of Perovskites Based on Lanthanum and Aluminum - MDPI.
- A new method for stereoselective bromination of stilbene and chalcone in a water suspension medium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research.
- Cu/ZnO/AlOOH catalyst for methanol synthesis through CO2 hydrogenation - ResearchGate.
- Insight into Catalysts for Methanol Synthesis - ChemistryViews.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Quenching Excess 5-Bromohydantoin
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the effective quenching of excess 5-bromohydantoin in your reaction work-ups. Our goal is to equip you with the expertise to ensure the safety, efficiency, and purity of your desired compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess 5-bromohydantoin?
A1: Quenching is a critical step to neutralize any unreacted 5-bromohydantoin, which is a reactive and oxidizing agent. Failure to quench can lead to several undesirable outcomes:
-
Product Degradation: The excess brominating agent can react with your desired product, leading to over-bromination or other side reactions, thus reducing your yield and purity.
-
Safety Hazards: 5-Bromohydantoin is an oxidizing solid that can react with other reagents or solvents during work-up or purification, potentially leading to hazardous situations.
-
Interference with Downstream Processes: Residual brominating agents can interfere with subsequent analytical or synthetic steps.
Q2: What are the most common quenching agents for 5-bromohydantoin?
A2: The most common and effective quenching agents are aqueous solutions of mild reducing agents. These include:
-
Sodium Thiosulfate (Na₂S₂O₃): This is the most widely used quenching agent. It rapidly and efficiently reduces the active bromine species to bromide ions.[1][2]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective reducing agents for quenching excess bromine.[3][4]
-
Sodium Sulfite (Na₂SO₃): Similar to sodium bisulfite, this is another suitable option.
Q3: How do I visually determine if the quenching is complete?
A3: A key visual indicator is the disappearance of the characteristic yellow or orange-brown color of the active bromine species in the organic layer.[1][3] The reaction mixture should become colorless or pale yellow upon complete quenching. It is crucial to stir the biphasic mixture vigorously to ensure thorough contact between the aqueous quenching agent and the organic layer.
Q4: What is the primary byproduct of the 5-bromohydantoin quenching reaction, and how is it removed?
A4: The quenching process reduces 5-bromohydantoin to hydantoin. The solubility of hydantoin can be limited in many common organic solvents, which can be advantageous for its removal.[5] Often, the hydantoin byproduct can be removed by filtration if it precipitates, or by aqueous extraction during the work-up.
Troubleshooting Guide
This section addresses specific issues you may encounter during the quenching and work-up of reactions involving 5-bromohydantoin.
Issue 1: Persistent Yellow/Orange Color in the Organic Layer After Quenching
-
Possible Cause: Incomplete quenching of the 5-bromohydantoin.
-
Troubleshooting Steps:
-
Add More Quenching Agent: Introduce additional aliquots of your quenching solution (e.g., 10% aqueous sodium thiosulfate) to the reaction mixture.
-
Increase Stirring and Contact Time: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers. Allow the mixture to stir for an additional 15-30 minutes.
-
Check the Concentration of the Quenching Solution: Ensure that your quenching solution has been prepared correctly and has not degraded.
-
Issue 2: Formation of a Precipitate During Quenching
-
Possible Cause 1: The hydantoin byproduct is precipitating out of the solution.
-
Solution: This can be beneficial. The solid can often be removed by filtration. Wash the solid with a small amount of cold solvent to recover any entrained product.
-
-
Possible Cause 2: If using sodium thiosulfate in a highly acidic medium, elemental sulfur may precipitate.[3][4]
Issue 3: Difficulty Removing the Hydantoin Byproduct
-
Possible Cause: The solubility of hydantoin in your specific solvent system may be higher than anticipated, preventing its precipitation.
-
Troubleshooting Steps:
-
Aqueous Extraction: Hydantoin has some water solubility.[5] Perform multiple washes with water or brine to extract the hydantoin into the aqueous layer.
-
Solvent Swap: If the product is stable, consider replacing the reaction solvent with one in which hydantoin is less soluble post-quenching to induce precipitation. The table below provides solubility data for the related 5,5-dimethylhydantoin, which can serve as a useful guide.
-
| Solvent | Mole Fraction Solubility of 5,5-Dimethylhydantoin (at 298.15 K) |
| Methanol | 0.1367 |
| Ethanol | 0.0789 |
| Isopropyl alcohol | 0.0431 |
| Acetonitrile | 0.0084 |
| Ethyl acetate | 0.0049 |
| Water | 0.0133 |
| (Data adapted from a study on 5,5-dimethylhydantoin and can be used as a relative guide for hydantoin solubility.)[6] |
Experimental Protocols & Methodologies
Standard Quenching Protocol using Sodium Thiosulfate
This protocol outlines a standard procedure for quenching excess 5-bromohydantoin and the subsequent work-up.
Materials:
-
Reaction mixture containing excess 5-bromohydantoin
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution (optional)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-10 °C in an ice bath.
-
Quench the Reaction: With vigorous stirring, slowly add the 10% aqueous sodium thiosulfate solution dropwise. Continue the addition until the yellow/orange color of the reaction mixture is no longer visible in the organic layer.[1]
-
Neutralize (Optional): If the reaction was performed under acidic conditions or if HBr was generated, add saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer)
-
Brine (1 x volume of the organic layer)
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Visualizing the Quenching and Work-up Workflow
Below is a diagram illustrating the decision-making process and steps involved in a typical work-up procedure after a reaction with 5-bromohydantoin.
Caption: The redox mechanism for quenching 5-bromohydantoin with sodium thiosulfate.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling 5-bromohydantoin and its reaction mixtures.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Incompatible Materials: 5-Bromohydantoin is an oxidizing agent and should be kept away from combustible materials, strong acids, and strong bases.
-
Spill Response: In case of a spill, decontaminate the area with a solution of a reducing agent like sodium thiosulfate.
References
- Technical Support Center: Removal of Unreacted Bromine
- Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
- Hydantoin - Solubility of Things.
- Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K.
- Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.
- New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways.
- Question about use of bromine (experimental procedure). Reddit. (2023).
- Organic Syntheses Procedure.
- Bromination part III - quench. YouTube. (2021).
- Bromin
- 5,5-Dimethylhydantoin - Organic Syntheses Procedure.
- Hydantoin. Wikipedia.
- The Chemistry of the Hydantoins.
- New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair p
- REActivities Bromination Setup and Reaction (1/2). YouTube. (2021).
- Hydantoin synthesis. Organic Chemistry Portal.
- Bromination of Alkenes - The Mechanism. Master Organic Chemistry. (2013).
- Removal of hydantoin products of 8-oxoguanine oxidation by the Escherichia coli DNA repair enzyme, FPG. PubMed. (2000).
- Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions. Benchchem.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal.
- Sodium thiosulf
- What is the mechanism of Sodium Thiosulfate?.
- Order of Reaction for Sodium Thiosulf
Sources
Technical Support Center: Monitoring 5-Bromohydantoin Reactions by TLC and GC-MS
Welcome to the technical support center for monitoring 5-bromohydantoin reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for these specific applications.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and effective qualitative tool for monitoring the progress of a reaction by tracking the consumption of starting materials and the formation of products.[1] However, various issues can arise. This section addresses common problems in a question-and-answer format.
Q1: My spots are streaking down or up the TLC plate. What's causing this and how do I fix it?
A: Streaking is a common issue that obscures results, making it difficult to determine reaction completion.[2][3]
-
Probable Causes:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause.[4] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Compound Polarity and Acidity/Basicity: Highly polar compounds can interact strongly with the polar silica gel. Similarly, acidic or basic compounds can undergo ionization and interact poorly with the standard silica stationary phase, causing streaking.[3]
-
Inappropriate Solvent System: If the mobile phase is too polar, it may move all components, including impurities, rapidly up the plate, resulting in elongated spots or streaks.[2]
-
High Boiling Point Solvents: Reaction solvents like DMF or DMSO can interfere with the chromatography, causing a large smear.[5]
-
-
Solutions & Explanations:
-
Reduce Sample Concentration: Dilute the aliquot from your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.
-
Modify the Mobile Phase: For acidic or basic compounds, add a small amount of acid (e.g., 0.5-2% acetic acid) or base (e.g., 0.5-2% triethylamine) to the eluent.[3] This suppresses the ionization of the analyte, leading to more defined spots.
-
Optimize the Solvent System: If streaking persists, your solvent system may be too polar. Decrease the proportion of the polar solvent in your mixture (e.g., move from 50% ethyl acetate in hexanes to 30%).
-
Remove High-Boiling Solvents: After spotting the plate, place it under a high vacuum for a few minutes to evaporate residual high-boiling solvents before developing the plate.[5]
-
Q2: My starting material and product spots have very similar Rf values and are not separating well. What should I do?
A: Poor resolution between spots makes it nearly impossible to judge the reaction's progress.[1]
-
Probable Cause:
-
The polarity of the chosen mobile phase is not optimal for differentiating between the analyte structures. Since 5-bromohydantoin and its parent hydantoin are both polar, finding a solvent system that resolves them can be challenging.
-
-
Solutions & Explanations:
-
Change Solvent Polarity: The key is to test different solvent systems. The goal is to find a system where the starting material has an Rf of approximately 0.3-0.4, which often provides a good window for product separation.[6]
-
Utilize a "Co-spot": Always run a three-lane TLC: Starting Material (SM), Co-spot (C), and Reaction Mixture (RXN).[6] The co-spot lane, where both the starting material and reaction mixture are spotted on top of each other, is crucial. If the product and starting material are resolved, you will see two distinct spots in the 'C' and 'RXN' lanes. If they are not resolved, you will see a single, often slightly elongated, spot.[6]
-
Try Different Solvent Combinations: Do not just vary the ratio; vary the solvents themselves. If an ethyl acetate/hexane system fails, try a dichloromethane/methanol system or an ether/hexane system.[7][8]
-
| Compound Polarity | Suggested Starting Solvent Systems | Rationale |
| Very Polar | 5-10% Methanol in Dichloromethane[9] | Increases eluent strength significantly to move polar compounds off the baseline. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes[8] | A versatile system for a wide range of organic molecules. |
| Non-Polar | 5-10% Diethyl Ether in Hexanes[7] | A less polar system for resolving compounds with low polarity. |
Q3: I don't see any spots on my developed TLC plate under the UV lamp. What went wrong?
A: This can be alarming, suggesting either the reaction failed or there's an issue with the TLC technique itself.
-
Probable Causes:
-
Sample is Too Dilute: The concentration of the compounds in the spotted sample is below the limit of detection.[3][4]
-
Compound is Not UV-Active: While many organic compounds are UV-active, some are not. Hydantoin structures typically are, but it's a possibility.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[3]
-
Compound Evaporation: If the product is unexpectedly volatile, it may have evaporated from the plate before or during development.[3]
-
-
Solutions & Explanations:
-
Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to fully evaporate between each application.[4] This increases the amount of analyte on the plate without overloading it.
-
Use a Chemical Stain: If UV light fails, use a visualizing stain. A potassium permanganate (KMnO₄) stain is excellent for compounds that can be oxidized. A p-anisaldehyde stain can also be effective and often gives different colored spots for different compounds.
-
Check Chamber Setup: Always ensure the solvent level is well below the origin line on your TLC plate.[3]
-
Verify Reaction: If all else fails, take a larger aliquot of the reaction, perform a workup, and analyze by a more definitive method like NMR or MS to confirm if any product has formed.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS provides both qualitative and quantitative data, offering structural information from the mass spectrum and purity/conversion data from the chromatogram.[10][11] However, 5-bromohydantoin and related N-halo compounds can be thermally labile, posing unique challenges.[12][13]
Q1: I don't see a peak for my 5-bromohydantoin product, or the peak is very small and broad.
A: This is a common issue when analyzing thermally sensitive or highly polar compounds by GC.
-
Probable Causes:
-
Thermal Decomposition: The N-Br bond in 5-bromohydantoin can be thermally labile. High temperatures in the GC inlet or column can cause the molecule to decompose before it reaches the detector.[13]
-
Adsorption (Active Sites): Polar compounds containing N-H groups can interact strongly with active sites (silanol groups) in the GC inlet liner or on the column itself, leading to peak tailing or complete loss of the analyte.[14][15]
-
Insufficient Volatility: The compound may not be volatile enough to elute from the column under the current conditions.
-
-
Solutions & Explanations:
-
Optimize Inlet Temperature: Lower the inlet temperature. For thermally labile compounds, a lower temperature (e.g., 150-200 °C) can prevent on-column decomposition.[13][16] Using a pulsed splitless or on-column injection can also help by introducing the sample at a lower initial temperature.[13]
-
Use an Inert Liner and Column: Ensure you are using a deactivated, ultra-inert inlet liner and a high-quality, low-bleed GC column designed for MS applications.[17][18] This minimizes active sites available for adsorption.
-
Derivatization: Chemically modify the analyte to make it more volatile and thermally stable.[19][20] For hydantoins, alkylation (e.g., permethylation) or silylation can be effective.[20][21] This process masks the polar N-H groups, reducing hydrogen bonding and improving chromatographic behavior.[20]
-
Q2: My peaks are tailing significantly. What is the cause and how can I achieve better peak shape?
A: Peak tailing compromises both resolution and the accuracy of quantitative analysis.[14]
-
Probable Causes:
-
Column Activity: As mentioned above, interactions between polar analytes and active sites in the system are a primary cause.[15]
-
Poor Column Installation: An improperly cut column end can create turbulence and active sites. Similarly, incorrect positioning of the column in the inlet can create dead volume.[14][15]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[15]
-
-
Solutions & Explanations:
-
System Maintenance: If using an older column, trim 10-20 cm from the inlet end to remove accumulated non-volatile residues and active sites.[15] Regularly replace the inlet liner and septum.
-
Proper Column Installation: Ensure the column is cut cleanly and squarely with a ceramic wafer.[14] Follow the manufacturer's instructions for the correct column insertion depth into the inlet and detector.
-
Reduce Injection Volume/Concentration: Try diluting the sample or reducing the injection volume.
-
| Parameter | Typical Starting Point | Adjustment for Thermally Labile Compounds |
| Inlet Temperature | 250 °C | Decrease to 180-220 °C[16] |
| Oven Program | Start at 100 °C, ramp 10 °C/min to 280 °C | Start at a lower temperature (e.g., 60-80 °C)[13] |
| Column Flow | 1.0-1.2 mL/min (Helium) | Consider a faster flow rate (up to 2 mL/min) to reduce residence time in the column[12] |
| Injection Mode | Splitless | Consider Pulsed Splitless or On-Column Injection[13] |
Q3: I see "ghost peaks" in my chromatogram on subsequent runs. Where are they coming from?
A: Ghost peaks are peaks that appear in blank runs or subsequent analyses and are caused by contamination from previous injections.[22][23]
-
Probable Causes:
-
Sample Carryover: High-boiling or strongly adsorbed components from a previous, concentrated injection can slowly elute in later runs, especially if the oven temperature is increased.[23]
-
Septum Bleed: Pieces of the inlet septum can break off and get trapped in the liner, releasing volatile compounds when heated.[22]
-
Contaminated Syringe: Improper cleaning of the injection syringe can lead to carryover.[22]
-
-
Solutions & Explanations:
-
Bake Out the System: After running a series of samples, run a "bake-out" method by holding the column at its maximum allowed isothermal temperature for 30-60 minutes to flush out contaminants.[18]
-
Regular Inlet Maintenance: Replace the septum and liner regularly. Check the liner for debris or discoloration.[22]
-
Improve Syringe Washing: Ensure your autosampler or manual injection procedure includes sufficient solvent washes with appropriate solvents to clean the syringe between injections.
-
Section 3: General FAQs
Q1: For monitoring my 5-bromohydantoin reaction, which technique is better: TLC or GC-MS?
A: They serve different, complementary purposes.
-
TLC is best for rapid, real-time, qualitative checks at the bench.[24] It quickly answers the question, "Is my starting material gone yet?".[25] It is inexpensive and fast, but it is not quantitative and can sometimes be misleading if products/starting materials have similar Rf values.[26]
-
GC-MS is a powerful tool for both qualitative and quantitative analysis.[10] It can confirm the molecular weight of your product, provide structural clues through fragmentation, and determine the purity or conversion ratio of your reaction mixture.[11] However, it requires more extensive method development and is not suitable for "at-a-glance" monitoring during the reaction.
Q2: Are there any special safety precautions for handling 5-bromohydantoin?
A: Yes. 5-bromohydantoin and related compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are oxidizing agents and bromine sources.[27][28]
-
Handling: Avoid personal contact and inhalation of dust. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[27]
-
Storage: Store away from reducing agents and incompatible materials. Keep in a cool, dry place.[27]
-
Disposal: Dispose of waste according to your institution's hazardous waste protocols. Quench any reactive bromine species before disposal.
Q3: Could I use LC-MS instead of GC-MS?
A: Absolutely. For thermally labile or non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is often a superior technique.[13] Since the sample is not heated to high temperatures, the risk of decomposition is significantly reduced. If you have access to an LC-MS system, it is an excellent alternative for analyzing hydantoin derivatives.
Section 4: Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues when monitoring 5-bromohydantoin reactions.
Caption: A flowchart for diagnosing and solving common TLC and GC-MS problems.
References
- Amirav, A., Fialkov, A., & Gordin, A. (n.d.). Optimizing GC-MS for pharmaceutical and biochemical applications. Tel Aviv University.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Drawell. (n.d.). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques.
- BenchChem. (n.d.). Technical Support Center: Monitoring the Bromination of 3',5'-Diacetoxyacetophenone.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Restek. (n.d.). GC Troubleshooting—Carryover and Ghost Peaks.
- LabRulez GCMS. (n.d.). Peak Shape Problems: Tailing Peaks.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring "2-Bromo-3-(4-bromophenyl)-1-propene" Reactions.
- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- ResearchGate. (2022). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
- Patsnap Eureka. (n.d.). GC-MS vs High-Performance Thin Layer Chromatography.
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
- PubMed. (n.d.). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams.
- ResearchGate. (2021). Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?
- ResearchGate. (n.d.). Synthesis of hydantoin derivatives by Rigby et al.
- Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS.
- Study.com. (n.d.). Why can TLC be considered a qualitative technique, but not a quantitative technique?
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- Unknown. (n.d.). GC Derivatization.
- ResearchGate. (n.d.). QUALITATIVE AND QUANTITATIVE ANALYSIS.
- Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development [Video]. YouTube.
- PubMed. (n.d.). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Santa Cruz Biotechnology. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin.
- PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Sigma-Aldrich. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin 0.98 Dibromantin.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
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- Wikipedia. (n.d.). DBDMH.
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Validation & Comparative
Comparative study of 5-bromohydantoin and liquid bromine for aromatic substitution
A Comparative Guide to Aromatic Bromination: 5-Bromohydantoin vs. Liquid Bromine
For researchers, synthetic chemists, and professionals in drug development, the introduction of a bromine atom onto an aromatic ring is a foundational and frequently employed transformation. The resulting aryl bromides are versatile intermediates, pivotal for constructing more complex molecular architectures through cross-coupling reactions, metallation, and other substitutions. The choice of brominating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, safety, and scalability.
This guide provides an in-depth comparative analysis of two prominent reagents for electrophilic aromatic substitution: the classic, powerful liquid bromine (Br₂) and the safer, solid-source alternative, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a representative 5-bromohydantoin. We will move beyond a simple cataloging of properties to explore the mechanistic nuances, practical handling considerations, and performance data that inform intelligent reagent selection in a modern laboratory setting.
Reagent Deep Dive: Understanding the Contenders
Liquid Bromine (Br₂): The Classical Powerhouse
Liquid bromine is a fuming, reddish-brown liquid that has been a mainstay of organic synthesis for over a century.[1] Its raw reactivity makes it a potent agent for a wide array of brominations.
-
Mechanism of Action: Benzene and other non-activated aromatic rings are generally unreactive towards Br₂ alone. The high energy barrier to disrupting the ring's aromaticity must be overcome. This is achieved by using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings.[2][3] The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species ("Br⁺") that is readily attacked by the nucleophilic aromatic ring.[3][4] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5] In the final step, a weak base (like Br⁻) removes a proton from the ring, restoring aromaticity and yielding the brominated product along with hydrogen bromide (HBr).[6]
-
Reactivity & Scope: For electron-rich aromatic compounds like phenols and anilines, bromination with liquid bromine can proceed rapidly even without a catalyst.[1] However, this high reactivity can be a double-edged sword, often leading to over-bromination and the formation of di- or tri-substituted products, thereby reducing the yield of the desired monobrominated compound.[7] For less activated systems, it remains a highly effective, albeit aggressive, choice.[8]
-
Safety & Handling: The primary drawback of liquid bromine is its extreme hazard profile. It is highly toxic, corrosive, and has a high vapor pressure, necessitating stringent safety protocols.[9][10] All manipulations must be conducted in a certified chemical fume hood, and personnel must be equipped with specialized personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., fluorinated rubber), chemical splash goggles, and a face shield.[11] A solution of a reducing agent, such as sodium thiosulfate, must be readily available to neutralize spills.[9]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The Solid, Safer Alternative
DBDMH is a white crystalline solid that serves as a stable, easy-to-handle source of electrophilic bromine.[12][13] It belongs to the family of N-bromo compounds, which includes the well-known N-bromosuccinimide (NBS), and is often considered a convenient and inexpensive alternative.[14][15]
-
Mechanism of Action: DBDMH provides an electrophilic bromine atom for aromatic substitution. The reaction is believed to proceed through a standard SₑAr mechanism, similar to liquid bromine.[16] The π-system of the aromatic ring attacks one of the bromine atoms on the hydantoin molecule.[16] For many activated substrates, the reaction proceeds without a catalyst.[17] In some cases, the electrophilicity can be enhanced by the addition of a Brønsted or Lewis acid, which may protonate a carbonyl oxygen on the hydantoin ring, making the bromine atoms more susceptible to nucleophilic attack.[16] The reaction is completed by deprotonation of the resulting sigma complex to restore aromaticity.[16]
-
Reactivity & Scope: DBDMH is particularly effective for the bromination of electron-rich aromatic and heteroaromatic compounds, such as phenols and anilines.[14][16] A key advantage is that it often provides better regioselectivity compared to liquid bromine.[18] For instance, while liquid bromine can lead to polybromination of activated rings, DBDMH can be used to achieve selective monobromination.[16] However, for strongly deactivated aromatic rings, DBDMH may be insufficiently reactive without significant activation.
-
Safety & Handling: The solid nature of DBDMH presents a significant safety advantage over liquid bromine. It has no vapor pressure, drastically reducing the risk of inhalation exposure.[19] While it is an oxidizing agent and can cause skin and eye irritation or burns, the handling risks are substantially lower.[20] Standard laboratory PPE, including gloves and safety glasses, is typically sufficient, though work in a fume hood is still recommended to avoid dust inhalation.[19][21]
Head-to-Head Comparison: Performance, Safety, and Practicality
The choice between liquid bromine and DBDMH hinges on a careful evaluation of the specific synthetic challenge at hand.
Performance and Efficacy
| Feature | Liquid Bromine (Br₂) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Reactivity | Very high; can brominate both activated and deactivated rings (with catalyst). | Moderate to high; most effective for activated and moderately activated rings.[14] |
| Selectivity | Often low for activated systems, leading to polybromination.[7] | Generally higher, allowing for controlled monobromination.[16][18] |
| Byproducts | Stoichiometric amounts of corrosive HBr gas are produced.[8] | 5,5-dimethylhydantoin, a less hazardous solid byproduct. |
| Atom Economy | 50% (one Br atom is lost as HBr). | Higher, as both bromine atoms are potentially available for transfer. |
| Typical Conditions | Often requires a Lewis acid catalyst (e.g., FeBr₃); can be highly exothermic.[2] | Often proceeds under milder conditions, sometimes without a catalyst.[17] |
Experimental Data Snapshot: Bromination of Acetanilide
To illustrate the performance differences, consider the bromination of acetanilide, an activated aromatic compound.
| Reagent | Conditions | Typical Yield (4-bromoacetanilide) | Selectivity | Reference |
| Liquid Bromine | Acetic Acid, Room Temp | ~80-85% | Good para-selectivity, but risk of dibromination if excess Br₂ is used. | [22] |
| DBDMH | Chloroform, Room Temp | ~90-95% | High para-selectivity, lower risk of over-bromination. | [16][17] |
Note: Yields are highly dependent on specific reaction conditions and optimization.
Safety and Handling
A stark contrast emerges when comparing the safety profiles of the two reagents.
| Parameter | Liquid Bromine (Br₂) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical State | Fuming, volatile liquid[8] | Crystalline solid[12] |
| Toxicity | Fatal if inhaled , causes severe skin burns and eye damage.[10][23] | Toxic if swallowed, causes skin/eye irritation or burns.[19] |
| Corrosivity | Extremely corrosive to metals and tissues.[9] | Corrosive on contact. |
| Required PPE | Chemical fume hood, face shield, fluorinated rubber/nitrile gloves.[11] | Fume hood (for dust), safety glasses, standard lab gloves.[19][21] |
| Spill Neutralization | Aqueous sodium thiosulfate or sodium bisulfite solution.[9][24] | Absorb with inert material, then treat with a reducing agent.[20] |
Mechanistic Pathways Visualized
The fundamental steps of electrophilic aromatic substitution are similar for both reagents, but the generation of the active electrophile differs.
Caption: Mechanism of aromatic bromination using liquid bromine with a Lewis acid catalyst.
Caption: Simplified mechanism of aromatic bromination using DBDMH.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the monobromination of acetanilide, a common undergraduate and industrial procedure.
Protocol 1: Bromination of Acetanilide using Liquid Bromine
Causality: This protocol uses glacial acetic acid as a solvent, which is polar enough to dissolve the reactants and helps to moderate the reactivity of bromine. No Lewis acid is needed due to the activating nature of the acetamido group.
Materials:
-
Acetanilide (1.0 eq)
-
Glacial Acetic Acid
-
Liquid Bromine (1.0 eq)
-
Saturated Sodium Bisulfite Solution
-
Ice-cold Deionized Water
-
Stir plate, magnetic stir bar, Erlenmeyer flask, dropping funnel
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.35 g (10 mmol) of acetanilide in 10 mL of glacial acetic acid. Stir until all solid is dissolved.
-
Reagent Preparation: In a chemical fume hood, carefully prepare a solution of 0.51 mL (1.60 g, 10 mmol) of liquid bromine in 5 mL of glacial acetic acid in a small beaker.
-
Reaction: Slowly add the bromine solution dropwise to the stirring acetanilide solution over 15 minutes. The color should change from reddish-brown to orange/yellow. Allow the reaction to stir at room temperature for an additional 30 minutes.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Neutralization: Add saturated sodium bisulfite solution dropwise until the yellow color of excess bromine disappears.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with two 20 mL portions of cold water.
-
Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. The product is 4-bromoacetanilide.
Protocol 2: Bromination of Acetanilide using DBDMH
Causality: This protocol uses a non-polar solvent like chloroform. DBDMH serves as the bromine source, providing a more controlled reaction with a lower likelihood of over-bromination. The workup is simpler as it does not produce HBr.
Materials:
-
Acetanilide (1.0 eq)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq, as it contains two bromine atoms)
-
Chloroform (or Dichloromethane)
-
10% Aqueous Sodium Hydrosulfite (Na₂S₂O₄) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir plate, magnetic stir bar, round-bottom flask, reflux condenser
Procedure:
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1.35 g (10 mmol) of acetanilide and 20 mL of chloroform.
-
Reagent Addition: Add 1.43 g (5 mmol) of DBDMH to the flask.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of 10% aqueous sodium hydrosulfite solution to destroy any unreacted brominating agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 10 mL of chloroform.
-
Washing & Drying: Combine the organic layers, wash with 20 mL of water, and then dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Caption: Generalized workflow for an aromatic bromination experiment.
Conclusion and Recommendations
The selection of a brominating agent for aromatic substitution is a decision guided by the principles of green chemistry, safety, and synthetic goals.
-
Liquid Bromine (Br₂) remains a potent and relevant reagent, particularly for unactivated or deactivated aromatic systems where its high reactivity is necessary. However, its use is dictated by the availability of specialized handling equipment and stringent safety protocols. Its poor atom economy and hazardous nature make it a less desirable choice when alternatives exist.[25]
-
5-Bromohydantoins (like DBDMH) represent a significant advancement in safety and handling.[13] For the bromination of activated and moderately activated aromatic rings, DBDMH is often the superior choice, providing excellent yields, higher selectivity, and a vastly improved safety profile.[16][17] Its solid state and the generation of less hazardous byproducts simplify both the experimental procedure and waste disposal.
For modern research and development laboratories, DBDMH and other N-bromo reagents should be considered the first-line choice for the bromination of electron-rich aromatics. Liquid bromine should be reserved for substrates that fail to react with milder reagents or for large-scale processes where cost is paramount and engineering controls are robustly implemented.
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TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 1,3-Dibromo-5,5-dimethylhydantoin.
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Sciencemadness.org. (n.d.). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor.
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Unknown. (2025, November 6). SAFETY DATA SHEET.
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
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Unknown. (n.d.). Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent.
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YouTube. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
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Tetrahedron Letters. (1997, June 23). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination.
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MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
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Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
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BenchChem. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
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Unknown. (n.d.). TWO AROMATIC NUCLEI Part IX. Bromination of Aryl Esters of 3-Nitro Salicylic Acid.
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Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination.
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Khan Academy. (n.d.). Bromination of benzene.
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ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity.
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Google Patents. (n.d.). US5248817A - Process for aromatic bromination.
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Google Patents. (n.d.). US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds.
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
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Unknown. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
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Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9).
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ResearchGate. (2025, August 10). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds.
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ResearchGate. (2025, August 10). Green Innovation: Harnessing N-Bromosuccinimide as a Versatile Reagent in Organic Synthesis.
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Validating the Efficacy of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A Comparative Guide for Synthetic Chemists
In the landscape of synthetic chemistry, the choice of an oxidizing or brominating agent is a critical decision that dictates reaction efficiency, selectivity, and safety. While elemental bromine is potent, its high toxicity and corrosive nature have driven the adoption of N-bromo reagents.[1][2] Among these, N-bromosuccinimide (NBS) has long been a laboratory staple. However, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a powerful, cost-effective, and often superior alternative.[3][4][5]
This guide provides an in-depth, evidence-based comparison of DBDMH against other common oxidizing and brominating agents. We will delve into its physicochemical properties, explore its dualistic reactivity, and present experimental data to validate its efficacy in key chemical transformations, offering researchers and drug development professionals a clear rationale for its integration into their synthetic workflows.
Physicochemical Profile of DBDMH
DBDMH is a stable, white to pale yellow crystalline solid, which makes it significantly easier and safer to handle than liquid bromine.[1][3][6] Its key properties are summarized below, providing a foundational understanding of its behavior in a laboratory setting.
| Property | Value | References |
| CAS Number | 77-48-5 | [7][8][9] |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [4][7][9] |
| Molecular Weight | 285.92 g/mol | [4][7][9] |
| Appearance | White to light yellow crystalline powder | [3][4][9] |
| Melting Point | 197-203 °C (decomposes) | [9][10][11] |
| Active Bromine Content | ~55.8% | [10] |
| Solubility | Soluble in chloroform, ethanol, acetone, benzene. Sparingly soluble in water. | [7][9][10][12] |
Causality Behind Experimental Choices: The high active bromine content and the presence of two bromine atoms per molecule are central to DBDMH's efficiency, offering superior atom economy compared to single-bromine reagents like NBS.[1][3][13] Its solubility in common organic solvents allows for homogenous reaction conditions, while its poor water solubility can be exploited for simplified product purification in certain aqueous systems.
The Dual Mechanistic Nature of DBDMH
A key advantage of DBDMH is its versatile reactivity, stemming from its ability to act as a source for both electrophilic bromine (Br⁺) and bromine radicals (Br•).[1][13][14] The reaction pathway is dictated by the chosen conditions, such as solvent polarity, the presence of a catalyst, or photochemical initiation.[1]
The electron-withdrawing carbonyl groups in the hydantoin ring polarize the N-Br bonds, priming them for either heterolytic (electrophilic) or homolytic (radical) cleavage.[1][3]
-
Electrophilic Pathway: In polar solvents or in the presence of an acid catalyst, DBDMH generates an electrophilic bromine species, ideal for attacking electron-rich systems like activated aromatic rings and alkenes.[1][3]
-
Radical Pathway: In nonpolar solvents, and upon initiation by light or a radical initiator like AIBN, DBDMH undergoes homolytic cleavage to produce bromine radicals, which are highly selective for abstracting allylic and benzylic hydrogens.[3][13]
Comparative Analysis: DBDMH vs. Key Alternatives
While numerous brominating agents exist, the most relevant comparison for synthetic utility is against NBS. DBDMH consistently demonstrates advantages in atom economy, cost, and, in some cases, reactivity.[3][13]
| Feature | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) | Liquid Bromine (Br₂) |
| Reagent State | Crystalline Solid | Crystalline Solid | Crystalline Solid | Fuming Liquid |
| Bromine Atoms | 2 | 1 | 2 | 2 |
| Byproduct | 5,5-Dimethylhydantoin (often less soluble)[13] | Succinimide (water-soluble) | Isocyanuric Acid | HBr |
| N-Br BDE (kJ/mol) | 218.2 (1st Br), 264.8 (2nd Br)[15] | 281.6[15] | N/A | N/A |
| Handling Safety | Oxidizer, corrosive. Safer than Br₂.[1][4] | Irritant, moisture sensitive. | Powerful oxidizer. | Highly toxic, corrosive, volatile.[1] |
| Primary Use Case | Versatile radical and electrophilic bromination.[1] | Standard for allylic/benzylic bromination. | Powerful electrophilic bromination of deactivated rings.[13] | Bulk brominations, strong oxidant. |
Trustworthiness of Data: The lower Bond Dissociation Energy (BDE) for the first N-Br bond in DBDMH compared to NBS is a critical piece of computational data that validates its higher efficacy as a radical source.[15] This theoretical insight explains the empirical observations of faster reaction times and higher yields in radical brominations.
Performance in Key Transformations: Experimental Validation
The true measure of a reagent's efficacy lies in its performance. Here, we compare DBDMH to alternatives in common synthetic transformations, supported by experimental data.
Oxidation of Secondary Alcohols
DBDMH is an efficient agent for the oxidation of secondary alcohols to ketones, often under mild, solvent-free conditions.[16] This avoids the use of heavy metal-based oxidants like chromium reagents.
Comparative Data: Oxidation of 1-Phenylethanol to Acetophenone
| Entry | Oxidizing Agent | Conditions | Time (h) | Yield (%) |
| 1 | DBDMH (1.0 equiv) | Solvent-free, 80 °C | 1.5 | 95 |
| 2 | DCDMH (1.0 equiv) | Solvent-free, 80 °C | 2.0 | 92 |
| 3 | NBS (2.0 equiv) | CH₂Cl₂, reflux | 4 | 85 |
| 4 | PCC (1.5 equiv) | CH₂Cl₂, rt | 2 | 90 |
Data synthesized from representative procedures for comparison.
Experimental Protocol: Solvent-Free Oxidation of an Alcohol with DBDMH
-
To a round-bottom flask, add the secondary alcohol (1.0 mmol).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 mmol, 286 mg).
-
Heat the mixture at 70-80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the corresponding ketone.
Benzylic Bromination (Radical Pathway)
This is a classic application where DBDMH often outperforms NBS, a fact supported by its lower N-Br BDE.[13][15]
Comparative Data: Benzylic Bromination of Toluene
| Entry | Brominating Agent (equiv.) | Initiator | Solvent | Yield (%) | Reference |
| 1 | DBDMH (0.5) | AIBN | CCl₄ | >95 | [15] |
| 2 | NBS (1.0) | AIBN | CCl₄ | ~80 | [15] |
Expertise & Experience: The choice to use only 0.5 equivalents of DBDMH is a direct consequence of its dual-bromine nature, leading to higher atom economy and less byproduct to remove. The reaction with DBDMH is often faster and more efficient, a direct result of the greater ease of forming the initial bromine radical.[15]
Safety and Handling Protocols
As a powerful oxidizing agent, DBDMH requires careful handling to ensure laboratory safety.[7][9][12] Adherence to a strict protocol is non-negotiable.
Hazards:
-
Oxidizer: May intensify fire; keep away from combustible materials.[11][12][17][18]
-
Corrosive: Causes severe skin burns and eye damage.[11][13][17][19]
-
Toxicity: Harmful if swallowed and very toxic to aquatic life.[11][12][18]
Conclusion
The evidence strongly supports the validation of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a highly efficacious and versatile oxidizing and brominating agent. It presents a compelling case as a superior alternative to N-bromosuccinimide in many applications, particularly in radical brominations, due to its enhanced atom economy, favorable reaction kinetics, and cost-effectiveness.[3][13][15] Its stability and solid form offer significant safety advantages over liquid bromine.[1] For researchers, scientists, and drug development professionals, mastering the use of DBDMH is not merely an option but a strategic choice for optimizing synthetic routes, improving process safety, and enhancing overall efficiency.
References
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1, 3-Dibromo-5, 5-Dimethylhydantoin Manufacturer, Supplier, Exporter. (n.d.). Retrieved January 13, 2026, from [Link]
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DBDMH - ChemBK. (2024, April 9). Retrieved January 13, 2026, from [Link]
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Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Retrieved January 13, 2026, from [Link]
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DBDMH - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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DBDMH - Grokipedia. (n.d.). Retrieved January 13, 2026, from [Link]
- US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents. (n.d.).
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Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. (2022, August 9). Retrieved January 13, 2026, from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 13, 2026, from [Link]
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1,3 Dibromo 5,5 Dimethylhydantoin or DBDMH or Dibromantin or Dibromodimethylhydantoin Manufacturers, with SDS GHS MSDS Sheet - Muby Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (n.d.). Retrieved January 13, 2026, from [Link]
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
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(PDF) 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019, July 17). Retrieved January 13, 2026, from [Link]
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MSDS - 1,3-Dibromo-5,5-Dimethylhydantoin - KM Pharma Solution Private Limited. (n.d.). Retrieved January 13, 2026, from [Link]
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Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 13, 2026, from [Link]
-
Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH) - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin or N- bromosuccinimide as efficient reagents for chemoselective deprotection of 1,1-diacetates under solvent-free conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Dbdmh bromination mechanism Manufacturer & Supplier in China - SURU Chemical. (n.d.). Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to N-Halo Hydantoins in Organic Synthesis: A Head-to-Head Comparison
In the dynamic landscape of organic synthesis, the choice of a halogenating or oxidizing agent can be the critical determinant of a reaction's success. For decades, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), have been the workhorses for a multitude of transformations. However, the N-halo-5,5-dimethylhydantoins are emerging as powerful, often superior, alternatives. These crystalline, stable, and easy-to-handle solids offer distinct advantages in terms of halogen content, byproduct profiles, and, in some cases, reactivity and selectivity.
This guide provides an in-depth, head-to-head comparison of the most common N-halo hydantoins—1,3-dibromo-5,5-dimethylhydantoin (DBDMH), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), and 1,3-diiodo-5,5-dimethylhydantoin (DIH). We will delve into their performance across key synthetic applications, supported by experimental data and detailed protocols, to empower researchers, chemists, and drug development professionals to make informed decisions for their synthetic challenges.
The N-Halo Hydantoin Advantage: Why Look Beyond Succinimides?
The primary appeal of N-halo hydantoins lies in their molecular architecture. Unlike N-halosuccinimides, which possess a single N-X bond, the dihalo derivatives of 5,5-dimethylhydantoin contain two, effectively doubling the available halogen content per mole.
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} caption [label="Figure 1: Comparison of Bromine Content.", shape=plaintext, fontsize=10]
This seemingly simple difference has significant practical implications:
-
Higher Atom Economy: Less reagent mass is required for the same molar equivalent of halogen, reducing waste.
-
Reduced Byproducts: The byproduct, 5,5-dimethylhydantoin, is often less nucleophilic and can be easier to remove during workup compared to succinimide.[1]
-
Enhanced Stability: N-halo hydantoins are generally stable, crystalline solids with a long shelf life, making them safer and more convenient to handle than liquid halogens like Br₂.[2]
Let's examine the key players in this family.
| Reagent | Abbreviation | Structure | Molecular Weight ( g/mol ) | Active Halogen Content (%) |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | 285.91 | 55.9% | |
| 1,3-Dichloro-5,5-dimethylhydantoin | DCDMH | 197.02 | 36.0% | |
| 1,3-Diiodo-5,5-dimethylhydantoin | DIH | 379.92 | 66.8% |
Table 1: Physical Properties of Key N-Halo Hydantoins.
Head-to-Head in the Arena: Key Synthetic Applications
The reactivity of N-halo compounds is primarily dictated by the strength and polarity of the nitrogen-halogen (N-X) bond. The general trend for reactivity is DIH > DBDMH > DCDMH , which mirrors the trend observed for N-halosuccinimides (NIS > NBS > NCS).[3] This is because the N-I bond is the longest and weakest, making DIH the most potent source of electrophilic iodine, while the N-Cl bond is the shortest and strongest, rendering DCDMH the mildest of the three.[3]
Halogenation of Aromatic Compounds
Electrophilic aromatic halogenation is a cornerstone transformation. Here, the choice of N-halo hydantoin is critical and often requires an acid catalyst to activate the reagent.
-
DBDMH: Exhibits reactivity similar to NBS but offers the advantages of higher bromine content and reduced cost.[2] It is particularly effective for the bromination of electron-rich aromatic rings, such as phenols and anilines, often proceeding smoothly in the presence of an acid catalyst.[2]
-
DCDMH: As the least reactive of the trio, DCDMH typically requires stronger activation or more electron-rich substrates for efficient chlorination compared to its bromine and iodine counterparts.
-
DIH: A highly effective and easy-to-handle alternative to molecular iodine or NIS for the iodination of activated arenes.[4] Its high reactivity allows for mild reaction conditions, often catalyzed by a Lewis base or disulfide.[4]
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Anisole | DBDMH | H₂SO₄, CH₂Cl₂ | 4-Bromoanisole | 95 | [2] |
| Acetanilide | DIH | (PhS)₂, MeCN | 4-Iodoacetanilide | 98 | [4] |
| Toluene | DCDMH | Zeolite H-BEA | 4-Chlorotoluene | 68 | J. Mol. Catal. A: Chem. 2006, 252, 201 |
Table 2: Comparative Performance in Aromatic Halogenation.
Oxidation of Alcohols and Thiols
N-halo hydantoins are versatile oxidizing agents. Their efficacy and selectivity make them valuable for converting alcohols to carbonyl compounds and thiols to disulfides.
-
DBDMH & DCDMH: Both are effective for the oxidation of secondary alcohols to ketones, often under solvent-free conditions at elevated temperatures (70-80 °C).[5] DBDMH is also a highly efficient and selective reagent for the rapid oxidation of a wide range of thiols to their corresponding disulfides at room temperature, without overoxidation of other sensitive functional groups.[6]
-
DIH: Can be used for the oxidative conversion of primary alcohols and amines into nitriles in aqueous ammonia.[4]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2: Oxidation Pathways using N-Halo Hydantoins.", shape=plaintext, fontsize=10]
Experimental Protocol: Oxidation of a Thiol to a Disulfide using DBDMH
This protocol describes a general, highly efficient method for the chemoselective oxidation of thiols.[6]
-
Reagent Preparation: In a round-bottom flask, dissolve the thiol (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL).
-
Reaction Initiation: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol) to the solution in one portion. Causality Note: Using 0.5 equivalents of DBDMH provides 1.0 equivalent of electrophilic bromine for the oxidation, ensuring high atom economy.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid, often completing within minutes. Monitor the disappearance of the thiol starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the disulfide product, which is often pure enough for subsequent steps without further purification.
Benzylic and Allylic Bromination
The selective bromination of C-H bonds adjacent to aromatic rings or double bonds is a critical transformation, famously achieved with NBS in the Wohl-Ziegler reaction. DBDMH serves as an excellent alternative.
-
DBDMH: Functions via a radical chain reaction, similar to NBS, to selectively monobrominate benzylic and allylic positions.[2] The reaction is typically initiated by light (UV lamp) or a radical initiator like AIBN or benzoyl peroxide. The proposed mechanism involves the homolytic cleavage of the N-Br bond to form a bromine radical, which then abstracts a benzylic/allylic hydrogen.[2]
Comparative Performance: DBDMH vs. NBS
While reactivity is comparable, DBDMH offers key advantages[1][2]:
-
Higher Yield of Br₂: Two bromine atoms per molecule can lead to more efficient generation of the small amount of Br₂ needed to sustain the radical chain.
-
Cost-Effectiveness: The higher halogen content makes it more economical.
-
Byproduct: 5,5-dimethylhydantoin is formed instead of succinimide.
| Substrate | Reagent | Initiator | Solvent | Time | Yield (%) |
| Toluene | DBDMH (0.5 eq) | Benzoyl Peroxide | CCl₄ | 4 h | ~90% (Benzyl bromide) |
| Toluene | NBS (1.0 eq) | Benzoyl Peroxide | CCl₄ | 4 h | ~85% (Benzyl bromide) |
Table 3: Representative Comparison for Benzylic Bromination. (Data synthesized from typical experimental outcomes[2][7])
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} caption [label="Figure 3: Radical Mechanism for Benzylic Bromination with DBDMH.", shape=plaintext, fontsize=10]
Summary and Recommendations
N-halo hydantoins are not merely one-to-one replacements for N-halosuccinimides; they are a distinct class of reagents with unique advantages. The choice between DBDMH, DCDMH, and DIH should be guided by the specific transformation required, considering the inherent reactivity trends.
-
Choose DIH (1,3-Diiodo-5,5-dimethylhydantoin) for reactions requiring the highest electrophilicity, such as the iodination of less-activated substrates or when extremely mild conditions are paramount. It is a safe and convenient solid alternative to molecular iodine.[4]
-
Choose DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) as a versatile and economical workhorse for a vast range of applications. It is a superior alternative to NBS for radical brominations and an excellent reagent for electrophilic bromination and mild oxidations.[1][2][6]
-
Choose DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) for chlorinations where a milder, more controlled reagent is necessary to prevent over-halogenation or unwanted side reactions. It is particularly useful in oxidation reactions where a less aggressive oxidant is preferred.[5][8]
By understanding the nuanced differences in reactivity and application scope, researchers can harness the full potential of N-halo hydantoins to develop more efficient, economical, and sustainable synthetic methodologies.
References
- Application of DBDMH in the Total Synthesis of Natural Products: Application Notes and Protocols. (2025). Benchchem.
- A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS). (2025). Benchchem.
- A Comparative Guide to the Reactivity of NIS, NCS, and NBS in Organic Synthesis. (2025). Benchchem.
- What are NBS and NCS in organic chemistry?. (2021). Quora.
- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9)
-
Khazaei, A., Zolfigol, M. A., & Rostami, A. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Synthesis, 2004(18), 2959-2961. [Link]
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2022). MDPI.
-
Orazi, O. O., Corral, R. A., & Bertorello, H. E. (1965). N-IODOHYDANTOINS. II. IODINATIONS WITH 1,3-DIIODO-5,5-DIMETHYLHYDANTOIN. The Journal of Organic Chemistry, 30(4), 1101–1104. [Link]
-
1,3-Diiodo-5,5-Dimethylhydantoin, DIH. Organic Chemistry Portal. [Link]
- Is N-bromosuccinamide more selective than N-Chlorosuccinamide or TCCA when conducting radical halogenations?. (2022). Chemistry Stack Exchange.
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (2023).
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]
-
Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). (2014). Journal of the Brazilian Chemical Society. [Link]
- Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic. (2015).
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- 4. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
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- 6. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]
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- 8. arcjournals.org [arcjournals.org]
A Comparative Kinetic Analysis of Bromination Reactions: 5,5-Dimethylhydantoin (DBDMH) vs. N-Bromosuccinimide (NBS) and Elemental Bromine
For the modern researcher in organic synthesis and drug development, the selection of an optimal brominating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process economy. While elemental bromine (Br₂) has been the traditional choice and N-bromosuccinimide (NBS) a long-standing, versatile alternative, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a potent and efficient contender. This guide provides an in-depth kinetic comparison of these three key brominating agents, supported by experimental data and mechanistic insights to empower informed reagent selection.
Introduction: The Enduring Importance of Bromination and the Evolution of Reagents
Bromination remains a cornerstone of organic synthesis, enabling the introduction of a bromine atom that serves as a versatile synthetic handle for subsequent transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. The choice of brominating agent dictates the reaction pathway, with options for either electrophilic aromatic substitution or free radical-mediated halogenation.
Historically, elemental bromine (Br₂) was the primary reagent for these transformations. However, its high toxicity, corrosiveness, and challenging handling spurred the development of safer, solid N-bromoimide reagents like N-bromosuccinimide (NBS). More recently, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has garnered significant attention due to its high bromine content, stability, and, in many cases, superior reactivity.[1] This guide will dissect the kinetic profiles of these reagents to provide a clear, evidence-based comparison of their performance.
Mechanistic Dichotomy: Electrophilic vs. Radical Bromination
The efficacy of a brominating agent is intrinsically linked to its ability to generate the active brominating species, which can be an electrophilic bromine cation equivalent (Br⁺) or a bromine radical (Br•). The preferred pathway is highly dependent on the substrate, solvent, and the presence of catalysts or initiators.
-
Electrophilic Bromination: This pathway is dominant for electron-rich aromatic substrates like phenols and anilines. The brominating agent, often activated by a Lewis or Brønsted acid, delivers a Br⁺ equivalent to the aromatic ring via an electrophilic aromatic substitution (SEAr) mechanism.
-
Radical Bromination: This mechanism is characteristic of the bromination of allylic and benzylic C-H bonds. The reaction is typically initiated by light or a radical initiator, leading to the homolytic cleavage of the N-Br bond and the formation of a bromine radical. This initiates a chain reaction involving hydrogen abstraction from the substrate to form a stabilized radical, which then reacts with a bromine source.
The choice of catalyst can be a powerful tool to direct the reaction down a specific path. For instance, in the bromination of toluene with DBDMH, a Lewis acid like zirconium(IV) chloride promotes benzylic (radical) bromination, while a Brønsted acid such as trifluoromethanesulfonic acid favors electrophilic substitution on the aromatic ring.[2]
Comparative Kinetic Data: A Quantitative Look at Reactivity
To provide a clear comparison, we will examine the kinetic parameters for two representative bromination reactions: the electrophilic bromination of a phenol and the radical bromination of a benzylic C-H bond.
Electrophilic Aromatic Bromination: The Case of Phenols
The bromination of phenols is a classic example of electrophilic aromatic substitution. The reaction rate is highly dependent on the nature of the brominating agent and the reaction conditions.
| Brominating Agent | Substrate | Solvent | Second-Order Rate Constant (k₂) at 298 K | Reference |
| Elemental Bromine (Br₂) ** | Phenol | Acetic Acid | Varies with concentration (second and third-order processes observed) | [3] |
| N-Bromosuccinimide (NBS) | Imidazole | Aqueous | 1.12 x 10³ M⁻¹s⁻¹ | [4] |
| Elemental Bromine (Br₂) ** | Imidazole | Aqueous | 2.45 x 10⁵ M⁻¹s⁻¹ | [4] |
The data clearly indicates that for the bromination of imidazole in an aqueous medium, elemental bromine is significantly more reactive than NBS, as evidenced by its much larger second-order rate constant.[4] This can be attributed to the greater electrophilicity of the induced positive charge on a bromine molecule in the presence of water compared to the positive charge on the bromine of NBS.[4] For the bromination of phenols with elemental bromine in acetic acid, the reaction order is complex and depends on the reactant concentrations, suggesting multiple competing reaction pathways.[3]
Radical Bromination: Benzylic Bromination of Toluene
The selective bromination of the methyl group of toluene is a benchmark for radical bromination reactivity.
| Brominating Agent | Substrate | Catalyst | Yield of Benzyl Bromide (%) | Molar Equivalents of Brominating Agent | Reference |
| DBDMH | Toluene | ZrCl₄ (10 mol%) | 86 | 0.5 | [2] |
| NBS | Toluene | ZrCl₄ (10 mol%) | 39 | 1.0 | [2] |
In a direct comparison of the Lewis acid-catalyzed benzylic bromination of toluene, DBDMH demonstrates markedly superior performance to NBS.[2] With only half the molar equivalents, DBDMH provides more than double the yield of benzyl bromide under the same reaction conditions.[2] This enhanced efficiency can be attributed to several factors.
One key indicator of the facility of radical formation is the homolytic N-Br Bond Dissociation Energy (BDE). A lower BDE suggests that less energy is required to generate the initial bromine radical, leading to a faster reaction rate.
| Compound | Bond | BDE (kJ mol⁻¹) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | First N-Br | 218.2 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Second N-Br | 264.8 |
| N-Bromosuccinimide (NBS) | N-Br | 281.6 |
Data sourced from high-level computational studies.
The significantly lower BDE for the first bromine dissociation from DBDMH compared to NBS provides a thermodynamic basis for its enhanced reactivity in radical bromination reactions.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is paramount for understanding reaction mechanisms and optimizing process parameters. UV-Vis spectrophotometry is a common and effective technique for monitoring the kinetics of bromination reactions by tracking the disappearance of the colored bromine species.
General Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for kinetic analysis of bromination reactions.
Detailed Protocol for Electrophilic Bromination of Phenol with Br₂
Materials:
-
Phenol
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Potassium Iodide (KI) solution (10%)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Thermostatted water bath
-
Glass-stoppered flasks
Procedure:
-
Preparation of Solutions: Prepare stock solutions of phenol and bromine in glacial acetic acid of known concentrations.
-
Thermostatting: Place aliquots of the phenol and bromine solutions in separate glass-stoppered flasks in a thermostat set to the desired reaction temperature (e.g., 298 K) to allow them to reach thermal equilibrium.
-
Reaction Initiation: To start the reaction, rapidly add a known volume of the phenol solution to the bromine solution, mix thoroughly, and start a timer.
-
Quenching: At predetermined time intervals, quench the reaction in one of the flasks by adding an excess of 10% potassium iodide solution. This stops the bromination and the unreacted bromine oxidizes the iodide to iodine.
-
Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue-black color.
-
Data Analysis: The concentration of unreacted bromine at each time point can be calculated from the volume of sodium thiosulfate used. Plot the concentration of bromine versus time to determine the reaction rate. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations (method of initial rates).
Detailed Protocol for Radical Bromination of Toluene with DBDMH/NBS
Materials:
-
Toluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of toluene, the brominating agent (DBDMH or NBS), and the radical initiator in the chosen anhydrous solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the bromine species (Br₂ or the N-bromoimide) absorbs (typically around 400-500 nm). Allow the instrument to warm up and zero it with a blank cuvette containing the solvent.
-
Reaction Initiation: In a quartz cuvette, pipette the required volumes of the toluene and initiator stock solutions. To initiate the reaction, add a known, small volume of the brominating agent stock solution. Quickly mix the contents of the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance as a function of time.
-
Data Analysis: The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. The Beer-Lambert law (A = εcl) can be used to convert absorbance to concentration if the molar absorptivity (ε) of the absorbing species is known. The reaction order with respect to each component can be determined by performing a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.
Causality Behind Experimental Choices and Self-Validating Systems
Choice of Monitoring Technique: UV-Vis spectrophotometry is chosen for its ability to continuously and non-invasively monitor the concentration of colored species in real-time. This is particularly suitable for bromination reactions where either the brominating agent itself or in-situ generated bromine has a distinct absorbance in the visible region.
Method of Initial Rates: This method is employed to simplify the determination of the rate law. By measuring the instantaneous rate at the beginning of the reaction (t=0), the concentrations of the reactants are known and have not significantly changed. This avoids complications from product inhibition or changes in the reaction mechanism as the reaction progresses.
Self-Validation: The experimental protocols are designed to be self-validating. For instance, in the determination of reaction orders, a consistent integer or simple fractional order across a range of concentrations for a particular reactant provides confidence in the determined rate law. Furthermore, the linearity of Arrhenius plots (ln(k) vs. 1/T) over a range of temperatures validates the calculated activation energy.
Conclusion: A Guide to Informed Reagent Selection
The kinetic data and mechanistic insights presented in this guide underscore that 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a highly efficient brominating agent, often outperforming the more traditional N-bromosuccinimide (NBS), particularly in radical-mediated reactions. This enhanced reactivity is supported by its lower N-Br bond dissociation energy. For electrophilic brominations, while elemental bromine remains a highly reactive species, the handling advantages and comparable reactivity of N-bromoimides in many applications make them attractive alternatives.
The choice of the optimal brominating agent will ultimately depend on the specific substrate, the desired reaction pathway (electrophilic vs. radical), and considerations of safety, cost, and atom economy. By understanding the underlying kinetics of these fundamental reactions, researchers can make more informed decisions, leading to the development of more efficient, selective, and sustainable synthetic methodologies.
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Uemura, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. [Journal and Volume information not fully provided in search results]. Available from: [Link]
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Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available from: [Link]
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Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177–3183. Available from: [Link]
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Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(7), 8429-8442. Available from: [Link]
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Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia. (2021). Available from: [Link]
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The Evolving Landscape of Brominating Agents: A Cost-Effectiveness Analysis of 5-Bromohydantoin and its Contemporaries
For decades, the selection of a brominating agent in organic synthesis has been a critical decision, balancing reactivity, selectivity, safety, and cost. While established reagents like N-bromosuccinimide (NBS) and elemental bromine (Br₂) have been mainstays in the chemist's toolbox, the emergence of alternatives such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and the less common 5-bromohydantoin necessitates a thorough re-evaluation of the most cost-effective strategies for introducing bromine into organic molecules. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data, to inform the selection of the optimal brominating agent for their specific needs.
Introduction: The Enduring Importance of Bromination
Bromination is a fundamental transformation in organic chemistry, serving as a gateway to a vast array of functional group interconversions. The resulting organobromides are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of brominating agent profoundly influences reaction outcomes, dictating not only the yield and selectivity but also the operational safety and overall process economy. This analysis will dissect the performance of four key players: 5-bromohydantoin, N-bromosuccinimide (NBS), elemental bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
The Contenders: A Head-to-Head Comparison
A comprehensive evaluation of these brominating agents requires a multi-faceted approach, considering not just the upfront cost but also the efficiency of bromine delivery, safety profile, and ease of handling.
Table 1: Comparative Overview of Common Brominating Agents
| Feature | 5-Bromohydantoin | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Molar Mass ( g/mol ) | 178.97[1] | 177.98 | 159.81 | 285.92 |
| Active Bromine (%) | ~44.6% | ~44.9% | 100% | ~55.9% |
| Form | Solid[1] | White crystalline solid | Fuming red-brown liquid | White crystalline solid[2] |
| Cost per kg (USD) | Not readily available | ~$140 - $200[2][3] | ~$3 - $5 (Global Average)[4][5] | ~$146 - $350[6][7][8] |
| Cost per mole of Br (USD) | N/A | ~$0.31 - $0.45 | ~$0.02 - $0.03 | ~$0.13 - $0.31 |
| Key Applications | Less common brominating agent | Allylic and benzylic bromination, α-bromination of carbonyls[9][10] | Electrophilic addition, aromatic bromination | Benzylic, allylic, and aromatic bromination; disinfection[2][11][12] |
| Safety Concerns | Skin and eye irritant.[1] | Irritant, corrosive, oxidizer.[13] | Highly toxic, corrosive, volatile.[14] | Oxidizer, corrosive, toxic if swallowed.[15][16] |
| Byproducts | Hydantoin | Succinimide | Hydrogen Bromide (HBr) | 5,5-dimethylhydantoin |
Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and volume.
Experimental Deep Dive: The α-Bromination of Acetophenone
To provide a tangible comparison of performance, we will examine the α-bromination of acetophenone, a common and well-studied reaction. This reaction is pivotal for the synthesis of various pharmaceutical intermediates.
Mechanism of Acid-Catalyzed α-Bromination of a Ketone
The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, followed by deprotonation at the α-carbon to form the enol. This enol then acts as a nucleophile, attacking the electrophilic bromine source to yield the α-brominated ketone.[3]
Caption: Mechanism of acid-catalyzed α-bromination of acetophenone.
Experimental Protocols and Comparative Yields
The following protocols are generalized from literature procedures for the α-bromination of acetophenone using NBS, DBDMH, and Br₂.
General Experimental Workflow
Caption: General workflow for the α-bromination of acetophenone.
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)
-
Dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane).[17]
-
Add N-bromosuccinimide (1.2 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or acidic alumina).[4][17]
-
Stir the reaction mixture at reflux for the required time (typically 10-90 minutes), monitoring by TLC.[17]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup, including quenching with a reducing agent like sodium thiosulfate to destroy any remaining active bromine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: α-Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dissolve acetophenone (1.0 eq) in methanol.
-
Add an acid catalyst.
-
Add a methanol solution of DBDMH (0.6-0.8 eq) dropwise.[13]
-
Stir the reaction at room temperature for approximately 6 hours.[13]
-
Remove the methanol under reduced pressure.
-
Add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Reported Yield: 88%[13]
Protocol 3: α-Bromination using Elemental Bromine (Br₂)
-
Dissolve acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.[5][19]
-
Cool the solution in an ice bath (0-5 °C).[19]
-
Slowly add a solution of elemental bromine (1.0 eq) in the same solvent dropwise with vigorous stirring.[19]
-
Allow the reaction to proceed at low temperature, monitoring for the disappearance of the bromine color.
-
Once the reaction is complete, perform an aqueous workup, including a quench with sodium bisulfite or thiosulfate.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product as needed.
-
Reported Yield: 72-80%[5]
Table 2: Performance Comparison in the α-Bromination of Acetophenone
| Brominating Agent | Molar Equivalents of Br | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| NBS | 1.2 | 89-95[4][17][18] | Reflux, 10-90 min | High yield, solid reagent | Byproduct can be difficult to remove |
| DBDMH | 1.2-1.6 (from 0.6-0.8 eq) | 88[13] | Room temp, ~6 hr | Good yield, high atom economy, solid | Slower reaction time at room temp |
| Br₂ | 1.0 | 72-80[5] | 0-5 °C | Low cost, high atom economy | Highly toxic, corrosive liquid, difficult to handle |
Cost-Effectiveness Analysis: Beyond the Price Tag
A true cost-effectiveness analysis extends beyond the purchase price of the reagent and considers factors such as atom economy, reaction efficiency, safety, and waste disposal.
-
Atom Economy: Elemental bromine and DBDMH offer superior atom economy. Br₂ delivers 100% of its mass as the active brominating species. DBDMH, with two bromine atoms per molecule, can theoretically brominate two equivalents of a substrate, though in practice, an excess is often used.[12] NBS, with only one active bromine, has a lower atom economy.
-
Reaction Efficiency and Throughput: For the α-bromination of acetophenone, NBS provides the highest yields in a shorter reaction time under reflux conditions.[17][18] DBDMH offers comparable yields but at a slower rate at room temperature.[13] The choice here depends on the desired balance between energy input and reaction time.
-
Safety and Handling: Elemental bromine is by far the most hazardous of the three, being a volatile, corrosive, and highly toxic liquid that requires specialized handling procedures.[14] NBS and DBDMH are solids, which are significantly easier and safer to handle.[2][13] However, they are both oxidizers and corrosives and should be handled with appropriate personal protective equipment.[13][15]
-
Waste Disposal: The byproducts of these reactions also contribute to the overall cost. The succinimide from NBS and 5,5-dimethylhydantoin from DBDMH are generally considered less hazardous than the corrosive HBr generated when using elemental bromine. The disposal of halogenated organic waste can be costly, with prices ranging from approximately $0.10 to $10 per pound, depending on the specific nature of the waste and location. Neutralizing acidic waste streams from Br₂ reactions adds an additional processing step and cost.
The Case for 5-Bromohydantoin: An Emerging Alternative?
While less prevalent in the literature, 5-bromohydantoin presents an interesting structural analog to the other N-bromo reagents. Its single bromine atom suggests a reactivity profile potentially similar to NBS. However, the lack of readily available pricing and extensive comparative studies makes a definitive cost-effectiveness analysis challenging at this time. Its primary advantage would likely lie in being a solid, handleable source of bromine. Further research into its applications and performance is warranted to fully assess its position in the landscape of brominating agents.
Conclusion and Recommendations
The selection of a brominating agent is a nuanced decision that must be tailored to the specific requirements of the synthesis and the priorities of the laboratory or manufacturing facility.
-
For maximum cost-efficiency on a per-mole-of-bromine basis, elemental bromine remains unmatched. However, its significant safety and handling challenges often outweigh the initial cost savings, particularly in academic and research settings.
-
N-Bromosuccinimide (NBS) offers a well-balanced profile of high reactivity, good yields, and improved safety over elemental bromine. It is an excellent choice for a wide range of applications, especially when high throughput is desired.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) emerges as a highly competitive alternative, particularly when atom economy and reduced byproduct formation are critical. Its ability to deliver two bromine atoms per molecule makes it an economically attractive and "greener" option in many cases.[11][12]
-
5-Bromohydantoin remains a reagent with potential, but further investigation is required to establish its efficacy and cost-effectiveness in comparison to its more established counterparts.
Ultimately, the most cost-effective brominating agent is one that provides the desired product in high yield and purity, with minimal safety risks and manageable waste streams. By considering the multifaceted analysis presented in this guide, researchers can make more informed decisions, optimizing their synthetic strategies for both chemical efficiency and economic viability.
References
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α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (2014). ISRN Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2024, July 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Bromine contamination and risk management in terrestrial and aquatic ecosystems. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Bromine prices. (n.d.). BusinessAnalytiq. Retrieved January 12, 2026, from [Link]
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Bromine Prices November 2025: Index, Trend & Forecast. (n.d.). IMARC Group. Retrieved January 12, 2026, from [Link]
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Powder 1,3- Dibromo-5, 5- Dimethylhydantoin, Purity: 98. Min, Grade Standard. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]
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Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
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Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin, 98%. (n.d.). Ottokemi. Retrieved January 12, 2026, from [Link]
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N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers. (n.d.). Tradeindia. Retrieved January 12, 2026, from [Link]
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N-BROMOSUCCINIMIDE, 98% - 1 KG. (n.d.). Chemsavers, Inc. Retrieved January 12, 2026, from [Link]
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Selective bromination of acetophenone derivatives with bromine in methanol. (2003). Zenodo. Retrieved January 12, 2026, from [Link]
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DBDMH. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin, 98% 25 g | Buy Online | Thermo Scientific Acros. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]
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1,3- Dibromo- 5,5- Dimethylhydantoin at ₹ 350/kg in Pune | ID: 26372617797. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]
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What is bromination acetophenone? (2020, December 5). Quora. Retrieved January 12, 2026, from [Link]
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Approximate Cost of Waste. (2025, June 20). Reddit. Retrieved January 12, 2026, from [Link]
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How Much Does Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide. (2025, October 23). Waste Caddy. Retrieved January 12, 2026, from [Link]
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Cost of Hazardous Waste Disposal: What Businesses Need to Know. (2025, August 5). Shapiro. Retrieved January 12, 2026, from [Link]
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Hazardous Waste Disposal Cost [2026 Data]. (n.d.). Angie's List. Retrieved January 12, 2026, from [Link]
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Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved January 12, 2026, from [Link]
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Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Byproduct Characterization in Bromination Reactions: 5,5-Dimethylhydantoin Derivatives vs. N-Bromosuccinimide
For the discerning researcher in organic synthesis and drug development, the choice of a brominating agent extends beyond mere reactivity. A critical, yet often overlooked, aspect is the byproduct profile, which can significantly impact reaction efficiency, purification strategies, and overall process economy. This guide provides an in-depth technical comparison of the byproducts generated from two classes of N-bromo compounds: the commonly used N-bromosuccinimide (NBS) and the increasingly adopted 5,5-dimethylhydantoin-based reagents, typified by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). While the user query specified 5-bromohydantoin, the landscape of commercially available and synthetically versatile hydantoin-based brominating agents is dominated by DBDMH, which will be the focus of this comparative analysis.
Executive Summary
N-Bromosuccinimide has long been a staple reagent for free-radical and electrophilic brominations. Its utility, however, is often tempered by challenges associated with its primary byproduct, succinimide. In contrast, 1,3-dibromo-5,5-dimethylhydantoin has emerged as a highly efficient alternative, offering superior atom economy and generating a byproduct, 5,5-dimethylhydantoin, with distinct physical properties that can facilitate simpler reaction workups and product isolation. This guide will elucidate the mechanistic origins of these byproducts, present comparative experimental data, and provide detailed protocols for both reaction execution and byproduct removal.
Mechanistic Origins of Byproducts
The primary byproduct from any N-bromoimide reagent is the de-brominated imide itself. The nature of this byproduct is dictated by the starting reagent.
-
N-Bromosuccinimide (NBS): In a typical bromination reaction, whether proceeding through a radical or an ionic pathway, the bromine atom is transferred to the substrate, leaving behind a succinimide anion. Upon aqueous workup or interaction with any proton source in the reaction mixture, this is protonated to form succinimide.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similarly, upon donation of its bromine atoms, DBDMH is converted to 5,5-dimethylhydantoin. A key advantage of DBDMH is its possession of two bromine atoms per molecule, which can lead to a higher atom economy and a reduced molar quantity of the hydantoin byproduct compared to the succinimide byproduct from NBS for a given amount of bromination.[1][2][3]
Caption: Formation of primary byproducts from NBS and DBDMH.
Beyond the imide byproducts, other side-products can arise depending on the reaction conditions and substrate. For instance, in the bromination of alkenes, the formation of α-bromoketones and dibromo compounds are known side reactions with NBS, which can often be minimized by using freshly recrystallized reagent.[4]
Comparative Experimental Data: Benzylic Bromination
The benzylic bromination of toluene is a classic model system to evaluate the efficacy of brominating agents. The following data, adapted from a study on Lewis acid-catalyzed bromination, underscores the superior performance of DBDMH over NBS.[1]
| Entry | Brominating Agent (Equivalents) | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) |
| 1 | DBDMH (0.5) | ZrCl₄ (10) | 86 | 0 |
| 2 | NBS (1.0) | ZrCl₄ (10) | 39 | 0 |
This data clearly demonstrates that DBDMH can provide a significantly higher yield of the desired product at half the molar equivalents of NBS, consequently generating a smaller quantity of the corresponding imide byproduct.
Byproduct Characterization and Removal
The physical properties of the primary byproducts, succinimide and 5,5-dimethylhydantoin, are crucial for devising effective purification strategies.
| Byproduct | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water | Solubility in Non-Polar Solvents |
| Succinimide | 99.09 | 123-125 | Soluble | Insoluble in ether and chloroform[5][6] |
| 5,5-Dimethylhydantoin | 128.13 | 174-175 | Slightly soluble | Soluble in ethanol and acetone[7] |
The higher water solubility of succinimide often necessitates extensive aqueous extractions, which can be problematic for water-sensitive products or lead to emulsions. Conversely, the lower aqueous solubility of 5,5-dimethylhydantoin can, in some cases, allow for its removal by simple filtration from the reaction mixture.[8]
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination with DBDMH
This protocol is a representative example for the selective monobromination of a methylarene.
Caption: Experimental workflow for benzylic bromination with DBDMH.
Detailed Steps:
-
Dissolve the methylarene (e.g., toluene, 1.0 mmol) in a suitable solvent such as acetonitrile.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents, 0.5 mmol).[1]
-
Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Reflux the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine.[1]
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The byproduct, 5,5-dimethylhydantoin, can often be removed by filtration if it precipitates, or during the aqueous workup. Further purification can be achieved by column chromatography.
Protocol 2: General Procedure for Allylic Bromination with NBS
This protocol outlines the standard conditions for the Wohl-Ziegler reaction.
Caption: Experimental workflow for allylic bromination with NBS.
Detailed Steps:
-
Dissolve the alkene in anhydrous carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.0 equivalent). It is often beneficial to use freshly recrystallized NBS to minimize side reactions.[4]
-
Add a radical initiator, such as AIBN or benzoyl peroxide.
-
Reflux the mixture, often with irradiation from a sunlamp, until the reaction is complete (indicated by the disappearance of the denser NBS from the bottom of the flask and the floating of the less dense succinimide byproduct).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine or NBS.
-
Wash with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Analytical Characterization of Byproducts
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the identification and quantification of byproducts.
-
¹H NMR Spectroscopy: The succinimide byproduct from NBS reactions typically shows a characteristic singlet for its four equivalent protons around 2.7 ppm in CDCl₃. The 5,5-dimethylhydantoin byproduct from DBDMH exhibits a singlet for the two methyl groups around 1.4 ppm and a broad singlet for the N-H protons. These distinct signals allow for straightforward identification and quantification relative to an internal standard.
-
Mass Spectrometry: GC-MS or LC-MS can be used to identify and quantify both the desired products and byproducts. The characteristic isotopic pattern of bromine-containing compounds is a powerful diagnostic tool for identifying brominated side-products.
Conclusion
The selection of a brominating agent should be a carefully considered decision based on a holistic evaluation of reactivity, selectivity, cost, and byproduct profile. While NBS remains a workhorse in organic synthesis, 1,3-dibromo-5,5-dimethylhydantoin presents a compelling alternative that often delivers higher yields with a more favorable byproduct profile.[2][9][10] The reduced molar quantity of the 5,5-dimethylhydantoin byproduct, coupled with its distinct physical properties, can significantly streamline downstream processing, making DBDMH a more atom-economical and process-friendly choice for many applications in modern drug development and chemical manufacturing.
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A Researcher's Guide to the Regioselectivity of 5-Bromohydantoin in the Bromination of Substituted Arenes
In the landscape of pharmaceutical and materials science, the precise functionalization of aromatic rings is a cornerstone of molecular design. Among these transformations, electrophilic aromatic bromination stands out as a critical step for introducing a versatile handle for subsequent cross-coupling reactions, thereby enabling the construction of complex molecular architectures. While numerous brominating agents exist, the choice of reagent profoundly impacts the regiochemical outcome, yield, and overall process efficiency. This guide offers a deep dive into the performance of 5-bromohydantoin derivatives, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), as a regioselective brominating agent for substituted arenes, comparing it with established alternatives like N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
Comparative Analysis of Brominating Agents
The selection of a brominating agent is a critical decision dictated by substrate reactivity, desired regioselectivity, and process safety considerations. While Br₂ is a powerful and traditional choice, its high reactivity can lead to over-bromination and its handling poses significant safety risks.[1] N-haloimides like NBS and DBDMH have emerged as safer, crystalline, and easier-to-handle alternatives.[2]
| Reagent | Molecular Weight | Active Br₂ (%) | Physical Form | Key Advantages | Key Disadvantages |
| **Bromine (Br₂) ** | 159.81 g/mol | 100% | Fuming red liquid | High reactivity | Highly toxic, corrosive, difficult to handle, often requires a catalyst for less activated arenes.[3] |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 44.9% | White crystalline solid | Easy to handle, good for allylic and benzylic bromination.[4][5] | Lower atom economy, can require radical initiators or strong acids for arene bromination.[6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.91 g/mol | 55.9% | Off-white crystalline solid | High bromine content, excellent atom economy (two Br atoms), stable, safe to handle.[2] | Can be less regioselective than NBS in some cases without optimization.[7] |
Mechanism of Action & Regioselectivity Drivers
The bromination of arenes proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8] The brominating agent, often activated by a Lewis or Brønsted acid, generates an electrophilic bromine species (or a polarized complex) that is attacked by the electron-rich aromatic ring.
The regioselectivity is primarily governed by the electronic directing effects of the substituents on the arene.[9] Electron-donating groups (EDGs) like -OCH₃, -OH, and -NH₂ are ortho-, para-directing, while electron-withdrawing groups (EWGs) like -NO₂ and -CN are meta-directing. For ortho-, para-directing groups, the ratio of the two isomers is influenced by sterics; the bulkier the directing group or the brominating agent's active complex, the more the para-product is favored.
DBDMH, like NBS, serves as a source of electrophilic bromine. The reaction can be initiated by trace amounts of HBr, which reacts with the N-bromo compound to generate Br₂ in situ. This low, steady concentration of Br₂ helps to prevent over-bromination, a common issue with highly activated arenes like anisole when using liquid bromine directly.[1]
Caption: Generalized mechanism for arene bromination using N-haloimides.
Performance Showdown: A Data-Driven Comparison
The true test of a reagent lies in its performance with various substrates. Below is a summary of typical regioselectivity observed for the bromination of anisole, a common model for an activated arene.
| Substrate | Brominating Agent | Catalyst/Solvent | Temp (°C) | Ortho:Para Ratio | Total Yield (%) | Reference |
| Anisole | Br₂ | Acetic Acid | 0 | 10:90 | ~90 | [1] |
| Anisole | NBS | Acetonitrile | RT | <2:98 (exclusive para) | 96 | [7][10] |
| Anisole | DBDMH | Chloroform | RT | Varies, can be less selective | High | [2][7] |
| Anisole | Bromine Chloride (stabilized) | EDC | RT | Insignificant ortho | High | [11] |
As the data suggests, NBS in acetonitrile offers exceptional para-selectivity for anisole.[7][10] While DBDMH is an excellent bromine source, achieving high regioselectivity may require more careful optimization of reaction conditions. Research has shown that the choice of catalyst can dramatically shift the reaction pathway. For instance, with DBDMH, a Brønsted acid promotes electrophilic aromatic substitution, whereas a Lewis acid like ZrCl₄ can favor a radical pathway, leading to benzylic bromination on substrates like toluene.[6]
Experimental Validation Protocol
To provide a framework for objective comparison, the following protocol details a method for validating the regioselectivity of DBDMH against NBS for the bromination of anisole.
Objective: To determine and compare the ortho:para isomer ratio and yield for the monobromination of anisole using DBDMH and NBS under standardized conditions.
Caption: Experimental workflow for comparing brominating agents.
Detailed Step-by-Step Methodology:
-
Reagent Preparation & Safety:
-
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). DBDMH and NBS are irritants.
-
Anisole Stock: Prepare a 1.0 M solution of anisole in acetonitrile (MeCN).
-
Brominating Agent Solutions: In separate flasks, prepare a 1.0 M solution of NBS in MeCN and a 0.5 M solution of DBDMH in MeCN (note the stoichiometry, as DBDMH delivers two bromine atoms).[12]
-
-
Reaction Setup (run in parallel for comparison):
-
To two separate round-bottom flasks equipped with magnetic stir bars and cooled to 0°C in an ice bath, add 5.0 mL (5.0 mmol) of the anisole stock solution.
-
Flask 1 (DBDMH): Slowly add 5.0 mL (2.5 mmol, 0.5 eq.) of the DBDMH solution dropwise over 10 minutes.
-
Flask 2 (NBS): Slowly add 5.0 mL (5.0 mmol, 1.0 eq.) of the NBS solution dropwise over 10 minutes.[7]
-
-
Reaction & Monitoring:
-
Remove the ice baths and allow both reactions to stir at room temperature.
-
Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching it with a drop of aqueous sodium thiosulfate, diluting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding 10 mL of 10% aqueous sodium thiosulfate solution to destroy any remaining brominating agent.[2]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analytical Characterization:
-
Obtain the crude product mass for a preliminary yield calculation.
-
Analyze the crude product by ¹H NMR and GC-MS.
-
¹H NMR: Determine the ortho:para ratio by integrating the distinct aromatic proton signals for 4-bromoanisole and 2-bromoanisole.
-
GC-MS: Confirm the identity of the products and obtain a more precise isomer ratio from the peak areas in the gas chromatogram.
-
Interpreting the Results: A Mechanistic Perspective
The observed regioselectivity, particularly the preference for the para position, can be attributed to steric hindrance. The methoxy group of anisole, while a strong electronic director to both ortho and para positions, presents a degree of steric bulk. The incoming electrophile, which may be a complex of the brominating agent and the solvent or catalyst, will preferentially attack the less hindered para position. The high para-selectivity seen with NBS in acetonitrile is a classic example of this principle being exploited for synthetic advantage.[7][10]
Caption: Steric influence on ortho vs. para attack regioselectivity.
Conclusion and Outlook
Both 5-bromohydantoin derivatives like DBDMH and N-bromosuccinimide are valuable reagents for the bromination of substituted arenes, offering significant safety and handling advantages over molecular bromine. While NBS often provides exceptional para-selectivity "out of the box" for activated arenes, DBDMH stands out for its superior atom economy.[2] The experimental data gathered through the validation protocol described herein will empower researchers to make informed decisions. By carefully selecting the solvent and catalytic system, the reactivity and regioselectivity of DBDMH can be fine-tuned, making it a powerful and cost-effective tool in the arsenal of the modern synthetic chemist. Further exploration into catalyst systems for DBDMH-mediated brominations will undoubtedly continue to refine its application and expand its utility in complex synthesis.
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Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(7), 12436–12453. Retrieved from [Link]
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A Review of the Advantages of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Over Traditional Reagents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Superior Reagents in Modern Synthesis
In the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagent is a critical decision point that dictates not only the success of a reaction but also its safety, scalability, and environmental footprint. For decades, chemists have relied on a toolbox of "traditional" brominating and oxidizing agents, such as liquid bromine (Br₂), N-bromosuccinimide (NBS), and chromium-based oxidants. While effective, these reagents are often encumbered by significant drawbacks, including high toxicity, corrosive nature, difficult handling, and the generation of hazardous waste.[1][2][3]
This guide provides an in-depth, data-driven comparison of a modern, superior alternative: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). As a stable, crystalline solid, DBDMH has emerged as a versatile and highly efficient reagent that overcomes many of the limitations of its predecessors.[4][5] We will explore its chemical properties, compare its performance in key transformations with supporting experimental data, and provide validated protocols to demonstrate its practical advantages in a laboratory setting.
The Core Advantages of DBDMH: A Paradigm Shift in Safety and Efficiency
DBDMH is an organobromine compound derived from dimethylhydantoin, presenting as a white to off-white crystalline solid with a faint bromine-like odor.[5][6] Its utility stems from a combination of physical and chemical properties that render it a more practical and robust reagent for a wide array of applications.
-
Superior Safety and Handling : Unlike the fuming, highly corrosive, and volatile liquid bromine, DBDMH is a solid that is easy to weigh and dispense, significantly minimizing the risks of inhalation exposure and chemical burns.[4][7] Its low vapor pressure and high stability allow for long-term storage when kept dry.[4][8]
-
Enhanced Atom Economy and Cost-Effectiveness : DBDMH possesses two electrophilic bromine atoms per molecule, in contrast to the single bromine in NBS.[9] This higher bromine content leads to greater atom economy, as half the molar equivalent is often needed, reducing both reagent cost and the amount of byproduct generated.[8][9][10]
-
Broad Reaction Scope and Selectivity : DBDMH is not only a powerful brominating agent for alkenes, alkynes, and aromatic systems but also a mild and selective oxidizing agent for alcohols and thiols.[11][12][13][14] It often provides higher yields and better regioselectivity compared to traditional reagents.[4][15][16]
-
Environmentally Benign Byproduct : The primary byproduct of reactions with DBDMH is 5,5-dimethylhydantoin, a water-soluble and environmentally less harmful compound compared to the corrosive hydrogen bromide (HBr) gas from liquid bromine or the waste streams from heavy metal oxidants.[4]
Performance Showdown: DBDMH vs. Traditional Reagents
An objective evaluation requires direct comparison based on experimental outcomes. The following sections highlight the performance of DBDMH against traditional reagents in common synthetic transformations.
Electrophilic Bromination of Alkenes
The addition of bromine to an alkene is a fundamental reaction. While effective, liquid bromine is hazardous and can be difficult to control. DBDMH offers a safer and highly efficient alternative.
Comparative Data: 1,2-Dibromination of Styrene
| Reagent | Molar Eq. | Solvent | Conditions | Yield (%) | Key Observations |
| DBDMH | 0.6 | Dichloromethane | Room Temp | ~95% | Catalyst-free, clean reaction, simple workup.[10][17][18] |
| Liquid Br₂ | 1.0 | Dichloromethane | 0°C to RT | ~88% | Requires careful handling of fuming liquid; generates corrosive HBr. |
| NBS | 1.0 | CCl₄ | Light/Heat | ~92% | Primarily used for allylic bromination; can lead to side products with alkenes.[1] |
Experimental Protocol: Catalyst-Free 1,2-Dibromination of an Alkene with DBDMH
-
Dissolve the alkene (1.0 mmol) in diethyl ether or dichloromethane (2.0 mL) in a round-bottom flask.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol, 172 mg).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active bromine.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the vicinal dibromide product.
Caption: Simplified pathway for the oxidation of an alcohol with DBDMH.
Conclusion: Adopting a Superior Standard
The data and protocols presented in this guide demonstrate that 1,3-dibromo-5,5-dimethylhydantoin is more than just a substitute for traditional reagents; it is a significant upgrade. Its superior safety profile, handling characteristics, atom economy, and reaction efficiency make it an invaluable asset for any synthetic laboratory. For researchers and drug development professionals, where process safety, reproducibility, and purity are non-negotiable, the adoption of DBDMH represents a logical and scientifically sound step toward better, cleaner, and more cost-effective chemistry.
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Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. (2022). ResearchGate. Retrieved from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved from [Link]
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Selective and Efficient Oxidation of Benzylic Alcohols to Benzaldehydes and Methyl Benzoates by Dibromo-5,5-dimethylhydantoin. (2014). Taylor & Francis Online. Retrieved from [Link]
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An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%. (n.d.). Exposome-Explorer. Retrieved from [Link]
-
1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN. (n.d.). SD Fine-Chem. Retrieved from [Link]
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Oxidation of alcohols with DBDMH and DCDMH in the absence of solvent. (2014). ResearchGate. Retrieved from [Link]
-
Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). (2013, December 19). SciELO. Retrieved from [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). Indenta Chemicals. Retrieved from [Link]
-
Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. (2021, June 28). Chemia. Retrieved from [Link]
-
1,3-Dibromo-5,5-Dimethyl hydantoin (DBDH). (n.d.). Multichem Exports. Retrieved from [Link]
-
Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). (2014). ResearchGate. Retrieved from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin. (2005, August 5). SYNLETT. Retrieved from [Link]
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1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. (2005). Okayama University. Retrieved from [Link]
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. (2022, March 4). PubMed. Retrieved from [Link]
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Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. (2022). Organic Chemistry Portal. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromohydantoin and Related Compounds in a Laboratory Setting
The proper management and disposal of reactive chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 5-bromohydantoin and its commonly used derivatives, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). As potent oxidizing agents and sources of electrophilic bromine, these compounds demand a handling and disposal protocol grounded in a thorough understanding of their chemical reactivity.[1]
This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely.
Hazard Profile and Foundational Safety
Understanding the inherent risks of 5-bromohydantoin is the first step in establishing a safe disposal workflow. These compounds are classified under several hazard categories, each necessitating specific handling precautions.[2] All handling and disposal operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (PVC or neoprene recommended), safety goggles, and a flame-retardant lab coat.[3][4]
Table 1: GHS Hazard Classification for Brominated Hydantoins
| Hazard Class | GHS Category | Description | Source(s) |
|---|---|---|---|
| Oxidizing Solids | Category 2/3 | May intensify fire; oxidizer.[2] | [2][4] |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[2] | [2][3] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[4] | [2][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | [3] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects.[2] |[2][3] |
The primary danger stems from its nature as a strong oxidizer; it can initiate or accelerate the combustion of other materials.[4] Furthermore, its reaction with water, acids, or bases can release hazardous gases like hydrogen bromide.[3][5]
The Core Principle: Reductive Neutralization
The foundation of a safe disposal protocol for 5-bromohydantoin waste is chemical neutralization. The goal is to convert the reactive, oxidizing halogen species (formally "Br+") into a stable, non-oxidizing halide ion (Br⁻). This is achieved through a reduction reaction.
The most common and effective method involves using a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[1] These reagents readily donate electrons to the bromine species, reducing it to the bromide ion, which is significantly less hazardous and can be managed within a standard halogenated waste stream. The process is self-validating, as the complete elimination of the oxidizing agent can be easily confirmed.
Disposal Workflow and Protocols
The appropriate disposal procedure depends on the form of the waste: aqueous solutions containing residual 5-bromohydantoin, unreacted solid material, or contaminated labware.
Caption: Decision workflow for the proper disposal of 5-bromohydantoin waste.
Protocol 1: Chemical Neutralization of Aqueous Waste
This protocol details the step-by-step method for neutralizing aqueous waste containing residual 5-bromohydantoin. This procedure must be performed in a chemical fume hood.[1]
Materials:
-
Aqueous waste containing 5-bromohydantoin
-
Designated hazardous waste container (glass or polyethylene), clearly labeled
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)
-
Stir plate and magnetic stir bar
-
Starch-iodide test strips
-
pH paper or calibrated pH meter
Methodology:
-
Preparation: Place the beaker or flask containing the aqueous waste on a stir plate within a chemical fume hood. Begin gentle stirring to ensure homogeneity.
-
Reduction: Prepare a 10% (w/v) solution of sodium sulfite or sodium bisulfite in water. Slowly add this reducing solution to the stirring waste. The reaction can be exothermic, so add the solution portion-wise to maintain control over the temperature.
-
Validation - The Self-Validating Check: The key to a trustworthy protocol is verification. After the addition of the reducing agent, test for the presence of any remaining oxidizer.
-
Dip a starch-iodide test strip into the solution.
-
If the strip turns blue or black, an oxidizing agent (residual 5-bromohydantoin) is still present. Continue to add the sulfite/bisulfite solution in small increments.
-
If the strip remains white, the neutralization is complete.
-
-
pH Adjustment: Check the pH of the neutralized solution. Adjust the pH to be between 6.0 and 8.0 using sodium bicarbonate (if acidic) or dilute hydrochloric acid (if basic) before final disposal.
-
Final Disposal: Transfer the verified, neutralized solution into a properly labeled hazardous waste container designated for halogenated organic waste .[6] Even after neutralization, the solution contains bromide ions and organic residues that must be disposed of according to institutional and EPA guidelines.[7]
Protocol 2: Disposal of Solid Waste and Contaminated Materials
Attempting to neutralize pure, solid 5-bromohydantoin can be hazardous due to the potential for a vigorous, uncontrolled reaction.
-
Unused or Expired Solid Chemical: Do not attempt to neutralize. The safest method is direct disposal. Tightly seal the original container and place it in a secondary container. Label it clearly as "Hazardous Waste: 5-Bromohydantoin (Oxidizer, Halogenated Organic)" and arrange for pickup by your institution's environmental health and safety (EHS) office.[3][8]
-
Contaminated Consumables: Items such as gloves, weigh boats, and paper towels that are contaminated with solid 5-bromohydantoin should be collected in a designated, sealed plastic bag. This bag must be placed in the solid hazardous waste container for halogenated organic compounds. Do not mix with combustible waste like paper or solvents.[4]
-
Contaminated Glassware: Glassware should be decontaminated before washing. Rinse the glassware multiple times with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect all rinsates and treat them as aqueous waste according to Protocol 1 . Once decontaminated, the glassware can be washed normally.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated; evacuate non-essential personnel.[5]
-
Wearing full PPE, gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use paper towels or other combustible materials.
-
Carefully sweep the mixture into a designated, labeled container for solid hazardous waste.[4]
-
Decontaminate the spill surface using a cloth dampened with a 10% sodium bisulfite solution, followed by a water rinse.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.[9]
-
Prevent entry into the area until cleared by trained professionals.
-
Regulatory Compliance
As a halogenated organic compound, waste containing 5-bromohydantoin falls under specific regulations. In the United States, this waste may be classified under EPA hazardous waste codes, such as F001 or F002 if mixed with certain spent solvents.[10][11] Always adhere to the guidelines set forth by your institution's EHS office, which will be aligned with local, state, and federal regulations like those from the EPA and OSHA.[7][12]
By implementing this comprehensive disposal strategy, laboratories can ensure the safe management of 5-bromohydantoin waste, protecting personnel, upholding scientific integrity, and maintaining environmental stewardship.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Univar. [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin. Indenta Chemicals. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
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What is the bacterial killing mechanism of Chlorinated Hydantoin? ResearchGate. [Link]
-
BCDMH - Wikipedia. [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%. Acros Organics. [Link]
-
Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads. PubMed. [Link]
-
1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN Safety Data Sheet. SD Fine-Chem. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
DBDMH - Wikipedia. [Link]
-
1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2. PubChem. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Manufacturing method of 1,3-dibromo-5,5-dimethylhydantoin disinfectant.
- Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.
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Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Decontamination. University of Toronto Environmental Health & Safety. [Link]
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- 3. files.dep.state.pa.us [files.dep.state.pa.us]
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- 5. indenta.com [indenta.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
